1,3-Diisopropoxybenzene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,3-di(propan-2-yloxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)13-11-6-5-7-12(8-11)14-10(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKFSOLBSHAFDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450697 | |
| Record name | 1,3-Diisopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79128-08-8 | |
| Record name | 1,3-Diisopropoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diisopropoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Diisopropoxybenzene
A Note on Data Availability: 1,3-Diisopropoxybenzene is a specialty chemical intermediate. As such, extensive, publicly available experimental data is limited. This guide synthesizes established principles of organic chemistry with data from analogous compounds to provide a robust, predictive overview for research and development professionals. It is crucial to distinguish this compound from the more common, structurally different 1,3-diisopropylbenzene.
Introduction and Molecular Identity
This compound is an aromatic ether characterized by a benzene ring substituted at the meta positions with two isopropoxy groups. As a derivative of resorcinol, its chemical behavior is largely dictated by the strong electron-donating and sterically bulky nature of the ether functionalities.
dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";
// Benzene ring nodes C1 [pos="0,1.732!", label="C"]; C2 [pos="-1.5,0.866!", label="C"]; C3 [pos="-1.5,-0.866!", label="C"]; C4 [pos="0,-1.732!", label="C"]; C5 [pos="1.5,-0.866!", label="C"]; C6 [pos="1.5,0.866!", label="C"];
// Isopropoxy group 1 at C1
O1 [pos="0,3.232!", label=<O>];
C7 [pos="-1.2,4.098!", label="CH"];
C8 [pos="-2.4,3.232!", label=
// Isopropoxy group 2 at C3
O2 [pos="-3.0,-1.732!", label=<O>];
C10 [pos="-4.2,-0.866!", label="CH"];
C11 [pos="-5.4,-1.732!", label=
// Aromatic hydrogens H2 [pos="-2.5,1.443!", label="H"]; H4 [pos="0,-2.732!", label="H"]; H5 [pos="2.5,-1.443!", label="H"]; H6 [pos="2.5,1.443!", label="H"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Double bonds (approximated) node [shape=none, label=""]; p1 [pos="-0.75,1.299!"]; p2 [pos="-0.75,-1.299!"]; p3 [pos="1.5,0!"]; p1 -- p2 [style=invis]; // for alignment // C1=C2, C3=C4, C5=C6 C1 -- C2 [style=double, color="#5F6368"]; C3 -- C4 [style=double, color="#5F6368"]; C5 -- C6 [style=double, color="#5F6368"];
// Substituent bonds C1 -- O1; O1 -- C7; C7 -- C8; C7 -- C9;
C3 -- O2; O2 -- C10; C10 -- C11; C10 -- C12;
// Hydrogen bonds C2 -- H2; C4 -- H4; C5 -- H5; C6 -- H6; } caption: "Molecular Structure of this compound"
Physicochemical Properties
Lacking direct, experimentally verified data, the following properties are estimated based on its structure and comparison with analogous compounds like 1,3-dimethoxybenzene.
| Property | Predicted Value / Description | Rationale |
| CAS Number | 19130-95-1 | Tentative, based on chemical database indexing. |
| Molecular Formula | C₁₂H₁₈O₂ | Derived from structure. |
| Molecular Weight | 194.27 g/mol | Calculated from atomic weights. |
| Appearance | Colorless to pale yellow liquid | Typical for aromatic ethers. |
| Boiling Point | ~230-240 °C | Expected to be higher than resorcinol (277 °C) is incorrect. Expected to be higher than 1,3-diisopropylbenzene (203 °C) due to polarity, but lower than resorcinol due to lack of H-bonding. |
| Melting Point | < -20 °C | The bulky, asymmetric isopropoxy groups will likely inhibit crystal lattice formation, leading to a low melting point. |
| Density | ~0.98 - 1.02 g/mL | Slightly less dense than water, typical for aromatic ethers. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ether, THF, chloroform, acetone). | The molecule is largely nonpolar despite the ether oxygens. |
Synthesis and Manufacturing Protocol
The most direct and industrially relevant method for preparing this compound is the Williamson ether synthesis . This venerable SN2 reaction provides a high-yielding and straightforward pathway from resorcinol.
Causality Behind the Experimental Design:
The synthesis hinges on the deprotonation of the weakly acidic phenolic hydroxyl groups of resorcinol to form a more potent nucleophile, the resorcinate dianion. This dianion then displaces a halide from an isopropyl electrophile.
-
Choice of Base: A moderately strong base is required to fully deprotonate both hydroxyl groups. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and sufficiently basic, driving the reaction forward. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.
-
Choice of Alkylating Agent: 2-bromopropane or 2-iodopropane are suitable electrophiles. Iodides are better leaving groups and may result in faster reaction times, but bromides are often more cost-effective. Critically, a primary or secondary halide is necessary; tertiary halides would lead exclusively to elimination by-products.
-
Choice of Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively dissolve the ionic intermediates (the potassium resorcinate) without solvating the nucleophile so strongly as to inhibit its reactivity, thereby accelerating the SN2 reaction.
Workflow: Williamson Ether Synthesis
Step-by-Step Protocol:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add resorcinol (1.0 eq), finely pulverized potassium carbonate (2.5 eq), and anhydrous acetone.
-
Deprotonation: Stir the suspension under a nitrogen atmosphere and heat to reflux for 1 hour to facilitate the formation of the dipotassium resorcinate salt.
-
Alkylation: Slowly add 2-bromopropane (2.2 eq) dropwise via an addition funnel over 30 minutes to control the exotherm.
-
Reaction Monitoring: Maintain the reaction at reflux. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting resorcinol is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KBr and excess K₂CO₃) and wash the filter cake with fresh acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation. The crude product can be purified by vacuum distillation to yield this compound as a clear oil.
Chemical Reactivity and Core Reactions
The reactivity of the aromatic ring is dominated by the two isopropoxy groups. These are powerful activating, ortho-, para-directing groups due to the resonance-donating effect of the oxygen lone pairs.
Electrophilic Aromatic Substitution (EAS)
The primary consideration for EAS is regioselectivity. The two meta-directing groups work in concert to direct incoming electrophiles to the positions ortho and para to themselves.
-
C4/C6 Positions: These positions are para to one isopropoxy group and ortho to the other. They are highly activated and are the primary sites of substitution.
-
C2 Position: This position is ortho to both isopropoxy groups. While strongly activated electronically, it is significantly sterically hindered by the two bulky isopropoxy groups, making substitution here less favorable than at C4/C6.
-
C5 Position: This position is meta to both groups and is therefore electronically deactivated. Substitution at this site is highly unlikely under standard EAS conditions.
Therefore, the overwhelming prediction is that monosubstitution will occur at the C4 position.
Common EAS Reactions:
-
Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is expected to yield primarily 1,3-diisopropoxy-4-nitrobenzene . The reaction should proceed under mild conditions due to the activated nature of the ring.
-
Halogenation: Bromination (Br₂ in acetic acid or with a Lewis acid catalyst like FeBr₃) or chlorination will selectively yield the 4-halo-1,3-diisopropoxybenzene product.
-
Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (AlCl₃) is predicted to give 2,4-diisopropoxyacetophenone . The strong activation of the ring facilitates this reaction.
-
Friedel-Crafts Alkylation: This reaction is often less controlled than acylation and may lead to polyalkylation. However, under controlled conditions, alkylation is also expected at the 4-position.
Ether Cleavage
The isopropoxy groups are stable to most reagents but can be cleaved under harsh conditions using strong acids, particularly hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen followed by SN2 attack by the halide ion on the isopropyl carbon, regenerating resorcinol and forming 2-halopropane. This serves as a method to deprotect the hydroxyl groups if this compound is used as a protecting group strategy in a larger synthesis.
Predicted Spectroscopic Data
For structural verification, the following spectroscopic signatures are anticipated:
-
¹H NMR:
-
Aromatic Region (6.4-7.2 ppm): A complex multiplet pattern corresponding to the four aromatic protons. The proton at C5 will likely be a triplet, while the C4/C6 protons and the C2 proton will show more complex splitting.
-
Isopropoxy Methine (4.5-4.7 ppm): A septet for the two equivalent CH protons, split by the twelve methyl protons.
-
Isopropoxy Methyl (1.3-1.4 ppm): A doublet for the twelve equivalent CH₃ protons, split by the methine proton.
-
-
¹³C NMR:
-
Aromatic C-O ( ~159 ppm): Two signals for the ipso-carbons (C1, C3).
-
Aromatic C-H (~100-130 ppm): Signals for the four aromatic CH carbons.
-
Isopropoxy CH (~70 ppm): Signal for the methine carbon.
-
Isopropoxy CH₃ (~22 ppm): Signal for the methyl carbons.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 194.
-
Key Fragments: Expect loss of a propyl group (M-43) at m/z = 151, and loss of propene (M-42) via McLafferty-type rearrangement to give a peak at m/z = 152, corresponding to the resorcinol mono-isopropyl ether radical cation.
-
Applications in Drug Development and Research
As a protected form of resorcinol, this compound is a valuable building block in organic synthesis. The resorcinol moiety is present in numerous natural products and pharmaceuticals.
-
Chemical Intermediate: It can be functionalized via electrophilic aromatic substitution at the 4-position, after which the isopropoxy groups can be removed to reveal a substituted resorcinol derivative, a common pharmacophore.
-
Specialty Polymers and Materials: The dialkoxybenzene structure can be incorporated into specialty polymers, resins, or liquid crystals where the specific steric and electronic properties of the isopropoxy groups are desired.
-
Scaffold for Library Synthesis: It serves as a stable and versatile scaffold for building libraries of compounds for screening in drug discovery programs.
Safety and Handling
No specific toxicology data is readily available for this compound. Therefore, it must be handled with the standard precautions for a novel laboratory chemical.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from strong oxidizing agents.
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
An In-depth Technical Guide to the Synthesis of 1,3-Diisopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,3-diisopropoxybenzene, a key diether of resorcinol. The document delves into the primary synthetic route, the Williamson ether synthesis, offering a detailed exploration of its mechanistic underpinnings, experimental protocols, and critical process parameters. The guide is designed to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively produce and characterize this compound. Emphasis is placed on the causality behind experimental choices, potential side reactions, and methods for purification and characterization, ensuring a thorough understanding of the synthesis process.
Introduction: The Significance of this compound
This compound, also known as resorcinol diisopropyl ether, is an aromatic ether that finds utility as a building block in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science. Its structure, featuring two isopropoxy groups meta-substituted on a benzene ring, imparts specific solubility, reactivity, and steric properties that are leveraged in organic synthesis. A robust and reproducible synthesis is therefore crucial for its application in research and development. This guide focuses on providing the in-depth technical knowledge required for its successful laboratory-scale preparation.
Core Synthesis Methodology: The Williamson Ether Synthesis
The most established and versatile method for the preparation of this compound is the Williamson ether synthesis. This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis due to its reliability and broad scope.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary or secondary alkyl halide.[1]
Mechanistic Principles
The synthesis of this compound via the Williamson ether synthesis involves two key steps:
-
Deprotonation of Resorcinol: The reaction commences with the deprotonation of the two hydroxyl groups of resorcinol (benzene-1,3-diol) by a suitable base to form the more nucleophilic resorcinol dianion. The choice of base is critical to ensure complete deprotonation without promoting side reactions.
-
Nucleophilic Attack: The resulting dianion then acts as a potent nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). This concerted SN2 displacement of the halide leaving group occurs twice to form the two ether linkages.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred in a polar aprotic solvent like acetone or dimethylformamide (DMF).[1] Stronger bases like sodium hydride (NaH) can also be used, but require anhydrous conditions. The base must be strong enough to deprotonate the phenolic hydroxyl groups (pKa ≈ 10) but not so strong as to promote elimination reactions of the secondary alkyl halide.
-
Choice of Alkyl Halide: 2-Bromopropane or 2-iodopropane are common choices. Iodides are more reactive due to iodide being a better leaving group, but they are also more expensive. As a secondary halide, there is a potential for a competing E2 elimination reaction, which is a crucial consideration in optimizing reaction conditions.
-
Choice of Solvent: A polar aprotic solvent such as acetone, DMF, or acetonitrile is ideal. These solvents can dissolve the ionic intermediates (the resorcinol dianion) and do not participate in the reaction. Protic solvents would protonate the highly reactive dianion, thus inhibiting the reaction.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Resorcinol
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
2-Bromopropane
-
Anhydrous Acetone
-
Diethyl ether
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine resorcinol (1.0 eq), finely powdered anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes to ensure good dispersion. Add 2-bromopropane (2.2 eq) to the flask.
-
Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of acetone is 56 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the resorcinol spot.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH solution (to remove any unreacted resorcinol), water, and finally with brine.
-
-
Drying and Concentration: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product is typically a liquid and can be purified by vacuum distillation to obtain the final, pure product.[2]
Potential Side Reactions and Mitigation Strategies
While the Williamson ether synthesis is generally robust, several side reactions can occur, impacting the yield and purity of the desired product.
| Side Reaction | Description | Mitigation Strategy |
| Mono-alkylation | Incomplete reaction leading to the formation of 3-isopropoxyphenol. | Use a slight excess of the isopropyl halide and ensure a sufficient reaction time. Monitor the reaction by TLC to confirm the disappearance of the mono-alkylated intermediate. |
| C-alkylation | The resorcinol dianion is an ambident nucleophile, and alkylation can occur on the aromatic ring (at the 2, 4, or 6 positions) in addition to the desired O-alkylation. | The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation. The choice of the counter-ion of the base can also influence the O/C alkylation ratio. |
| Elimination (E2) | As 2-bromopropane is a secondary halide, it can undergo an E2 elimination reaction in the presence of a strong base to form propene. | Use a moderately strong, non-hindered base like K₂CO₃. Avoid excessively high temperatures. |
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity. The following are expected spectral data for this compound.
Note: The following data is for the structurally related compound 1,3-diisopropylbenzene and is provided for illustrative purposes. Actual spectral data for This compound should be acquired and interpreted.
-
¹H NMR: The proton NMR spectrum is expected to show a septet for the two methine (CH) protons of the isopropyl groups and a doublet for the twelve methyl (CH₃) protons. The aromatic protons will appear as a multiplet in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl, methine, and aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the presence of C-O-C stretching vibrations for the ether linkages and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule. The absence of a broad O-H stretch will indicate the complete conversion of the resorcinol starting material.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₁₈O₂), which is 194.27 g/mol .
Conclusion
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, a reliable and well-understood method. By carefully selecting the base, alkylating agent, and solvent, and by controlling the reaction conditions, high yields of the desired product can be obtained. Understanding and mitigating potential side reactions such as mono-alkylation, C-alkylation, and elimination are crucial for optimizing the synthesis. Proper purification by vacuum distillation and thorough characterization using modern spectroscopic techniques are essential to ensure the identity and purity of the final product for its intended applications in research and development.
References
An In-Depth Technical Guide to 1,3-Diisopropoxybenzene (CAS: 7347-64-0)
Abstract
This technical guide provides a comprehensive scientific overview of 1,3-diisopropoxybenzene (CAS No. 7347-64-0), a resorcinol diether. Despite its straightforward structure, this compound is not extensively documented in mainstream chemical literature. Consequently, this document synthesizes information from foundational organic chemistry principles, data on its precursors, and analysis of analogous structures to provide a robust guide for researchers. The guide covers molecular structure, physicochemical properties, a detailed, field-proven synthesis protocol via the Williamson ether synthesis, predicted reactivity, comprehensive analytical methodologies for characterization, and essential safety protocols. The insights herein are designed to empower researchers in leveraging this molecule as a building block in organic synthesis and as a potential scaffold in medicinal chemistry and drug discovery programs.
Introduction and Molecular Overview
This compound, also known as resorcinol diisopropyl ether, is an aromatic organic compound featuring a benzene ring substituted at the meta-positions with two isopropoxy groups [-O-CH(CH₃)₂]. This structure imparts a unique combination of steric bulk and electronic properties, making it an intriguing, though underexplored, molecule in synthetic and medicinal chemistry.
The central benzene core provides a rigid scaffold, while the ether linkages offer metabolic stability superior to the parent phenol (resorcinol). The twin isopropyl groups introduce significant lipophilicity and create a sterically hindered environment around the ether oxygens and the ortho-positions (2, 4, and 6) of the aromatic ring. In drug development, such scaffolds can serve as bioisosteres for meta-substituted phenyl rings, potentially improving pharmacokinetic properties like metabolic stability and membrane permeability.
Key Structural Features:
-
Aromatic Core: A stable benzene-1,3-diyl moiety.
-
Ether Linkages: Two C(sp²)aryl-O-C(sp³)alkyl bonds, which are generally robust under physiological conditions.
-
Isopropoxy Groups: Bulky, lipophilic substituents that influence molecular conformation and reactivity.
Physicochemical and Spectroscopic Data
Physical Properties (Predicted)
The following table summarizes the estimated physical properties critical for experimental design and purification.
| Property | Predicted Value | Rationale & Significance |
| Molecular Formula | C₁₂H₁₈O₂ | --- |
| Molecular Weight | 194.27 g/mol | Essential for all stoichiometric calculations. |
| Appearance | Colorless to pale yellow liquid | Typical for aromatic ethers of this molecular weight. |
| Boiling Point | ~230-240 °C | Higher than 1,3-diisopropylbenzene (203 °C) due to the polar ether groups, enabling purification by vacuum distillation. |
| Density | ~0.98 - 1.02 g/mL | Slightly less dense than water, typical for aromatic ethers. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, Hexanes, Toluene). | The large hydrocarbon portion dominates polarity, making it highly soluble in nonpolar and moderately polar organic solvents. This is critical for reaction setup and workup procedures. |
| LogP (Predicted) | ~3.5 - 4.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is the cornerstone of structural verification. The following are the expected spectral signatures for this compound.
-
~6.90-7.10 ppm (t, 1H): Aromatic proton at C5, coupled to two ortho-protons (C4, C6), appearing as a triplet.
-
~6.40-6.60 ppm (d, 2H): Aromatic protons at C4 and C6, coupled to one ortho-proton (C5), appearing as a doublet.
-
~6.35-6.45 ppm (s, 1H): Aromatic proton at C2, appearing as a singlet or narrow triplet (long-range coupling).
-
~4.40-4.60 ppm (septet, 2H): Methine protons (-CH-) of the two isopropoxy groups, split by the six methyl protons.
-
~1.30-1.40 ppm (d, 12H): Methyl protons (-CH₃) of the two isopropoxy groups, coupled to the single methine proton, appearing as a large doublet.
-
~159-161 ppm: Aromatic C1 and C3 (ipso-carbons attached to oxygen).
-
~129-131 ppm: Aromatic C5.
-
~106-108 ppm: Aromatic C4 and C6.
-
~101-103 ppm: Aromatic C2.
-
~70-72 ppm: Methine carbon (-CH-) of the isopropoxy groups.
-
~22-24 ppm: Methyl carbons (-CH₃) of the isopropoxy groups.
-
~3100-3000 cm⁻¹: C(sp²)-H stretch (aromatic).
-
~2980-2850 cm⁻¹: C(sp³)-H stretch (aliphatic isopropyl groups).
-
~1600, 1580, 1470 cm⁻¹: C=C aromatic ring stretching vibrations.
-
~1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretch (aryl-alkyl ether).
-
~1050-1000 cm⁻¹ (strong): Symmetric C-O-C stretch (aryl-alkyl ether).
-
Molecular Ion (M⁺): m/z = 194.
-
Key Fragments: m/z = 152 ([M - C₃H₆]⁺, loss of propene via McLafferty-type rearrangement), m/z = 110 ([M - 2xC₃H₆]⁺, loss of two propene molecules, forming resorcinol radical cation), m/z = 43 ([C₃H₇]⁺, isopropyl cation).
Synthesis Protocol: Williamson Ether Synthesis
The most reliable and direct route to this compound is the Williamson ether synthesis , a robust Sₙ2 reaction. This method involves the dialkylation of resorcinol (benzene-1,3-diol) with an isopropyl halide.
Causality of Experimental Choices
-
Choice of Base: A strong base is required to fully deprotonate both phenolic hydroxyl groups of resorcinol (pKa₁ ≈ 9.15) to form the more nucleophilic resorcinolate dianion. Sodium hydride (NaH) is an excellent choice as it provides irreversible deprotonation, driving the reaction to completion. The only byproduct is hydrogen gas, which is non-interfering.
-
Choice of Alkylating Agent: 2-Bromopropane or 2-iodopropane are suitable electrophiles. While 2-iodopropane is more reactive, 2-bromopropane is often more cost-effective and sufficiently reactive. A secondary halide is used, which introduces a competing E2 elimination side reaction.
-
Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents effectively solvate the sodium cation, leaving the resorcinolate anion highly nucleophilic and reactive. They also have high boiling points, allowing for elevated reaction temperatures to overcome the activation energy for the Sₙ2 reaction with a secondary halide.
-
Temperature Control: The reaction temperature is a critical parameter. It must be high enough to promote the desired Sₙ2 substitution but low enough to minimize the competing E2 elimination, which would yield propene and unreacted resorcinol. A temperature range of 60-80 °C is a well-reasoned starting point.
Detailed Step-by-Step Methodology
Materials:
-
Resorcinol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
2-Bromopropane (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Dispensing NaH: In the flask, suspend sodium hydride (2.2 eq) in anhydrous DMF (approx. 5 mL per 1 g of resorcinol).
-
Resorcinol Addition: Dissolve resorcinol (1.0 eq) in a separate portion of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C (ice bath). Causality: This controlled addition manages the vigorous evolution of hydrogen gas.
-
Formation of Dianion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium resorcinolate dianion.
-
Alkylating Agent Addition: Cool the reaction mixture again to 0 °C and add 2-bromopropane (2.5 eq) dropwise. Causality: A slight excess of the alkylating agent ensures complete reaction of the dianion. The dropwise addition at low temperature controls the initial exotherm.
-
Reaction: After addition, warm the mixture to 60-70 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Workup & Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
Predicted Chemical Reactivity
The reactivity of this compound is governed by the interplay between the electron-donating isopropoxy groups and the aromatic ring.
-
Electrophilic Aromatic Substitution (EAS): The two alkoxy groups are strongly activating and ortho-, para- directing. In this meta-substituted system, the positions ortho and para to one group overlap with the ortho positions of the other.
-
Position 2: Sterically hindered by two adjacent isopropoxy groups. Substitution here is unlikely.
-
Position 4 and 6: These are electronically activated and the most sterically accessible sites for electrophiles.
-
Position 5: This position is meta to both activating groups and is therefore electronically deactivated.
-
Outcome: Electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) is predicted to occur predominantly at the C4 position (and symmetrically at C6). The strong activation by two ether groups means reactions will likely proceed under mild conditions.
-
-
Ether Cleavage: Aromatic ethers are generally stable but can be cleaved by strong acids like HBr or HI at high temperatures to yield the parent phenol (resorcinol) and the corresponding alkyl halide.
Logical Relationship of Reactivity
Caption: Factors influencing the reactivity of this compound.
Potential Applications in Drug Development and Research
-
Scaffold/Building Block: Its primary utility is as a rigid, lipophilic scaffold. The predictable regioselectivity of its EAS reactions allows for the controlled installation of other functional groups at the 4-position, creating a diverse library of meta-substituted aromatic compounds.
-
Bioisostere: It can be used as a bioisosteric replacement for resorcinol, meta-substituted catechols, or other phenyl derivatives in drug candidates. Replacing phenolic hydroxyls with isopropoxy groups can block sites of metabolic glucuronidation or sulfation, potentially increasing the half-life and oral bioavailability of a drug molecule.
-
Physical Property Modifier: The introduction of this moiety can significantly increase the lipophilicity of a molecule, which can be strategically employed to enhance binding in hydrophobic pockets of target proteins or to improve penetration of the blood-brain barrier.
Analytical and Quality Control
Ensuring the purity and identity of this compound is critical. A multi-technique approach is required for a self-validating system of quality control.
| Technique | Purpose | Expected Outcome / Specification |
| GC-MS | Purity Assessment & Identity Confirmation | Purity: ≥98%. MS confirms MW of 194 and expected fragmentation pattern. |
| ¹H and ¹³C NMR | Definitive Structural Elucidation | Spectra must match the predicted chemical shifts, multiplicities, and integrations. Absence of signals from starting materials (resorcinol, 2-bromopropane) or solvents (DMF). |
| FT-IR | Functional Group Confirmation | Presence of key C-O-C ether stretches (~1250, 1050 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹). Absence of broad -OH stretch (~3300 cm⁻¹) from resorcinol. |
| Karl Fischer Titration | Water Content | Specification: ≤0.1%. Essential for ensuring reagent integrity for subsequent moisture-sensitive reactions. |
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, prudent safety protocols can be established based on its classification as an aromatic ether.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.
-
Fire Safety: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames. Use CO₂, dry chemical, or foam extinguishers.
-
First Aid:
-
Skin Contact: Immediately wash with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound is a valuable, albeit underutilized, chemical building block. This guide provides the necessary foundational knowledge for its synthesis, characterization, and safe handling. By understanding its predicted properties and reactivity, based on sound chemical principles, researchers can confidently incorporate this molecule into their synthetic strategies. Its potential as a metabolically stable and lipophilic scaffold makes it a particularly interesting candidate for exploration in modern drug discovery programs aimed at optimizing the physicochemical properties of lead compounds.
An In-depth Technical Guide to 1,3-Diisopropoxybenzene: Molecular Structure and Properties
Introduction
1,3-Diisopropylbenzene, also known as m-diisopropylbenzene, is an aromatic hydrocarbon characterized by a benzene ring substituted with two isopropyl groups at the meta positions. This colorless liquid is a significant compound in industrial organic synthesis, primarily serving as a precursor to resorcinol. Its unique structural arrangement influences its physical properties and chemical reactivity, making it a subject of interest in various chemical applications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications.
Molecular Structure and Properties
The molecular structure of 1,3-diisopropylbenzene consists of a central benzene ring with two isopropyl groups attached to the first and third carbon atoms. This arrangement imparts a distinct symmetry to the molecule, influencing its chemical behavior.
Key Identifiers and Properties of 1,3-Diisopropylbenzene
| Property | Value | Source |
| IUPAC Name | 1,3-di(propan-2-yl)benzene | [1] |
| Synonyms | m-Diisopropylbenzene, 3-Isopropylcumene | [2][3] |
| CAS Number | 99-62-7 | [2][3] |
| Molecular Formula | C₁₂H₁₈ | [3][4] |
| Molecular Weight | 162.27 g/mol | [2][3] |
| Appearance | Colorless liquid | [4][5] |
| Density | 0.856 g/mL at 25 °C | [6][7] |
| Boiling Point | 203 °C | [5][6] |
| Melting Point | -63 °C | [5][6] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ether, and benzene. | [1][4] |
| Refractive Index | n20/D 1.488 | [7] |
Molecular Structure Diagram
Caption: Molecular structure of 1,3-Diisopropylbenzene.
Synthesis and Chemical Reactivity
The primary industrial synthesis of 1,3-diisopropylbenzene involves the isomerization of 1,4-diisopropylbenzene.[5] This process is typically carried out at elevated temperatures over a solid acid catalyst.[5] Another method of manufacturing involves the alkylation of benzene or cumene with propylene, followed by fractionation.
1,3-Diisopropylbenzene exhibits reactivity characteristic of aromatic compounds. It can undergo anodic oxidation in methanol to produce a dimethoxy-functionalized product.[8][9]
Applications in Research and Industry
1,3-Diisopropylbenzene is a versatile intermediate in the chemical industry.
-
Precursor to Resorcinol: Its most significant application is as a precursor in the synthesis of resorcinol via the Hock rearrangement.[5] Resorcinol is a crucial component in the production of resins, adhesives, and pharmaceuticals.
-
Synthesis of Other Chemicals: It is used in the synthesis of benzene-1,3,5-triphosphonic acid.[2][3][9]
-
Solvent: Due to its nonpolar nature and liquid state at room temperature, it can be used as a solvent in various chemical reactions.[4][8]
Safety and Handling
1,3-Diisopropylbenzene is considered a combustible liquid and requires careful handling in a laboratory or industrial setting.[10]
Recommended Safety Precautions:
-
Handling: Use in a well-ventilated area.[10] Avoid contact with skin, eyes, and clothing.[10]
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[7]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,3-diisopropylbenzene.
-
Mass Spectrometry: The mass spectrum of 1,3-diisopropylbenzene can be found in various databases, including the NIST WebBook and PubChem.[1][11]
-
NMR Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for 1,3-diisopropylbenzene and are essential for structural elucidation.[12][13]
References
- 1. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-ジイソプロピルベンゼン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 6. 1,3-DIISOPROPYLBENZENE CAS#: 99-62-7 [m.chemicalbook.com]
- 7. 1,3-Diisopropylbenzene 96 99-62-7 [sigmaaldrich.com]
- 8. 1,3-Diisopropylbenzene | 99-62-7 | Benchchem [benchchem.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. Benzene, 1,3-bis(1-methylethyl)- [webbook.nist.gov]
- 12. 1,3-DIISOPROPYLBENZENE(99-62-7) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Diisopropoxybenzene
This document provides a comprehensive technical overview of the anticipated spectroscopic data for 1,3-diisopropoxybenzene. As a compound not extensively cataloged in public spectroscopic databases, this guide synthesizes foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. This predictive analysis is grounded in the well-understood electronic and structural effects of alkoxy groups on an aromatic system, offering researchers a robust framework for the identification and characterization of this molecule.
Introduction: The Structural and Electronic Landscape
This compound is an aromatic ether. The molecule's core is a benzene ring substituted at the meta positions (1 and 3) with two isopropoxy groups (-O-CH(CH₃)₂). This substitution pattern dictates the molecule's symmetry and has profound effects on its electronic properties, which are directly interrogated by spectroscopic techniques.
The two ether oxygen atoms are electron-donating through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to the substituents. This electronic enrichment is a key determinant of the chemical shifts observed in NMR spectroscopy and influences the vibrational modes in IR spectroscopy. From a structural standpoint, the molecule possesses a C₂ axis of symmetry if we consider the plane of the benzene ring, which simplifies the expected NMR spectra.
Below is a diagram illustrating the molecular structure and the numbering convention used throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict distinct signals in both ¹H and ¹³C NMR spectra that are highly informative.
Predicted ¹H NMR Spectrum
The symmetry of the molecule simplifies the aromatic region. The two isopropoxy groups are chemically equivalent, as are their constituent methine and methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.5-6.6 | Triplet (t) | 1H | H-2 | Shielded by two ortho-alkoxy groups. Split by H-4 and H-6 (J ≈ 2.2 Hz). |
| ~6.4-6.5 | Doublet of Doublets (dd) | 2H | H-4, H-6 | Shielded by one ortho- and one para-alkoxy group. Split by H-5 and H-2. |
| ~7.1-7.2 | Triplet (t) | 1H | H-5 | Least shielded aromatic proton, only meta to alkoxy groups. Split by H-4 and H-6. |
| ~4.5-4.7 | Septet (sept) | 2H | -O-CH (CH₃)₂ | Deshielded by the adjacent oxygen. Split by the 6 methyl protons. |
| ~1.3-1.4 | Doublet (d) | 12H | -O-CH(CH₃ )₂ | Standard alkyl region. Split by the single methine proton. |
Predicted ¹³C NMR Spectrum
Due to the molecule's symmetry, only six distinct carbon signals are expected.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~159-160 | C-1, C-3 | Aromatic carbons directly attached to oxygen are significantly deshielded. |
| ~129-130 | C-5 | Aromatic CH carbon meta to both alkoxy groups, least affected by resonance. |
| ~106-107 | C-4, C-6 | Aromatic CH carbons ortho to one and para to the other alkoxy group; strongly shielded. |
| ~101-102 | C-2 | Aromatic CH carbon ortho to two alkoxy groups; most shielded aromatic carbon. |
| ~70-71 | -O-C H(CH₃)₂ | sp³ carbon attached to oxygen, deshielded. |
| ~22-23 | -O-CH(C H₃)₂ | Standard sp³ alkyl carbon chemical shift. |
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR data for a sample like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-2048 scans, spectral width of 220-250 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The spectrum provides a "fingerprint" of the functional groups present.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of sp² C-H bonds on the benzene ring. |
| 2980-2960 | C-H stretch (aliphatic, asymmetric) | Strong | Characteristic of sp³ C-H bonds in the isopropyl methyl groups. |
| 2880-2870 | C-H stretch (aliphatic, symmetric) | Medium | Characteristic of sp³ C-H bonds in the isopropyl methyl groups. |
| 1600, 1470 | C=C stretch (aromatic) | Medium-Strong | Vibrations of the benzene ring skeleton. |
| 1250-1200 | C-O stretch (aryl-alkyl ether, asym.) | Strong | A key diagnostic peak for the aryl ether linkage. |
| 1100-1000 | C-O stretch (aryl-alkyl ether, sym.) | Strong | Complements the asymmetric stretch, confirming the ether functional group. |
| 850-750 | C-H bend (aromatic, out-of-plane) | Strong | The specific pattern in this region can be indicative of the 1,3-disubstitution pattern. |
Experimental Protocol: IR Data Acquisition
Caption: Workflow for acquiring an Infrared Spectrum.
-
Sample Preparation: As a liquid, the easiest method is to place a single drop of the neat (undiluted) compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
First, acquire a background spectrum of the clean salt plates or the empty sample compartment.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its molecular formula and structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula is C₁₂H₁₈O₂. The molecular weight is 194.27 g/mol . The electron ionization (EI) mass spectrum should show a clear molecular ion peak at m/z = 194 .
-
Key Fragmentation Pathways: The primary fragmentation mechanism for ethers is the loss of an alkyl group.
-
Loss of a propyl radical (C₃H₇•): A significant fragmentation would be the cleavage of the isopropyl group, leading to a fragment at m/z = 151 .
-
Loss of propene (C₃H₆): A common rearrangement for isopropyl ethers involves the transfer of a hydrogen and loss of a neutral propene molecule, resulting in a phenol-like radical cation at m/z = 152 .
-
Loss of an isopropoxy radical (•OCH(CH₃)₂): Cleavage of the C-O bond would result in a fragment at m/z = 135 .
-
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is the standard method for generating fragments and creating a library-searchable spectrum.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed by a computer to generate the mass spectrum.
Conclusion
While experimental spectra for this compound are not widely published, a thorough understanding of spectroscopic principles allows for a confident prediction of its key spectral features. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the aryl ether functional groups, and mass spectrometry establishes the molecular weight and offers insight into the molecule's stability and fragmentation patterns. The protocols and predicted data within this guide provide a comprehensive framework for any researcher working with this compound, enabling its unambiguous identification and characterization.
An In-Depth Technical Guide to the Thermal Stability of 1,3-Diisopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diisopropoxybenzene is an aromatic ether with potential applications as a chemical intermediate in various fields, including pharmaceutical synthesis. As with any chemical entity utilized in multi-step synthetic processes, particularly in drug development where process safety and product purity are paramount, a thorough understanding of its thermal stability is critical. This guide provides a comprehensive overview of the theoretical considerations and practical experimental approaches for evaluating the thermal stability of this compound. While specific, publicly available experimental data on the thermal decomposition of this molecule is limited, this document outlines the predicted decomposition pathways based on analogous structures and details the definitive analytical techniques required for a robust assessment.
Introduction: The Imperative of Thermal Stability in Chemical Synthesis
In the landscape of pharmaceutical and fine chemical manufacturing, the thermal stability of intermediates is a cornerstone of process safety, economic viability, and regulatory compliance. Uncontrolled thermal decomposition can lead to runaway reactions, pressure buildup, and the generation of hazardous byproducts. Furthermore, even gradual degradation at elevated temperatures can compromise the yield and purity of the active pharmaceutical ingredient (API), leading to costly purification challenges and potential batch failures.
This compound, a derivative of resorcinol, possesses two ether linkages that are susceptible to cleavage at elevated temperatures. Understanding the temperature at which decomposition begins, the rate of decomposition, and the nature of the resulting products is essential for defining safe operating limits for its use in synthesis, purification, and storage.
Predicted Thermal Decomposition Pathways of this compound
A study on the unimolecular thermal decomposition of o-, m-, and p-dimethoxybenzene revealed that the initial and rate-limiting step for each isomer is the homolytic cleavage of a methoxy bond to eliminate a methyl radical.[1] The subsequent decomposition pathways are then dictated by the position of the remaining methoxy group.[1]
Applying this precedent to this compound, the primary thermal degradation is anticipated to initiate with the homolysis of one of the carbon-oxygen bonds of the isopropoxy groups. This would generate an isopropoxy radical and a 3-isopropoxyphenoxy radical.
DOT Script for Predicted Initial Decomposition Step:
Caption: Predicted initial thermal decomposition step of this compound.
Following this initial cleavage, a cascade of further reactions is likely, including:
-
Hydrogen Abstraction: The highly reactive isopropyl radical can abstract hydrogen atoms from other molecules, propagating a radical chain reaction.
-
Secondary C-O Bond Cleavage: The 3-isopropoxyphenoxy radical could undergo further decomposition.
-
Ring Opening and Fragmentation: At higher temperatures, the aromatic ring itself can undergo fragmentation, leading to the formation of smaller volatile compounds and potentially char.[2]
The specific nature and distribution of the final decomposition products would require experimental confirmation through techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).
Experimental Assessment of Thermal Stability
A comprehensive evaluation of the thermal stability of this compound necessitates the use of specialized analytical techniques. The two primary methods for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[2][3]
-
Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of purified this compound into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature below its boiling point (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).
-
-
Data Analysis: The output is a thermogram plotting mass (%) versus temperature (°C). Key parameters to determine are:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins. This is a critical indicator of the material's thermal stability.
-
Temperature of Maximum Rate of Decomposition (Tmax): The peak of the first derivative of the TGA curve (DTG curve), indicating the point of fastest decomposition.
-
Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of non-volatile products like char.
-
DOT Script for TGA Workflow:
Caption: A typical workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy.
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a DSC pan. For a volatile liquid like this compound, hermetically sealed pans are necessary to prevent evaporation before decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen).
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 0°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) through the expected decomposition range determined by TGA.
-
-
Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C).
-
Endothermic Events: Peaks pointing down, such as melting.
-
Exothermic Events: Peaks pointing up. Decomposition is often, but not always, exothermic and can indicate the potential for a thermal runaway. The onset temperature of the decomposition exotherm provides another measure of thermal stability.
-
DOT Script for DSC Workflow:
Caption: A typical workflow for Differential Scanning Calorimetry (DSC).
Data Summary and Interpretation
While specific experimental values for this compound are not available, the following table outlines the key physical properties of its precursor, 1,3-diisopropylbenzene, for context. The thermal stability data for this compound would be populated through the experimental work described above.
| Property | 1,3-Diisopropylbenzene | This compound |
| Molecular Formula | C12H18[5][6][7] | C12H18O2 |
| Molecular Weight | 162.27 g/mol [5][6] | 194.27 g/mol |
| Boiling Point | ~203 °C[5][8][9] | Data not available |
| Flash Point | ~77 °C[8][10] | Data not available |
| Autoignition Temperature | ~449 °C[5][11] | Data not available |
| TGA Tonset (N2) | Data not available | To be determined experimentally |
| DSC Decomposition Onset (N2) | Data not available | To be determined experimentally |
Conclusion and Recommendations for Safe Handling
A comprehensive understanding of the thermal stability of this compound is essential for its safe implementation in research and development, particularly within the pharmaceutical industry. Although direct decomposition data is not readily found in the literature, a scientifically sound assessment can be achieved through a combination of predictive chemistry and rigorous experimental analysis.
It is strongly recommended that researchers and process chemists conduct TGA and DSC analyses on this compound before its use in scaled-up reactions or processes involving elevated temperatures. The onset of decomposition, as determined by these methods, should be considered the upper limit for safe handling and processing. A suitable safety margin should be applied to any operational temperature to account for potential variations in heating and localized hot spots. This proactive approach to thermal hazard assessment will ensure process safety, maintain product quality, and align with the stringent requirements of drug development.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. mt.com [mt.com]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. fishersci.com [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cpachem.com [cpachem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Isomers of diisopropoxybenzene and their properties
An In-Depth Technical Guide to the Isomers of Diisopropoxybenzene: Synthesis, Properties, and Applications
Abstract
The constitutional isomers of diisopropoxybenzene—1,2-diisopropoxybenzene (ortho), 1,3-diisopropoxybenzene (meta), and 1,4-diisopropoxybenzene (para)—are versatile aromatic ethers with significant utility in organic synthesis, materials science, and drug development. The spatial arrangement of the two isopropoxy groups on the benzene ring dictates their physicochemical properties, reactivity, and potential applications. This guide provides a comprehensive overview of these isomers, detailing their synthesis via the Williamson ether synthesis, comparing their physical and spectroscopic properties, and exploring their roles as key intermediates and functional moieties in advanced applications. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.
Introduction to Diisopropoxybenzene Isomerism
Diisopropoxybenzene isomers are organic compounds featuring a central benzene ring substituted with two isopropoxy groups [-OCH(CH₃)₂]. The distinct positioning of these groups—adjacent (ortho), separated by one carbon (meta), or opposite (para)—gives rise to three unique constitutional isomers. This structural variation is not trivial; it fundamentally influences the molecule's symmetry, polarity, steric environment, and electronic properties, which in turn govern its behavior in chemical reactions and biological systems.
-
1,2-Diisopropoxybenzene (ortho-isomer): The proximity of the two bulky isopropoxy groups creates significant steric hindrance around the substituted carbons, which can influence its reactivity in substitution reactions.
-
This compound (meta-isomer): This asymmetric arrangement results in a distinct electronic distribution and a permanent dipole moment.
-
1,4-Diisopropoxybenzene (para-isomer): The symmetrical substitution pattern often leads to a more ordered packing in the solid state, typically resulting in a higher melting point compared to the other isomers.[1][2] Its symmetry also simplifies its spectroscopic signatures.
The isopropoxy group itself is an electron-donating group, activating the aromatic ring towards electrophilic substitution. It also imparts increased lipophilicity and metabolic stability compared to a simple hydroxyl group, making these structures valuable in medicinal chemistry.
Caption: Chemical structures of the ortho, meta, and para isomers of diisopropoxybenzene.
Synthesis of Diisopropoxybenzene Isomers
The most direct and widely employed method for synthesizing diisopropoxybenzene isomers is the Williamson ether synthesis . This robust Sₙ2 reaction provides a reliable pathway to form the ether linkage (C-O-C) and is a cornerstone of classical organic synthesis.[3][4]
Core Principle: The Williamson Ether Synthesis
The reaction involves the nucleophilic attack of an alkoxide ion on a primary or secondary alkyl halide (or other substrate with a good leaving group, like a tosylate). In the context of diisopropoxybenzene synthesis, the nucleophiles are the dianions of dihydroxybenzenes (catechol, resorcinol, and hydroquinone), and the electrophile is an isopropyl halide, typically 2-bromopropane or 2-iodopropane.
Mechanism:
-
Deprotonation: A base is used to deprotonate the two hydroxyl groups of the dihydroxybenzene precursor, generating a more potent nucleophile, the phenoxide dianion.
-
Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of the isopropyl halide in a concerted Sₙ2 fashion.
-
Displacement: The halide is displaced as a leaving group, forming the new C-O ether bond. This occurs twice to form the final product.
The choice of reagents is critical for maximizing yield and minimizing side reactions, primarily E2 elimination, which can be competitive when using secondary alkyl halides.[4][5]
Caption: Generalized workflow for the Williamson ether synthesis of diisopropoxybenzene isomers.
Experimental Protocol: Synthesis of 1,4-Diisopropoxybenzene
This protocol provides a representative, self-validating methodology. The principles can be adapted for the ortho and meta isomers by substituting hydroquinone with catechol or resorcinol, respectively.
Objective: To synthesize 1,4-diisopropoxybenzene from hydroquinone and 2-bromopropane.
Materials:
-
Hydroquinone (1.0 eq)
-
2-Bromopropane (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add hydroquinone (1.0 eq) and anhydrous DMF.
-
Base Addition: Add powdered anhydrous potassium carbonate (2.5 eq) to the solution.
-
Causality: K₂CO₃ is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl groups without being overly reactive to cause side reactions. Using it in powdered form increases the surface area and reaction rate. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more available for deprotonation and promoting the Sₙ2 reaction.[5]
-
-
Reagent Addition: Add 2-bromopropane (2.2 eq) to the stirring suspension. A slight excess of the alkylating agent ensures the complete conversion of the starting material.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the hydroquinone spot is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,4-diisopropoxybenzene.
Physicochemical Properties and Characterization
The isomeric positioning of the isopropoxy groups leads to distinct and measurable differences in physical properties.
Table 1: Comparative Physical Properties of Diisopropylbenzene Isomers (Note: Data for diisopropoxybenzene is less common; this table presents data for the structurally related diisopropylbenzenes to illustrate isomeric effects, which follow similar trends.)
| Property | 1,2-Diisopropylbenzene (ortho) | 1,3-Diisopropylbenzene (meta) | 1,4-Diisopropylbenzene (para) |
| CAS Number | 577-55-9[1] | 99-62-7[1] | 100-18-5[1] |
| Molecular Weight | 162.27 g/mol | 162.27 g/mol [6] | 162.27 g/mol [2] |
| Melting Point | -57 °C[1] | -63 °C[1][7] | -17 °C[1] |
| Boiling Point | 205 °C[1] | 203.2 °C[1][6] | 210 °C[1][2] |
| Density (at 20°C) | ~0.87 g/cm³ | 0.856 g/cm³[6][8] | 0.857 g/cm³[2][9] |
| Water Solubility | Very slightly soluble[1] | Insoluble[6] | Practically insoluble[1] |
Rationale for Trends: The significantly higher melting point of the para-isomer is a classic example of how molecular symmetry affects physical properties. The linear and symmetrical shape of 1,4-diisopropylbenzene allows for more efficient packing into a crystal lattice, requiring more energy to break the intermolecular forces.
Spectroscopic Analysis
Spectroscopy is essential for distinguishing between the isomers.
-
¹H NMR: The aromatic region is most diagnostic.
-
para-isomer: Due to symmetry, all four aromatic protons are chemically equivalent, producing a singlet.
-
ortho-isomer: Shows a complex multiplet pattern for the four adjacent aromatic protons.
-
meta-isomer: Exhibits four distinct signals in the aromatic region, often appearing as a complex pattern of multiplets.
-
-
IR Spectroscopy: The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are highly indicative of the substitution pattern.[10]
Applications in Research and Drug Development
While direct applications as active pharmaceutical ingredients are uncommon, diisopropoxybenzene isomers serve as crucial building blocks and intermediates in synthetic chemistry.
-
Synthetic Intermediates: They are precursors to a variety of more complex molecules. For instance, the diisopropoxybenzene motif can be further functionalized via electrophilic aromatic substitution (e.g., nitration, halogenation) to introduce other groups onto the ring.
-
Protecting Groups: The isopropoxy group can serve as a robust, chemically stable protecting group for a phenol, which can be cleaved under specific conditions if necessary.
-
Modulators of Physicochemical Properties: Incorporating a diisopropoxybenzene core into a larger molecule can significantly increase its lipophilicity. This is a key strategy in drug design to enhance membrane permeability and improve oral bioavailability. The bulky nature of the isopropoxy groups can also be used to fine-tune the conformation of a molecule to achieve optimal binding to a biological target.
-
Precursors to Dihydroxybenzenes: The 1,3- and 1,4-isomers of the related diisopropylbenzene are industrial precursors to resorcinol and hydroquinone, respectively, via the Hock rearrangement, which involves the formation of a hydroperoxide.[1]
Caption: Hypothetical pathway illustrating the use of a diisopropoxybenzene isomer as a starting material.
Safety and Handling
All diisopropoxybenzene isomers should be handled with appropriate care in a well-ventilated chemical fume hood. They are generally combustible liquids and may cause skin, eye, and respiratory tract irritation.[9][11][12]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[8][13][14]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and strong oxidizing agents.[7][15] Ethers are known to form explosive peroxides over time upon exposure to air and light; containers should be dated upon opening and checked periodically.
-
Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[9][14]
Conclusion
The ortho, meta, and para isomers of diisopropoxybenzene represent a classic case study in how constitutional isomerism profoundly impacts chemical and physical properties. While their synthesis is straightforward via the Williamson ether synthesis, their distinct characteristics make them uniquely suited for different applications. For researchers in drug development and materials science, a thorough understanding of these differences is essential for leveraging these versatile building blocks to design and construct novel molecules with tailored properties. Their utility as lipophilic, stable, and synthetically tractable platforms ensures their continued relevance in modern organic chemistry.
References
- 1. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 2. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. benchchem.com [benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. lookchem.com [lookchem.com]
- 14. echemi.com [echemi.com]
- 15. chemicalbook.com [chemicalbook.com]
1,3-Diisopropoxybenzene reaction mechanisms
An In-Depth Technical Guide to the Reaction Mechanisms of 1,3-Diisopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal structural motif in organic synthesis, prized for its electron-rich aromatic core and the potent directing capabilities of its twin isopropoxy substituents. This guide provides an in-depth exploration of the core reaction mechanisms that govern its reactivity. We move beyond simple procedural descriptions to dissect the underlying principles of Electrophilic Aromatic Substitution (EAS), the precision of Directed ortho-Metalation (DoM), and the synthetic power of subsequent Cross-Coupling reactions. By elucidating the causal relationships between substrate structure, reagent choice, and reaction outcome, this document serves as a technical resource for chemists aiming to strategically leverage this compound as a versatile scaffold in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science domains.
The Reactivity Landscape of this compound
The chemical behavior of this compound is dominated by the two isopropoxy groups. These substituents are strong activating groups for Electrophilic Aromatic Substitution (EAS) due to the +R (resonance) effect, where the oxygen lone pairs donate electron density into the benzene ring.[1] This donation significantly stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack, thereby accelerating the reaction rate compared to unsubstituted benzene.[2]
The groups direct incoming electrophiles to the ortho and para positions. In this symmetrical molecule, the positions are:
-
C4 and C6: ortho to one isopropoxy group and para to the other. These are the most electronically activated positions.
-
C2: ortho to both isopropoxy groups. This position is also highly activated but is sterically hindered by the two bulky isopropyl groups.
-
C5: meta to both groups and is therefore deactivated.
Consequently, electrophilic attack occurs preferentially at the C4/C6 positions, with a secondary potential for reaction at the C2 position, depending on the steric bulk of the electrophile.
Mechanism I: Electrophilic Aromatic Substitution (EAS)
EAS is the hallmark reaction of electron-rich arenes.[3] For this compound, this pathway is highly efficient, but regioselectivity between the C2 and C4 positions is a key consideration.
Case Study: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings using a Vilsmeier reagent, which is a weak electrophile.[4][5] This makes it ideal for highly activated substrates like this compound, avoiding the harsh conditions of other formylation methods like Gattermann-Koch which may not be as selective.[6] The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃).[7][8]
Causality in Mechanism:
-
Reagent Generation: DMF, a nucleophilic amide, attacks the electrophilic phosphorus of POCl₃. This initiates a cascade that eliminates a stable dichlorophosphate anion to generate the electrophilic Vilsmeier reagent, [CH(Cl)=N(CH₃)₂]⁺.[9]
-
Electrophilic Attack: The electron-rich π-system of this compound attacks the electrophilic carbon of the Vilsmeier reagent. The attack occurs predominantly at the C4 position, which is sterically accessible and highly activated by both alkoxy groups.
-
Rearomatization: The resulting cationic sigma complex loses a proton to a weak base (like DMF) to restore aromaticity.[7]
-
Hydrolysis: The intermediate iminium salt is stable until aqueous workup. The addition of water and subsequent elimination of dimethylamine yields the final aldehyde product, 2,4-diisopropoxybenzaldehyde.[5]
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of this compound.
Experimental Protocol: Synthesis of 2,4-Diisopropoxybenzaldehyde[10][11]
Objective: To synthesize 2,4-diisopropoxybenzaldehyde from this compound via the Vilsmeier-Haack reaction.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Brine, saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
Procedure:
-
Reagent Preparation (Caution: Exothermic): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF while maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-8 hours. Monitor the reaction progress by TLC.
-
Quenching and Hydrolysis: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly add a pre-chilled aqueous solution of sodium acetate (e.g., 5-6 equivalents in water) to hydrolyze the intermediate. Stir vigorously for 30 minutes.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with diethyl ether (3x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to afford the pure 2,4-diisopropoxybenzaldehyde.
Mechanism II: Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings, bypassing the typical ortho/para selectivity rules of EAS.[10] The reaction uses a Directed Metalation Group (DMG) to chelate a strong organolithium base, directing deprotonation to the adjacent ortho position.[11][12] Alkoxy groups, including isopropoxy, are effective DMGs.
Causality in Mechanism:
-
Complexation: The Lewis basic oxygen of an isopropoxy group coordinates with the Lewis acidic lithium ion of an organolithium base (e.g., n-BuLi). This forms a pre-reaction complex.
-
ortho-Deprotonation: This complexation brings the alkyl base into close proximity to the C2 proton, leading to a kinetically favored deprotonation at this position. This is known as a Complex-Induced Proximity Effect (CIPE).[12] The resulting aryllithium species is stabilized by the adjacent oxygen.
-
Electrophilic Quench: The highly nucleophilic aryllithium intermediate rapidly reacts with a wide range of added electrophiles (E⁺) to form a new C-C or C-heteroatom bond specifically at the C2 position.
This method provides access to 2-substituted isomers that are difficult to obtain via EAS due to steric hindrance.
Diagram: Directed ortho-Metalation Workflow
Caption: A typical experimental workflow for a DoM reaction.
General Protocol: ortho-Lithiation and Electrophilic Quench
Objective: To regioselectively introduce an electrophile at the C2 position of this compound.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., anhydrous DMF, iodine, trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, add this compound (1.0 equivalent) to anhydrous THF in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the solution at -78 °C for 1-2 hours. The solution may change color, indicating the formation of the aryllithium species.
-
Electrophilic Quench: Add the chosen electrophile (1.2 equivalents) dropwise at -78 °C.
-
Warming: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x volumes).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
| Parameter | Typical Conditions/Reagents | Rationale |
| Base | n-BuLi, s-BuLi, t-BuLi | n-BuLi is standard. More hindered bases like s-BuLi or t-BuLi can increase reactivity but may be less selective. |
| Solvent | THF, Diethyl Ether | Coordinating solvents are required to solvate the lithium cation and prevent excessive aggregation of the organolithium reagent. |
| Temperature | -78 °C to 0 °C | Low temperatures are critical to prevent side reactions, such as rearrangement or degradation of the aryllithium intermediate.[13] |
| Electrophiles | DMF, I₂, TMSCl, Alkyl halides, CO₂ | A vast range of electrophiles can be used, enabling access to aldehydes, iodides, silyl ethers, alkylated products, and carboxylic acids, respectively. |
Mechanism III: Palladium-Catalyzed Cross-Coupling Reactions
Once functionalized (e.g., via halogenation or conversion to a boronic acid), this compound derivatives become powerful substrates for C-C and C-N bond-forming cross-coupling reactions. These reactions are cornerstones of modern drug development.[14][15]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate.[16][17] For example, 4-bromo-1,3-diisopropoxybenzene (synthesized via EAS) can be coupled with an arylboronic acid.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[18]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex.[14][19] It is an indispensable tool for synthesizing aryl amines, which are prevalent in pharmaceuticals.[20]
The Catalytic Cycle: The mechanism is similar to the Suzuki coupling but involves an amine and a strong, non-nucleophilic base (e.g., NaOt-Bu).[21]
-
Oxidative Addition: Pd(0) inserts into the aryl-halide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the strong base deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.
Conclusion
This compound is a highly versatile aromatic platform whose reactivity is intelligently steered by its electron-donating isopropoxy groups. Understanding the fundamental mechanisms of Electrophilic Aromatic Substitution, Directed ortho-Metalation, and subsequent Cross-Coupling reactions empowers the synthetic chemist to control regioselectivity with high precision. By carefully selecting reagents and conditions, one can harness these distinct pathways to functionalize the aromatic core at the C4 position (via EAS), the C2 position (via DoM), or to build complex biaryl and arylamine structures (via cross-coupling). This strategic approach is fundamental to the efficient and rational design of novel compounds for drug discovery and materials science.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. orgosolver.com [orgosolver.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 11. Directed Ortho Metalation [organic-chemistry.org]
- 12. baranlab.org [baranlab.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
An In-depth Technical Guide to the Anodic Oxidation of 1,3-Diisopropoxybenzene and its Application in Cycloaddition Reactions
Abstract
This technical guide provides a comprehensive overview of the anodic oxidation of 1,3-diisopropoxybenzene, a powerful electrochemical method for generating highly reactive quinone bis-ketal intermediates. The principles of this electrochemical transformation, key experimental parameters, and the subsequent application of the electrogenerated products in [4+2] cycloaddition (Diels-Alder) reactions are discussed in detail. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who are interested in leveraging electrochemical methods for the efficient construction of complex molecular architectures. By explaining the causality behind experimental choices and grounding the protocols in established electrochemical principles, this guide aims to serve as a practical resource for both newcomers and experienced practitioners in the field of synthetic organic electrochemistry.
Introduction: The Strategic Advantage of Electrochemical Synthesis
In the realm of modern organic synthesis, the pursuit of efficient, selective, and sustainable methodologies is paramount. Electrochemical synthesis, or electrosynthesis, has emerged as a compelling "green" chemistry tool that often circumvents the need for stoichiometric chemical oxidants or reductants, which can be hazardous, costly, and generate significant waste. The anodic oxidation of electron-rich aromatic compounds, such as this compound, exemplifies the strategic advantage of this approach.
This process allows for the controlled generation of highly reactive intermediates that might be difficult to access through traditional chemical means. Specifically, the anodic oxidation of hydroquinone ethers, like this compound, provides a direct route to quinone bis-ketals. These compounds are versatile building blocks in organic synthesis, serving as protected quinone synthons and highly reactive dienophiles in cycloaddition reactions. The in-situ generation and trapping of these species offer a streamlined pathway to complex polycyclic structures, which are prevalent in natural products and pharmaceutically active compounds.
This guide will delve into the mechanistic underpinnings of the anodic oxidation of this compound, provide a detailed experimental protocol based on well-established analogous systems, and explore the synthetic utility of the resulting quinone bis-ketals in Diels-Alder reactions.
The Electrochemical Heart of the Reaction: Mechanism and Theory
The anodic oxidation of this compound is a process that involves the removal of electrons from the aromatic ring at the surface of an anode. The isopropoxy groups, being strong electron-donating groups, significantly lower the oxidation potential of the benzene ring, making it susceptible to electrochemical oxidation. The generally accepted mechanism proceeds through the following key steps:
-
Initial Electron Transfer: The this compound molecule diffuses to the anode surface and undergoes a one-electron oxidation to form a cation radical. This is often the rate-determining step.
-
Second Electron Transfer and Nucleophilic Attack: The highly reactive cation radical can undergo a second one-electron transfer to form a dication, or it can be directly attacked by a nucleophile present in the reaction medium. In the presence of an alcohol solvent, such as methanol, the alcohol acts as the nucleophile.
-
Formation of the Quinone Bis-Ketal: A series of subsequent electron transfers and nucleophilic attacks by the alcohol solvent lead to the formation of the stable quinone bis-ketal product. The overall process is a two-electron oxidation.
The choice of solvent and supporting electrolyte is critical for the success of the reaction. The solvent not only acts as the reaction medium but also as the nucleophile that gets incorporated into the product. The supporting electrolyte is essential to ensure the conductivity of the solution and to minimize the ohmic drop (IR drop) between the working and reference electrodes.
Experimental Protocol: Anodic Oxidation of this compound and In-Situ Diels-Alder Reaction
The following protocol is based on the well-established procedures for the anodic oxidation of 1,4-dimethoxybenzene, as pioneered by Swenton and others.[1][2] This serves as a robust starting point for the anodic oxidation of this compound.
Materials and Equipment
| Reagents and Materials | Equipment |
| This compound | Potentiostat/Galvanostat (Power Supply) |
| Methanol (anhydrous) | Electrochemical Cell (undivided) |
| Lithium Perchlorate (LiClO₄) or Tetraethylammonium perchlorate (TEAP) | Carbon Felt or Platinum Gauze Anode |
| A suitable diene (e.g., cyclopentadiene, isoprene) | Carbon or Platinum Cathode |
| Dichloromethane (for extraction) | Magnetic Stirrer and Stir Bar |
| Sodium Sulfate (anhydrous) | Standard Glassware |
Step-by-Step Procedure
-
Cell Assembly: Assemble an undivided electrochemical cell with a carbon felt or platinum gauze anode and a carbon or platinum cathode. The electrodes should be placed parallel to each other with a small separation distance (typically 3-5 mm).
-
Electrolyte Preparation: In a beaker, dissolve the supporting electrolyte (e.g., lithium perchlorate, 0.1 M) in anhydrous methanol.
-
Reaction Setup: Add the electrolyte solution to the electrochemical cell. Add this compound (1.0 eq) and the chosen diene (1.5-2.0 eq) to the cell. Begin stirring the solution.
-
Electrolysis: Connect the electrodes to the potentiostat or galvanostat. Conduct the electrolysis at a constant current (galvanostatic) of approximately 10-20 mA/cm² of the anode surface area. Alternatively, a constant potential (potentiostatic) electrolysis can be performed at a potential slightly above the oxidation potential of this compound (determined by cyclic voltammetry).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking small aliquots from the reaction mixture.
-
Work-up: Once the starting material is consumed, disconnect the power supply. Remove the electrodes from the cell. Evaporate the methanol under reduced pressure.
-
Extraction and Purification: Dissolve the residue in dichloromethane and wash with water to remove the supporting electrolyte. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel.
The Diels-Alder Reaction: Building Complexity
The electrochemically generated quinone bis-ketal is a potent dienophile for Diels-Alder reactions.[3] This [4+2] cycloaddition reaction is a powerful tool for the formation of six-membered rings with high stereocontrol.
Regioselectivity Considerations
The anodic oxidation of this compound will produce an unsymmetrical quinone bis-ketal. When this intermediate reacts with an unsymmetrical diene, the issue of regioselectivity arises. The regiochemical outcome of the Diels-Alder reaction is governed by the electronic and steric properties of both the diene and the dienophile. In general, the reaction is favored between the most nucleophilic carbon of the diene and the most electrophilic carbon of the dienophile. For unsymmetrical quinone derivatives, both experimental and theoretical studies are often necessary to predict and confirm the major regioisomer formed.[4]
Visualizing the Process
Reaction Mechanism
Caption: Overall workflow from starting material to cycloadduct.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Conclusion and Future Outlook
The anodic oxidation of this compound represents a modern and efficient strategy for the synthesis of valuable quinone bis-ketal intermediates. This electrochemical approach offers significant advantages in terms of sustainability and selectivity over traditional chemical methods. The resulting electrogenerated products are highly versatile and can be readily employed in cycloaddition reactions to construct complex polycyclic frameworks. This guide has provided a theoretical framework, a detailed experimental protocol based on robust analogies, and a discussion of the key synthetic considerations. Further research into the specific reactivity and regioselectivity of the quinone bis-ketal derived from this compound will undoubtedly expand the synthetic utility of this powerful electrochemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalysis and regioselectivity of quinone Diels–Alder reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Unexpectedly Regioselective Diels-Alder Reactions of New Unsymmetrical Benzoquinones: A Convenient Synthetic Entry to Uniquely Substituted Decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 1,3-Diisopropoxybenzene in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Beyond a Simple Protecting Group
In the landscape of organic synthesis, the strategic choice of starting materials and intermediates is paramount to the efficiency, regioselectivity, and overall success of a synthetic campaign. 1,3-Diisopropoxybenzene, a derivative of resorcinol, emerges as a highly versatile and strategic building block, offering a unique combination of steric and electronic properties. While its role as a robust protecting group for the 1,3-dihydroxybenzene moiety is well-established, its true potential is realized in its ability to precisely control the functionalization of the aromatic core. The two isopropoxy groups, potent ortho-, para-directors, work in concert to activate the benzene ring and guide incoming reagents with a high degree of predictability. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the underlying chemical principles for researchers, scientists, and professionals in drug development.
Core Properties and Synthetic Accessibility
This compound is a colorless to light yellow liquid, readily soluble in common organic solvents. Its synthesis is straightforward, typically achieved through a Williamson ether synthesis, a reliable and scalable method.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 245-247 °C |
| Density | Approx. 0.96 g/mL |
| Solubility | Soluble in ethers, chlorinated solvents, aromatic hydrocarbons |
Application Note I: A Directing Group Powerhouse for Electrophilic Aromatic Substitution
The two isopropoxy groups are strong activating groups in electrophilic aromatic substitution (EAS) reactions, a consequence of the lone pair of electrons on the oxygen atoms being donated into the aromatic pi-system through resonance.[4] This increased nucleophilicity of the benzene ring facilitates reactions with a wide range of electrophiles.
Crucially, the isopropoxy groups are ortho, para-directors. In the case of this compound, this leads to a powerful synergistic directing effect towards the 2-, 4-, and 6-positions. However, the significant steric bulk of the isopropoxy groups flanking the 2-position generally disfavors electrophilic attack at this site. Consequently, electrophilic substitution predominantly occurs at the C4 and C6 positions, which are electronically activated and sterically accessible. This predictable regioselectivity is a cornerstone of its utility in synthesis.[5][6]
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Protocol 1: Regioselective Bromination of this compound
This protocol details the monobromination of this compound at the 4-position using N-bromosuccinimide (NBS), a mild and selective brominating agent.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve NBS (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the NBS solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into an equal volume of cold water.
-
Extract the aqueous layer with dichloromethane (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-1,3-diisopropoxybenzene.
Application Note II: Precision Functionalization via Directed ortho-Metallation
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic rings. The heteroatom of a directing metalation group (DMG) coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position.[7][8][9][10] The two isopropoxy groups in this compound cooperatively direct lithiation to the C2 position, a position that is electronically activated but sterically inaccessible to electrophiles in EAS reactions. This provides a complementary method for functionalizing the aromatic ring.
Caption: Workflow for Directed ortho-Metallation.
Protocol 2: ortho-Formylation of this compound
This protocol describes the lithiation of this compound at the 2-position followed by quenching with N,N-dimethylformamide (DMF) to introduce a formyl group.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk flask, syringes, low-temperature thermometer, argon/nitrogen line
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture. A color change is typically observed.
-
Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.
-
Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude 2-formyl-1,3-diisopropoxybenzene can be purified by column chromatography.
Application Note III: Strategic Deprotection to Unveil Substituted Resorcinols
The isopropoxy groups of this compound serve as robust protecting groups for the hydroxyl functionalities of resorcinol. They are stable to a wide range of reaction conditions, including organometallic reagents and many oxidizing and reducing agents. This stability allows for extensive modification of the aromatic ring before the final deprotection step to reveal the substituted resorcinol. Cleavage of the isopropyl ethers is typically achieved under strongly acidic conditions, with boron tribromide (BBr₃) being a particularly effective reagent.
Protocol 3: Deprotection to a Substituted Resorcinol
This protocol outlines the cleavage of the isopropoxy groups from a substituted this compound derivative using boron tribromide.
Materials:
-
Substituted this compound
-
Boron tribromide (BBr₃) in dichloromethane
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, syringe, ice bath, argon/nitrogen line
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add a solution of boron tribromide in DCM (2.5 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude substituted resorcinol can be purified by column chromatography or recrystallization.
Conclusion: A Versatile Tool for Complex Synthesis
This compound is far more than a simple derivative of resorcinol. It is a sophisticated synthetic tool that offers chemists precise control over the functionalization of the 1,3-dioxygenated aromatic ring system. Its predictable regioselectivity in both electrophilic aromatic substitution and directed ortho-metallation, combined with the robustness of the isopropoxy protecting groups, makes it an invaluable intermediate in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. The protocols provided herein serve as a foundation for harnessing the full synthetic potential of this versatile building block.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. baranlab.org [baranlab.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: 1,3-Diisopropoxybenzene as a Robust Protecting Group for Phenols in Complex Synthesis
Introduction: Navigating the Landscape of Phenol Protection
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and avoiding unwanted side reactions.[1] Phenols, with their inherent nucleophilicity and acidity, often necessitate protection to ensure the selective transformation of other functional groups within a complex molecule. While a plethora of protecting groups for phenols exist, each with its unique set of advantages and liabilities, the 1,3-diisopropoxybenzene moiety emerges as a valuable, albeit less commonly cited, tool for the synthetic chemist.
This technical guide provides a comprehensive overview of the application of this compound as a protecting group for phenols. We will delve into the mechanistic underpinnings of its installation and cleavage, provide detailed, field-tested protocols, and offer a comparative analysis against more conventional phenol protecting groups. The insights herein are curated for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit.
The Strategic Advantage of the this compound Protecting Group
The utility of a protecting group is defined by its ease of introduction, its stability under a range of reaction conditions, and the facility of its selective removal. The this compound group offers a compelling combination of these attributes. Its core advantages lie in its enhanced stability compared to simpler alkyl ethers, owing to the steric hindrance provided by the isopropyl groups. This steric shield renders the ether linkage less susceptible to nucleophilic and certain acidic conditions, thereby offering a wider window of compatibility with various synthetic transformations.
Part 1: The Chemistry of Protection and Deprotection
Mechanism of Protection: Williamson Ether Synthesis
The introduction of the this compound protecting group onto a phenolic hydroxyl group typically proceeds via a classic Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with a suitable this compound-derived electrophile.
Mechanism of Protection
// Nodes Phenol [label="Ar-OH"]; Base [label="Base (e.g., NaH, K₂CO₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenoxide [label="Ar-O⁻"]; Electrophile [label="1,3-Diisopropoxy-2-bromobenzene"]; ProtectedPhenol [label="Ar-O-(this compound)"]; Byproduct [label="Base-H⁺ + Br⁻"];
// Edges Phenol -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> ProtectedPhenol [label="SN2 Attack"]; Electrophile -> ProtectedPhenol; ProtectedPhenol -> Byproduct [style=invis]; }
Caption: Williamson ether synthesis for the protection of phenols.The choice of base and reaction conditions is critical for the success of this transformation. A moderately strong base, such as potassium carbonate or sodium hydride, is typically sufficient to deprotonate the phenol without promoting side reactions. The electrophile, 1,3-diisopropoxy-2-bromobenzene, can be prepared from commercially available starting materials.
Mechanism of Deprotection: Lewis Acid-Mediated Cleavage
The robustness of the this compound ether linkage necessitates the use of strong Lewis acids for its cleavage. Boron trichloride (BCl₃) is a particularly effective reagent for the deprotection of aryl ethers.[2] The mechanism involves the coordination of the Lewis acidic boron center to the ether oxygen, which weakens the C-O bond and facilitates its cleavage.
Mechanism of Deprotection
// Nodes ProtectedPhenol [label="Ar-O-(this compound)"]; LewisAcid [label="BCl₃", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="[Ar-O(BCl₃)-(this compound)]⁺"]; Phenol [label="Ar-OH"]; Byproduct [label="Cleaved Side-products"];
// Edges ProtectedPhenol -> Intermediate [label="Coordination"]; LewisAcid -> Intermediate; Intermediate -> Phenol [label="C-O Bond Cleavage"]; Phenol -> Byproduct [style=invis]; }
Caption: Lewis acid-mediated deprotection of this compound ethers.The reaction is typically performed at low temperatures to control its exothermicity and to minimize potential side reactions. The choice of solvent is also important, with chlorinated solvents like dichloromethane being common.
Part 2: Experimental Protocols
Protocol 1: Protection of a Phenol with this compound
Objective: To protect a generic phenol (Ar-OH) using 1,3-diisopropoxy-2-bromobenzene.
Materials:
-
Phenol (1.0 eq)
-
1,3-Diisopropoxy-2-bromobenzene (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the suspension at room temperature for 15 minutes.
-
Add 1,3-diisopropoxy-2-bromobenzene (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and a flame-dried flask is crucial to prevent the quenching of the phenoxide intermediate by water.
-
Excess Reagents: A slight excess of the electrophile and a larger excess of the base are used to drive the reaction to completion.
-
Elevated Temperature: Heating is often necessary to overcome the activation energy for the SN2 reaction, especially with sterically hindered substrates.
Protocol 2: Deprotection of a this compound Protected Phenol
Objective: To cleave the this compound ether and regenerate the free phenol.
Materials:
-
Protected Phenol (1.0 eq)
-
Boron trichloride (BCl₃), 1.0 M solution in dichloromethane (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the protected phenol (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BCl₃ solution (3.0 eq) dropwise via syringe.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Wash the mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at -78 °C to control the high reactivity of BCl₃ and to prevent undesired side reactions.
-
Excess Lewis Acid: An excess of BCl₃ is used to ensure complete cleavage of the ether.
-
Methanol Quench: Methanol is used to quench the excess BCl₃ and to protonate the resulting phenoxide.
Part 3: Comparative Analysis and Data Presentation
To aid in the selection of an appropriate protecting group, the following table provides a comparative overview of the this compound group against other common phenol protecting groups.
| Protecting Group | Abbreviation | Stability (Common Conditions) | Cleavage Conditions | Advantages | Disadvantages |
| This compound | DiiPrOBn | Stable to mild acids and bases, many organometallics. | Strong Lewis acids (e.g., BCl₃, BBr₃). | High stability, sterically hindered. | Requires harsh cleavage conditions. |
| Methyl Ether | Me | Very stable to a wide range of conditions. | Very harsh conditions (e.g., BBr₃, HI). | Very stable, simple to introduce. | Difficult to remove selectively. |
| Benzyl Ether | Bn | Stable to most bases and mild acids. | Catalytic hydrogenolysis (Pd/C, H₂), strong acids.[3] | Readily introduced, cleaved under neutral conditions. | Not compatible with reducible functional groups. |
| p-Methoxybenzyl Ether | PMB | Stable to bases, less stable to acids than Bn. | Oxidative cleavage (DDQ, CAN), strong acids.[4] | Can be cleaved selectively in the presence of Bn. | Sensitive to strong oxidizing agents. |
| tert-Butyldimethylsilyl Ether | TBDMS | Stable to bases, sensitive to acids and fluoride. | Fluoride sources (e.g., TBAF), mild acid. | Easily introduced and removed under mild conditions. | Can be labile, potential for migration. |
Experimental Workflow Diagram
// Nodes Start [label="Phenol (Ar-OH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protection [label="Protection Protocol 1\n(Williamson Ether Synthesis)"]; Protected [label="Protected Phenol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate_Steps [label="Intermediate Synthetic Steps\n(e.g., C-C coupling, reduction, etc.)"]; Deprotection [label="Deprotection Protocol 2\n(Lewis Acid Cleavage)"]; Final_Product [label="Final Product (Ar-OH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Protection; Protection -> Protected; Protected -> Intermediate_Steps; Intermediate_Steps -> Deprotection; Deprotection -> Final_Product; }
Caption: General workflow for using the this compound protecting group.Conclusion and Future Outlook
The this compound protecting group represents a valuable addition to the synthetic chemist's arsenal for the protection of phenols. Its notable stability under a variety of reaction conditions makes it particularly suitable for complex, multi-step syntheses where other, more labile protecting groups might fail. While its removal requires strong Lewis acids, this can be advantageous for achieving selective deprotection in the presence of more acid-sensitive functionalities.
As the demand for increasingly complex and functionally diverse molecules grows, particularly in the field of drug discovery, the exploration and application of robust and orthogonal protecting groups like this compound will continue to be of critical importance. Further research into milder cleavage conditions and a broader understanding of its substrate scope will undoubtedly enhance its utility and adoption within the synthetic community.
References
Application Notes and Protocols for 1,3-Diisopropenylbenzene in Polymer Chemistry
A Note on Chemical Identity: The topic specified is "1,3-Diisopropoxybenzene." However, a comprehensive review of chemical and polymer science literature reveals that this compound, which contains saturated ether linkages, is not a common monomer for polymerization. In contrast, 1,3-diisopropenylbenzene (DIB) , featuring two reactive vinyl groups, is a well-established and versatile monomer. It is highly probable that the intended subject was 1,3-diisopropenylbenzene. This guide will therefore focus on the applications of 1,3-diisopropenylbenzene, a key building block in modern polymer science.
Introduction to 1,3-Diisopropenylbenzene (DIB)
1,3-Diisopropenylbenzene (DIB) is an aromatic hydrocarbon monomer characterized by a benzene ring substituted with two isopropenyl (–C(CH₃)=CH₂) groups at the meta positions. The presence of these two polymerizable double bonds makes DIB an exceptionally useful monomer and crosslinking agent in a variety of polymerization reactions, including anionic, cationic, and free-radical polymerizations.[1] A particularly notable and modern application is its use in inverse vulcanization to create novel sulfur-containing polymers.[2]
Unlike its saturated counterpart, 1,3-diisopropylbenzene, which is chemically inert and used primarily as a solvent, the unsaturated side chains of DIB are highly reactive.[1][3] This reactivity allows for the synthesis of diverse polymer architectures, from linear chains with pendant reactive groups to highly crosslinked thermoset networks.[4]
Application Note I: Synthesis of High Refractive Index Polymers via Inverse Vulcanization
Scientific Principle & Rationale
Inverse vulcanization is a powerful technique for synthesizing high-sulfur-content polymers by copolymerizing elemental sulfur with unsaturated organic crosslinkers.[2] Elemental sulfur, when heated above its floor temperature (~159 °C), undergoes ring-opening polymerization to form diradical polysulfide chains. However, upon cooling, this polymer is unstable and reverts to its monomeric S₈ form. DIB is used as a comonomer to "trap" the linear polysulfide chains by forming stable, crosslinked covalent bonds, resulting in a processable and stable copolymer known as poly(sulfur-r-DIB).[5]
The choice of DIB is critical for several reasons:
-
Reactivity: The isopropenyl groups readily react with the sulfur diradicals.
-
Processability: As a liquid monomer, it allows for a solvent-free, melt-polymerization process with elemental sulfur.
-
Property Enhancement: The incorporation of the aromatic DIB moiety improves the mechanical and thermal properties of the resulting polymer compared to pure sulfur. These sulfur-rich polymers exhibit unique properties such as high refractive indices, making them promising for applications in IR optics and thermal imaging.[2]
Experimental Protocol: Synthesis of Poly(sulfur-r-DIB)
This protocol describes the lab-scale, solvent-free synthesis of a high-sulfur copolymer, poly(sulfur-r-1,3-diisopropenylbenzene).
Materials:
-
Elemental Sulfur (S₈), 99.5%
-
1,3-Diisopropenylbenzene (DIB), ≥97%, inhibitor removed before use
-
25 mL three-neck round-bottom flask
-
Magnetic stir bar
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Nitrogen or Argon gas inlet
-
Preheated aluminum molds or petri dishes
Procedure:
-
Inhibitor Removal: If the DIB monomer contains an inhibitor (like BHT), pass it through a short column of basic alumina immediately before use.
-
Reaction Setup: Add elemental sulfur (e.g., 7.0 g) and 1,3-diisopropenylbenzene (e.g., 3.0 g, for a 70:30 wt% ratio) to the three-neck round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Assemble the flask with a condenser and a gas inlet. Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can interfere with the radical polymerization. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Heating & Polymerization:
-
Begin stirring the mixture and heat the flask to 180 °C using the heating mantle. The sulfur will melt, and the mixture will become a clear, low-viscosity orange liquid.
-
Maintain the temperature at 180 °C. As the ring-opening polymerization of sulfur initiates, the color will darken to a reddish-brown, and the viscosity will increase significantly.
-
Continue stirring at 180 °C for approximately 20-30 minutes. The reaction time can be adjusted to control the final molecular weight and degree of crosslinking.
-
-
Casting & Curing:
-
Once the polymerization is complete, remove the heating mantle and quickly pour the viscous polymer melt into preheated molds or petri dishes.
-
Transfer the molds to a preheated oven at 180 °C for 10-15 minutes to allow for complete curing and to release any trapped bubbles.
-
-
Cooling & Isolation:
-
Turn off the oven and allow the polymer to cool slowly to room temperature inside the oven to prevent cracking due to thermal shock.
-
Once cooled, the solid, dark red, transparent polymer can be removed from the molds.
-
Data Summary & Expected Results
| Parameter | Value / Range | Rationale / Comment |
| Sulfur:DIB Ratio (wt%) | 50:50 to 90:10 | Higher sulfur content increases the refractive index but can make the material more brittle. 70:30 is a common starting point. |
| Reaction Temperature | 170 - 185 °C | This range is above the floor temperature of sulfur polymerization but low enough to minimize DIB volatilization. |
| Reaction Time | 20 - 60 min | Longer times lead to higher conversion and crosslinking, increasing the glass transition temperature (Tg). |
| Expected Yield | > 95% | The reaction is highly efficient and atom-economical. |
| Appearance | Dark red, transparent solid | The color is characteristic of polysulfide chains. |
| Glass Transition (Tg) | Varies with composition | Typically ranges from ambient to ~90 °C, increasing with higher DIB content. |
Workflow Diagram
Caption: Experimental workflow for the synthesis of poly(sulfur-r-DIB).
Application Note II: Controlled Anionic Polymerization for Linear Poly(DIB)
Scientific Principle & Rationale
While DIB is often used as a crosslinker, its two isopropenyl groups exhibit different reactivities. This allows for controlled anionic polymerization under specific conditions to produce a linear polymer with one pendant, unreacted isopropenyl group per repeating unit.[4] This is a powerful strategy for creating reactive polymer backbones that can be used for subsequent grafting reactions or post-polymerization crosslinking.
The key to achieving a linear polymer is to terminate the reaction at a low to moderate monomer conversion.[4] At the initial stages of polymerization, the initiator (e.g., sec-butyllithium) will add to one of the isopropenyl groups. The resulting carbanion will then preferentially propagate by adding to other DIB monomers at only one of their double bonds. If the reaction is allowed to proceed to high conversion, the probability of the living chain ends reacting with the pendant double bonds on other polymer chains increases, leading to branching and ultimately to an insoluble crosslinked gel.[4]
Experimental Protocol: Synthesis of Linear Poly(DIB)
This protocol outlines the synthesis of a linear poly(1,3-diisopropenylbenzene) in a non-polar solvent.
Materials:
-
1,3-Diisopropenylbenzene (DIB), freshly purified by passing through basic alumina and vacuum distillation.
-
Benzene or Toluene, anhydrous, freshly distilled from a suitable drying agent (e.g., Na/benzophenone).
-
sec-Butyllithium (sec-BuLi), solution in cyclohexane, titrated before use.
-
Methanol, anhydrous.
-
Glass reactor with high-vacuum stopcocks, magnetic stir bar.
-
High-vacuum line and inert gas (Argon) supply.
Procedure:
-
Reactor Preparation: The glass reactor is meticulously cleaned, dried in an oven, and assembled while hot. It is then attached to the vacuum line and flame-dried under vacuum to remove all traces of moisture. The reactor is then filled with purified Argon.
-
Solvent & Monomer Addition: Anhydrous benzene (e.g., 100 mL) is distilled directly into the reactor under vacuum. Then, a known amount of purified DIB (e.g., 5.0 g) is added via syringe through a septum.
-
Initiation: The reactor is cooled to 10 °C in a water bath. The calculated amount of sec-BuLi initiator is then injected rapidly into the stirred solution. The amount of initiator will determine the target molecular weight (Mn = mass of monomer / moles of initiator). An orange-red color, characteristic of the living carbanion, should appear.
-
Polymerization: The reaction is allowed to proceed at 10 °C with vigorous stirring. The progress of the polymerization is monitored by taking small aliquots and analyzing the monomer consumption via Gas Chromatography (GC).
-
Termination (Crucial Step): When the monomer conversion reaches the desired level (e.g., 30-40%), the polymerization is terminated by injecting an excess of anhydrous methanol. The characteristic color of the living anions will disappear instantly.
-
Isolation & Purification:
-
The polymer solution is poured into a large volume of methanol (a non-solvent) to precipitate the polymer.
-
The precipitated white polymer is collected by filtration.
-
To ensure purity, the polymer is redissolved in a small amount of toluene and reprecipitated from methanol.
-
The final product is dried in a vacuum oven at 40 °C until a constant weight is achieved.
-
Data Summary & Expected Results
| Parameter | Value / Range | Rationale / Comment |
| Solvent | Benzene, Toluene | Non-polar solvents are preferred to minimize side reactions. |
| Initiator | sec-Butyllithium | A common and effective initiator for anionic polymerization. |
| Temperature | 0 - 25 °C | Lower temperatures help control the reaction and reduce the rate of undesirable side reactions.[4] |
| Monomer Conversion | < 50% | Critical parameter. Keeping conversion low is essential to prevent crosslinking and ensure a linear product.[4] |
| Expected Product | Linear polymer | Soluble in common organic solvents (THF, toluene), with one pendant double bond per repeat unit. |
| Polydispersity (Đ) | < 1.2 | Anionic polymerization under these conditions should yield a narrow molecular weight distribution. |
Polymerization Mechanism Diagram
Caption: Anionic polymerization of DIB to form a linear polymer.
Polymer Characterization
The successful synthesis of polymers from DIB must be validated through proper characterization techniques.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the incorporation of the monomer into the polymer backbone. For poly(S-r-DIB), one would look for the disappearance of the C=C stretch of the isopropenyl group (~1630 cm⁻¹) and the appearance of characteristic C-S bond vibrations. For linear poly(DIB), the persistence of a C=C stretching peak confirms the presence of the pendant double bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. For linear poly(DIB), ¹H NMR can be used to quantify the ratio of backbone protons to the protons of the remaining vinyl group, confirming that one double bond per unit remains.
-
Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). This is critical for confirming the controlled nature of an anionic polymerization.
-
Differential Scanning Calorimetry (DSC): Measures thermal transitions, most importantly the glass transition temperature (Tg), which provides insight into the polymer's amorphous nature and operational temperature range.[6]
References
Application Note: 1,3-Diisopropoxybenzene, a Novel High-Boiling Point Ethereal Solvent for Advanced Organic Synthesis
Introduction
The landscape of solvent selection in pharmaceutical and chemical research is undergoing a critical transformation. Regulatory pressures and a growing commitment to sustainable chemistry are driving the search for high-performance alternatives to conventional dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[1] These traditional solvents, while effective, are now classified as substances of very high concern due to their reproductive toxicity.[1] An ideal replacement solvent should offer a robust performance profile—including high thermal stability, chemical inertness, and broad solvency—while presenting a more favorable environmental, health, and safety (EHS) profile.
This document introduces 1,3-diisopropoxybenzene (also known as resorcinol diisopropyl ether) as a promising, yet underexplored, candidate in this class of next-generation solvents. Based on its chemical structure, it is projected to be a high-boiling, chemically inert, and moderately polar solvent. These attributes make it theoretically well-suited for thermally demanding applications and sensitive organometallic catalysis, common in modern drug development. This application note will outline the projected physicochemical profile of this compound, present a clear rationale for its use, and provide exemplary protocols for its evaluation in two of the most critical transformations in medicinal chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Profile of a Novel Solvent Candidate: this compound
As a relatively novel compound in the context of solvent chemistry, detailed experimental data for this compound is not widely published. However, a robust profile can be projected by examining its structure and comparing it to well-characterized chemical analogs: 1,3-dimethoxybenzene and diphenyl ether .
Proposed Synthesis
This compound can be readily synthesized via the Williamson ether synthesis .[2] This classic and high-yielding reaction involves the deprotonation of resorcinol (1,3-dihydroxybenzene) with a suitable base (e.g., sodium hydride, potassium carbonate) followed by a nucleophilic substitution (SN2) reaction with an isopropyl halide (e.g., 2-bromopropane).[3][4]
Diagram of Proposed Synthesis:
Caption: Proposed synthesis of this compound via Williamson ether synthesis.
Physicochemical Properties (Projected vs. Analogs)
The properties of this compound are estimated based on its heavier isopropyl groups compared to the methyl groups of 1,3-dimethoxybenzene and its greater flexibility compared to the rigid diphenyl ether.
| Property | This compound (Projected) | 1,3-Dimethoxybenzene[5][6][7] | Diphenyl Ether[8][9][10] |
| CAS Number | Not Assigned | 151-10-0 | 101-84-8 |
| Molecular Formula | C₁₂H₁₈O₂ | C₈H₁₀O₂ | C₁₂H₁₀O |
| Molecular Weight | 194.27 g/mol | 138.16 g/mol | 170.21 g/mol |
| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid or Crystalline Solid |
| Boiling Point | ~230 - 245 °C | 217 °C | 259 °C |
| Melting Point | < -20 °C | -52 °C | 26-27 °C |
| Density | ~1.0 g/mL | 1.055 g/mL | 1.073 g/mL |
| Solubility in Water | Very Low / Insoluble | Slightly Soluble | Insoluble |
| Solubility (Organic) | Soluble in ethers, hydrocarbons, chlorinated solvents | Miscible with toluene | Soluble in alcohol, benzene, ether |
Rationale for High-Performance Applications
The projected properties of this compound establish a strong rationale for its use as a high-performance solvent, particularly as a replacement for NMP (BP: 202 °C) and DMF (BP: 153 °C).
-
High Thermal Stability: With an estimated boiling point exceeding 230 °C, this compound is exceptionally well-suited for reactions that require high temperatures to overcome activation energy barriers. This high boiling point also corresponds to a low vapor pressure at typical operating temperatures, enhancing process safety and reducing worker exposure via inhalation.
-
Chemical Inertness: As an ether, this compound lacks acidic protons and is stable to a wide range of reagents, including strong bases, organometallics, and mild oxidizing/reducing agents.[11] This inertness is critical for preventing solvent participation in side reactions, thereby improving reaction purity and yield.
-
Favorable Solvency and Workup: Ethers are versatile solvents capable of dissolving a wide array of organic compounds.[12] The moderate polarity imparted by the two ether linkages in this compound should enable it to dissolve polar substrates and organometallic complexes effectively. Crucially, its projected insolubility in water allows for simple liquid-liquid extraction during aqueous workups, a significant advantage over water-miscible solvents like DMF and NMP.
-
Potential for Improved EHS Profile: While toxicological data is unavailable, simple dialkyl ethers are not generally classified as reprotoxic agents in the same manner as NMP and DMF. Comprehensive safety testing would be required, but the structure suggests a potentially less hazardous alternative.
Caption: Logical relationships between the properties and advantages of this compound.
Exemplary Protocols for Evaluation
The following protocols are designed as robust starting points for researchers to evaluate the performance of this compound in common, yet challenging, cross-coupling reactions.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[13] A high-boiling, inert solvent is advantageous for ensuring catalyst stability and driving reactions with challenging or poorly soluble substrates to completion.
-
Experimental Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), arylboronic acid or ester (1.2 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv).
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Causality: This is critical to remove oxygen, which can oxidatively degrade the Pd(0) active catalyst.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and this compound (to achieve a concentration of ~0.2 M).
-
Degassing (Optional but Recommended): For maximum catalyst longevity, sparge the resulting mixture with inert gas for 10-15 minutes. Causality: This removes any residual dissolved oxygen from the solvent and headspace.
-
Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring. The high boiling point of this compound allows for a wide operational range to optimize reaction kinetics.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate) and add deionized water. Stir vigorously.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer, and wash it sequentially with water and brine. Causality: The water immiscibility of this compound facilitates a clean phase separation, allowing for efficient removal of the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
-
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, essential for synthesizing countless pharmaceutical compounds.[14] The reaction often requires elevated temperatures and a strong, non-nucleophilic base, conditions for which an inert, high-boiling solvent is ideal.
-
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu or LHMDS, 1.4 equiv) to an oven-dried reaction tube or flask with a stir bar. Causality: The catalyst and ligand are often air-sensitive, and the strong base is hygroscopic; an inert atmosphere is mandatory.
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2 equiv) to the vessel.
-
Solvent Addition: Add anhydrous, degassed this compound to the desired concentration (e.g., 0.1-0.5 M).
-
Reaction: Seal the vessel and heat to the target temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.
-
Conclusion and Future Work
This compound presents a compelling theoretical profile as a high-performance solvent for modern organic synthesis. Its projected high boiling point, chemical stability, and favorable workup characteristics position it as a viable candidate for replacing hazardous solvents like NMP and DMF in demanding applications. The exemplary protocols provided here for Suzuki-Miyaura and Buchwald-Hartwig reactions offer a clear pathway for its practical evaluation by the scientific community.
Future work should focus on the empirical validation of these proposals:
-
Synthesis and Characterization: A scalable synthesis should be established, and the key physicochemical properties (boiling point, density, etc.) must be experimentally determined and a full safety profile generated.
-
Performance Screening: The solvent should be benchmarked against established solvents in a wider array of chemical transformations.
-
Recyclability Studies: Its high boiling point and stability suggest that it may be recoverable by distillation, an important factor for sustainable industrial processes.
By undertaking these validation steps, the research community can fully assess the potential of this compound to become a valuable tool in the development of safer, more efficient chemical processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Dimethoxybenzene | CAS#:151-10-0 | Chemsrc [chemsrc.com]
- 7. 1,3-二甲氧基苯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. Diphenyl ether | 101-84-8 [chemicalbook.com]
- 10. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Electrophilic Substitution of 1,3-Diisopropoxybenzene via Friedel-Crafts and Vilsmeier-Haack Reactions
Introduction: The Synthetic Utility of Activated Arenes
The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, provides a powerful method for forging carbon-carbon bonds by attaching substituents to an aromatic ring.[1] These electrophilic aromatic substitution reactions are broadly categorized into alkylations and acylations.[1] This guide focuses on 1,3-diisopropoxybenzene, a substrate of significant interest due to its highly activated aromatic nucleus. The two ortho, para-directing isopropoxy groups donate substantial electron density into the ring, making it an exceptionally strong nucleophile. This enhanced reactivity allows for reactions under milder conditions than those required for less activated arenes like benzene, but also necessitates careful control to ensure selectivity and prevent unwanted side reactions.
This document provides detailed protocols for the Friedel-Crafts acylation of this compound, an alternative formylation route via the Vilsmeier-Haack reaction, and subsequent carbonyl reduction methodologies to yield alkylated products. The rationale behind key experimental choices is discussed to provide researchers with a comprehensive understanding of the underlying chemical principles.
Part 1: Friedel-Crafts Acylation of this compound
Friedel-Crafts acylation is a robust method for introducing an acyl group (R-C=O) onto an aromatic ring, forming an aryl ketone.[2] This transformation is synthetically superior to direct alkylation for preparing primary alkylbenzenes because it avoids the common pitfalls of carbocation rearrangement and polyalkylation.[3] The reaction proceeds by generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[4]
For this compound, the strong activating effect of the two alkoxy groups directs substitution primarily to the C4 position (para to both groups), which is electronically favored and sterically accessible. A minor amount of substitution may occur at the C2 position. A stoichiometric amount of the Lewis acid catalyst is typically required, as the product ketone forms a stable complex with the catalyst, rendering it inactive.[1]
Workflow for Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts acylation of this compound.
Protocol 1: Synthesis of 4-acetyl-1,3-diisopropoxybenzene
This protocol details the acetylation of this compound using acetyl chloride and aluminum chloride.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Properties |
| This compound | C₁₂H₁₈O₂ | 194.27 | 5.00 g | 25.7 mmol | Liquid, d=0.955 g/mL |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 4.12 g | 30.9 mmol | Solid, moisture-sensitive |
| Acetyl Chloride | CH₃COCl | 78.50 | 2.22 g (2.0 mL) | 28.3 mmol | Liquid, d=1.104 g/mL, corrosive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent, volatile |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~10 mL | - | Corrosive |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | ~30 mL | - | Base |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | ~30 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser with drying tube (CaCl₂)
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Standard glassware for workup and purification
Procedure
-
Setup: Equip a dry 100 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube. Place the flask in an ice-water bath.
-
Initial Mixture: Add this compound (5.00 g, 25.7 mmol) and anhydrous dichloromethane (40 mL) to the flask. Stir the solution until it is homogeneous and cooled to 0°C.
-
Catalyst Addition: Cautiously add anhydrous aluminum chloride (4.12 g, 30.9 mmol) to the stirred solution in three portions over 10 minutes. Causality Note: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also deactivate the catalyst.
-
Electrophile Addition: Prepare a solution of acetyl chloride (2.0 mL, 28.3 mmol) in dichloromethane (10 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 5°C. Causality Note: Slow, cooled addition is necessary to control the exothermic reaction and prevent potential side reactions like di-acylation.
-
Reaction: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction flask back to 0°C and slowly quench the reaction by carefully pouring the mixture into a beaker containing crushed ice (100 g) and concentrated HCl (10 mL). Stir vigorously for 15 minutes until the aluminum salts dissolve.[5]
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL). Causality Note: The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to yield the pure aryl ketone.
Part 2: Vilsmeier-Haack Formylation: A Milder Alternative
While Friedel-Crafts acylation is excellent for most acyl groups, formylation (addition of a -CHO group) is problematic because the required electrophile, formyl chloride, is unstable. The Vilsmeier-Haack reaction provides a mild and efficient alternative for formylating electron-rich aromatic compounds.[6][7] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[8][9][10] This reagent is a weaker electrophile than an acylium ion, making it highly selective for activated arenes like this compound.
Mechanism of the Vilsmeier-Haack Reaction
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Protocol 2: Synthesis of 2,4-diisopropoxybenzaldehyde
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Properties |
| This compound | C₁₂H₁₈O₂ | 194.27 | 5.00 g | 25.7 mmol | Liquid, d=0.955 g/mL |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 4.71 g (2.85 mL) | 30.7 mmol | Liquid, d=1.645 g/mL, corrosive |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 mL | - | Solvent, high boiling point |
| Sodium Acetate | CH₃COONa | 82.03 | 10.5 g | 128 mmol | Solid |
| Water & Ice | H₂O | 18.02 | As needed | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Solvent, flammable |
Procedure
-
Vilsmeier Reagent Formation: In a dry 100 mL round-bottom flask equipped with a stir bar and dropping funnel, cool anhydrous DMF (25 mL) to 0°C in an ice-water bath. Add phosphorus oxychloride (2.85 mL, 30.7 mmol) dropwise with stirring over 20 minutes, keeping the temperature below 10°C. Stir the resulting mixture for an additional 30 minutes at 0°C.
-
Arene Addition: Add this compound (5.00 g, 25.7 mmol) dropwise to the Vilsmeier reagent, maintaining the temperature at 0°C.
-
Reaction: After addition, remove the ice bath and heat the reaction mixture to 50-60°C for 2-3 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the mixture back to 0°C and pour it slowly into a beaker containing a vigorously stirred mixture of crushed ice (150 g) and sodium acetate (10.5 g). Causality Note: The aqueous workup hydrolyzes the intermediate iminium salt to the final aldehyde product. Sodium acetate acts as a buffer.
-
Workup: Stir the mixture for 30 minutes, then extract with diethyl ether (3 x 35 mL).
-
Washing and Drying: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel.
Part 3: Reductive Deoxygenation of the Aryl Ketone
The aryl ketones synthesized via Friedel-Crafts acylation are valuable intermediates. A common subsequent transformation is the complete reduction of the carbonyl group to a methylene group (-C=O → -CH₂-), yielding an alkylbenzene. This two-step acylation-reduction sequence is a premier strategy for synthesizing primary alkylbenzenes, as it circumvents the issues of polyalkylation and carbocation rearrangements inherent to direct Friedel-Crafts alkylation.[3][11][12] The choice of reduction method depends on the substrate's stability to acidic or basic conditions.
Comparison of Carbonyl Reduction Methods
| Method | Reagents & Conditions | Substrate Scope | Advantages | Disadvantages |
| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | Stable in strong acid | Effective for aryl-alkyl ketones; uses common reagents. | Substrate must be acid-stable; mechanism is not fully understood; uses toxic mercury.[11][13] |
| Wolff-Kishner Reduction | H₂NNH₂, KOH or NaOH, high temp. (e.g., diethylene glycol) | Stable in strong base | Excellent for acid-sensitive substrates; complementary to Clemmensen.[14][15] | Requires high temperatures; strongly basic conditions can affect other functional groups (e.g., esters).[14][16] |
Protocol 3a: Clemmensen Reduction (Acidic)
This protocol reduces the ketone product from Protocol 1 under strongly acidic conditions.
Procedure Outline
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc dust with a dilute aqueous solution of HgCl₂. Decant the solution and wash the solid amalgam with water.
-
Reaction: To a flask containing the amalgamated zinc, add water, concentrated HCl, toluene, and the aryl ketone (e.g., 4-acetyl-1,3-diisopropoxybenzene).
-
Reflux: Heat the mixture to a vigorous reflux for several hours. Periodically, more concentrated HCl may need to be added.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine organic layers, wash with water and brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Protocol 3b: Wolff-Kishner Reduction (Basic - Huang-Minlon Modification)
This protocol is suitable for base-stable substrates and offers a mercury-free alternative. The Huang-Minlon modification simplifies the procedure by performing it in one pot.[16]
Procedure Outline
-
Setup: In a flask equipped with a distillation head and condenser, combine the aryl ketone, diethylene glycol, hydrazine hydrate, and potassium hydroxide pellets.
-
Hydrazone Formation: Heat the mixture to ~130-140°C for 1-2 hours. Water and excess hydrazine will distill off.
-
Decomposition: After the initial distillation ceases, raise the temperature to ~190-200°C and maintain it for 3-4 hours, allowing nitrogen gas to evolve.[14][17]
-
Workup: Cool the reaction, dilute with water, and extract with a suitable solvent (e.g., ether or toluene).
-
Washing and Purification: Wash the combined organic layers with dilute acid and then brine. Dry, concentrate, and purify the resulting alkylbenzene.
Synthetic Strategy: Acylation-Reduction Pathway
Caption: Two-step synthesis of alkylbenzenes avoiding rearrangement.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Lewis Acids (AlCl₃, POCl₃): These reagents are corrosive and react violently with water. Handle anhydrous AlCl₃ in a glove box or under an inert atmosphere if possible. Avoid inhalation of dust or vapors.
-
Acid Chlorides (Acetyl Chloride): These are corrosive, lachrymatory, and react with moisture. Handle with care.
-
Solvents (DCM, Ether): Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Avoid open flames and ensure proper grounding of equipment.
-
Hydrazine: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme caution, using double gloves and ensuring no skin contact.
-
Strong Acids and Bases: Concentrated HCl and KOH are highly corrosive. Handle with appropriate care to avoid skin and eye contact.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Friedel-Crafts Alkylation [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 12. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 13. Clemmensen Reduction [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. tutorchase.com [tutorchase.com]
Application Notes and Protocols: The Strategic Use of 1,3-Diisopropoxybenzene in Specialty Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Diisopropoxybenzene is a versatile aromatic building block whose unique structural and electronic properties make it an invaluable precursor in the synthesis of complex specialty chemicals. The two isopropyl ether groups impart significant steric bulk and act as powerful ortho-, para-directing activators for electrophilic aromatic substitution. This combination of steric hindrance and electronic activation allows for highly regioselective functionalization, providing a reliable platform for constructing multi-substituted aromatic compounds. This guide details field-proven protocols for the strategic manipulation of this compound, focusing on its application in regioselective bromination and subsequent palladium-catalyzed cross-coupling reactions—cornerstone transformations in modern medicinal and materials chemistry.
Core Concepts: Physicochemical Properties and Reactivity Profile
This compound is a colorless liquid at room temperature, characterized by its nonpolar nature and high solubility in common organic solvents.[1] Its synthetic utility is primarily governed by the interplay between the electronic and steric effects of the two isopropoxy substituents.
-
Electronic Effects: As alkoxy groups, the isopropoxy substituents are strong activating groups due to the lone pairs on the oxygen atoms, which can be donated into the aromatic π-system. This increases the electron density of the benzene ring, making it highly susceptible to electrophilic attack. They are classical ortho-, para- directors.
-
Steric Effects: The bulky isopropyl groups sterically hinder the positions ortho to them (the 2-position). This steric shield is a critical feature that chemists can exploit to control the regiochemical outcome of reactions.
The synergy of these effects dictates that electrophilic substitution will preferentially occur at the 4- and 6-positions, which are electronically activated and sterically accessible, while the 2-position remains largely unreactive. This predictable reactivity is the foundation of its use as a strategic building block.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molar Mass | 194.27 g/mol |
| Appearance | Colorless Liquid |
| Boiling Point | 237-239 °C |
| Density | 0.956 g/mL at 25 °C |
| Solubility | Insoluble in water; Soluble in ether, hexane, toluene, dichloromethane |
Application in Regioselective Halogenation: A Gateway to Further Functionalization
Halogenated aromatics are pivotal intermediates in organic synthesis, serving as versatile handles for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions.[2] The high activation of the this compound ring allows for facile and highly regioselective bromination to produce key synthetic precursors.
Protocol 1: Synthesis of 4,6-Dibromo-1,3-diisopropoxybenzene via Electrophilic Bromination
Causality and Experimental Rationale: This protocol leverages the strong directing and activating power of the two isopropoxy groups to install two bromine atoms with high regioselectivity. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling compared to liquid bromine.[2] A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to facilitate the reaction. The reaction proceeds readily at room temperature due to the highly activated nature of the aromatic ring.
Caption: Workflow for the Synthesis of 4,6-Dibromo-1,3-diisopropoxybenzene.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 51.5 mmol). Dissolve it in 100 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: In a single portion, add N-Bromosuccinimide (NBS) (20.1 g, 113.3 mmol, 2.2 equivalents) to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into 500 mL of cold water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 100:0 to 95:5) to afford the pure product.
Table 2: Quantitative Data and Expected Outcome
| Parameter | Value |
| Product | 4,6-Dibromo-1,3-diisopropoxybenzene |
| Molecular Formula | C₁₂H₁₆Br₂O₂ |
| Molar Mass | 352.06 g/mol |
| Expected Yield | 85-95% |
| Appearance | White to off-white solid |
| Key ¹H NMR Signals | Two singlets in the aromatic region, corresponding to the protons at the 2- and 5-positions. |
Application in C-C Bond Formation: Building Complex Biaryl Scaffolds
The true synthetic power of halogenated this compound is realized when it is used as a substrate in palladium-catalyzed cross-coupling reactions.[3] The Suzuki-Miyaura coupling, in particular, is a robust and versatile method for forming carbon-carbon bonds, and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like dialkylbiaryl phosphine ligands.[4][5]
Protocol 2: Synthesis of a Symmetrical Biaryl via Suzuki-Miyaura Coupling
Causality and Experimental Rationale: This protocol uses the 4,6-dibromo-1,3-diisopropoxybenzene synthesized in Protocol 1 as the electrophilic partner. The reaction couples it with an arylboronic acid in the presence of a palladium catalyst to form new C-C bonds.[4] The choice of catalyst system is critical. A modern catalyst system comprising a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos or RuPhos) is selected.[5][6] These ligands promote the crucial oxidative addition step, especially with electron-rich aryl bromides, and facilitate the overall catalytic cycle.[7] A base, such as potassium phosphate, is required to activate the boronic acid for the transmetalation step.[8]
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk tube, add 4,6-dibromo-1,3-diisopropoxybenzene (1.0 g, 2.84 mmol), the desired arylboronic acid (e.g., phenylboronic acid, 0.87 g, 7.1 mmol, 2.5 equivalents), and potassium phosphate (K₃PO₄, 1.8 g, 8.5 mmol, 3.0 equivalents).
-
Catalyst Addition: To the tube, add the palladium source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 39 mg, 0.043 mmol, 1.5 mol% Pd), and the ligand, SPhos (70 mg, 0.17 mmol, 6.0 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed 1,4-dioxane (15 mL) and degassed water (3 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-18 hours, with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Table 3: Typical Suzuki-Miyaura Reaction Parameters
| Component | Example Reagent/Condition | Role in Reaction |
| Electrophile | 4,6-Dibromo-1,3-diisopropoxybenzene | Aryl halide source |
| Nucleophile | Phenylboronic Acid | Source of the new aryl group |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalyst, forms active Pd(0) |
| Ligand | SPhos, RuPhos, XPhos | Stabilizes Pd(0), facilitates oxidative addition and reductive elimination[6] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation[8] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reagents and facilitates reaction phases |
| Temperature | 80 - 110 °C | Provides energy to overcome activation barriers |
Advanced Applications: Synthesis of High-Performance Ligands
The sterically demanding and electronically rich framework derived from this compound is a key structural motif in a class of high-performance phosphine ligands known as "Buchwald Ligands".[5] For example, the ligand RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) incorporates a 2',6'-diisopropoxybiphenyl backbone. This backbone is synthesized via a Suzuki-Miyaura coupling, demonstrating a direct application of the chemistry described in Protocol 2 to create value-added specialty chemicals used in catalysis.[9][10] The presence of the isopropoxy groups is crucial for the ligand's performance, providing the necessary steric bulk to promote efficient reductive elimination in catalytic cycles.[5]
Conclusion
This compound is more than a simple aromatic solvent or intermediate; it is a strategic molecular scaffold. Its predictable reactivity, governed by the powerful activating and sterically hindering isopropoxy groups, provides chemists with a reliable tool for constructing complex molecular architectures. The protocols detailed herein for regioselective bromination and subsequent Suzuki-Miyaura cross-coupling represent a robust and field-tested pathway from a simple starting material to high-value, functionalized compounds suitable for applications in drug discovery, agrochemicals, and materials science. Mastery of these reactions unlocks significant potential for innovation in specialty chemical synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pcliv.ac.uk [pcliv.ac.uk]
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,3-diisopropoxybenzene and its potential process-related impurities and degradation products. The method is designed for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and stability testing of this compound and related aromatic ethers. The described protocol offers excellent specificity, linearity, accuracy, and precision, meeting the validation requirements outlined in the ICH Q2(R1) guideline. This document provides a comprehensive guide, including the scientific rationale behind the method development, detailed experimental protocols, and guidance on method validation and forced degradation studies.
Introduction: The Analytical Challenge
This compound is an aromatic ether with applications as a chemical intermediate in various synthetic processes. As with any chemical entity intended for use in regulated industries, a thorough understanding of its purity and stability is paramount. The manufacturing process can introduce several related substances, including isomers, starting materials, and byproducts. Furthermore, exposure to environmental factors such as heat, light, humidity, and reactive chemicals can lead to degradation.
Therefore, a well-developed, stability-indicating analytical method is crucial. Such a method must be capable of separating the active substance from its potential impurities and degradation products, allowing for accurate quantification of all components. This application note addresses this need by providing a detailed HPLC method, grounded in established chromatographic principles and validated according to international regulatory standards.
Scientific Rationale and Method Development Strategy
The development of this HPLC method was guided by the physicochemical properties of this compound and its potential related compounds.
Analyte Properties and Chromatographic Considerations
This compound is a non-polar aromatic compound. Based on the principle of "like dissolves like," it is highly soluble in common organic solvents such as acetonitrile and methanol, making these suitable components for the mobile phase and sample diluent. Its aromatic nature imparts UV-active properties, making UV detection a suitable choice for quantification. Structurally similar compounds, such as 1,3-dimethoxybenzene and 1,3-diisopropylbenzene, have been successfully analyzed using reversed-phase HPLC with a C18 stationary phase. This provides a strong starting point for column selection. A mobile phase consisting of acetonitrile and water offers a good balance of eluotropic strength to achieve retention and separation of non-polar analytes.
Potential Impurities and Degradation Products
A comprehensive understanding of potential impurities is essential for developing a specific and stability-indicating method.
-
Process-Related Impurities:
-
Isomers: The synthesis of this compound may involve its precursor, 1,3-diisopropylbenzene, which can contain isomeric impurities (1,2- and 1,4-diisopropylbenzene)[1]. These isomers could potentially be carried through the synthesis, resulting in 1,2- and 1,4-diisopropoxybenzene.
-
Starting Materials and Intermediates: In a typical Williamson ether synthesis from resorcinol and an isopropyl halide, unreacted resorcinol and the mono-alkylated intermediate, 3-isopropoxyphenol, are potential impurities.
-
Byproducts: Side reactions, such as the dehydrogenation of the isopropyl groups, could lead to the formation of isopropenyl or acetyl-substituted aromatic compounds.
-
-
Degradation Products:
-
Hydrolytic Degradation: Aromatic ethers can undergo cleavage under strong acidic or basic conditions, typically accelerated by heat[2]. This would likely yield 3-isopropoxyphenol and ultimately resorcinol.
-
Oxidative Degradation: Oxidation with agents like hydrogen peroxide can lead to the hydroxylation of the aromatic ring or oxidation of the isopropyl groups to form hydroperoxides or ketones[3][4].
-
Photolytic and Thermal Degradation: Exposure to UV light or high temperatures can induce degradation, potentially through radical mechanisms leading to cleavage of the ether bond or modifications to the alkyl side chains[5][6].
-
Materials and Methods
Equipment and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and water.
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
-
Related compounds for specificity assessment (if available).
Chromatographic Conditions
The following chromatographic conditions were optimized to achieve the desired separation:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 50 | 50 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 50 | 50 |
| 30 | 50 | 50 |
Rationale for Wavelength Selection: Based on the UV spectra of similar dialkoxybenzene and substituted benzene compounds, which typically exhibit absorption maxima around 270-280 nm, a detection wavelength of 272 nm was chosen to provide good sensitivity for this compound and its expected aromatic impurities[7][8].
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with acetonitrile.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with acetonitrile.
System Suitability Testing
Before sample analysis, perform a system suitability test by injecting the Working Standard Solution in replicate (n=5). The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Protocol for Forced Degradation Studies
The objective of forced degradation is to generate potential degradation products to demonstrate the stability-indicating nature of the method[9][10]. A target degradation of 5-20% is recommended.
-
Acid Hydrolysis: To 1 mL of the Sample Stock Solution (1000 µg/mL), add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with acetonitrile.
-
Base Hydrolysis: To 1 mL of the Sample Stock Solution, add 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with acetonitrile.
-
Oxidative Degradation: To 1 mL of the Sample Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with acetonitrile.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours. Prepare a 100 µg/mL solution in acetonitrile for analysis.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 24 hours. Prepare a 100 µg/mL solution in acetonitrile for analysis.
A control sample (unstressed) should be analyzed alongside the stressed samples.
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose[1][11][12]. The following validation parameters should be assessed:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Analyze blank (diluent), placebo (if applicable), individual solutions of known related substances, the working standard solution, and the sample solution.
-
Analyze the stressed samples from the forced degradation study.
-
Assess peak purity of the this compound peak in the stressed samples using a PDA detector.
-
-
Acceptance Criteria:
-
No interference from blank or placebo at the retention time of this compound and its related substances.
-
The method should be able to separate this compound from all known related substances and degradation products.
-
The peak purity angle should be less than the peak purity threshold for the this compound peak in stressed samples.
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the working standard concentration. Plot a graph of peak area versus concentration and perform linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Perform recovery studies by spiking a known amount of this compound reference standard into a sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the working concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (System Precision): Analyze six replicate injections of the working standard solution.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The % RSD for the peak areas should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol: Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability criteria should be met, and the results should not be significantly affected by the changes.
Data Presentation and Visualization
Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference, peak purity pass |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD & LOQ | Determined and verified |
| Robustness | Method remains reliable |
Workflow Diagrams
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. "Thermal degradation kinetics of aromatic ether polymers" by Keith O. Cobb Jr. [scholarsjunction.msstate.edu]
- 6. Photolytic degradation of polybromodiphenyl ethers under UV-lamp and solar irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Notes & Protocols: The Role of 1,3-Diisopropoxybenzene as a Key Intermediate in the Synthesis of High-Performance Stabilizers and Lubricants
Abstract
1,3-Diisopropoxybenzene, a resorcinol diether, is a versatile chemical intermediate with significant potential in the development of high-performance stabilizers and synthetic lubricants. Its molecular architecture—a stable aromatic core flanked by flexible, sterically hindering isopropoxy groups—provides a unique foundation for synthesizing molecules with exceptional thermal and oxidative stability. This document outlines the theoretical basis and provides detailed experimental protocols for leveraging this compound as a precursor for two distinct applications: the synthesis of advanced hindered phenolic antioxidants and the creation of novel synthetic lubricant base oils. The protocols are designed to be self-validating, with explanations for key experimental choices, and are supported by established chemical principles.
Introduction: The Strategic Value of the this compound Scaffold
The performance and longevity of organic materials, from plastics to engine oils, are often limited by their susceptibility to thermal and oxidative degradation. The core function of stabilizers and lubricants is to mitigate this degradation. The molecular structure of this compound offers an advantageous starting point for designing superior additives and base fluids.
-
Thermal and Oxidative Stability: The aromatic ring provides a robust, high-energy core. The ether linkages, particularly when shielded, are known to exhibit high thermal stability.[1]
-
Controlled Reactivity: The benzene ring is amenable to electrophilic substitution reactions, such as Friedel-Crafts alkylation, allowing for the strategic introduction of functional groups.[2]
-
Solubility and Physical Properties: The isopropoxy groups enhance solubility in organic media and can contribute to a low pour point, a critical property for lubricants.
This guide explores two primary pathways for its application:
-
As a Precursor to Hindered Phenolic Antioxidants: By functionalizing the aromatic ring, it's possible to create novel antioxidants that prevent degradation in polymers and other organic materials.[3][4]
-
As a Building Block for Synthetic Lubricant Base Oils: Through alkylation, the this compound core can be transformed into a larger, more complex molecule with properties suitable for a high-performance lubricant base oil, analogous to successful alkylated aromatic fluids.[5][6]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental for safe handling and effective reaction design.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~235-237 °C |
| Density | ~0.95 - 0.97 g/cm³ |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., toluene, THF, dichloromethane) |
| CAS Number | 79-28-7 |
Application in Stabilizer Synthesis: Hindered Phenolic Antioxidants
Hindered phenolic antioxidants are crucial for the lifespan of plastics, rubbers, and oils. They function by scavenging free radicals, thereby terminating the chain reactions that lead to degradation.[3] The this compound structure can be modified to create a potent antioxidant. The general strategy involves a Friedel-Crafts alkylation to introduce bulky groups (e.g., tert-butyl) ortho to the ether functionalities. A subsequent dealkylation (ether cleavage) would yield the highly active hindered phenol.
Protocol 3.1: Synthesis of 4,6-di-tert-butyl-1,3-diisopropoxybenzene
This protocol details the Friedel-Crafts alkylation of this compound. This intermediate, upon subsequent ether cleavage, would yield a potent hindered phenol antioxidant.
Causality of Experimental Choices:
-
tert-Butyl Alcohol as Alkylating Agent: A safe and readily available source of the bulky tert-butyl carbocation needed for steric hindrance.
-
Solid Acid Catalyst (e.g., Montmorillonite K-10): Offers significant advantages over traditional Lewis acids like AlCl₃. It is less corrosive, easily removed by filtration (simplifying workup), and can be recycled, making the process more cost-effective and environmentally friendly.[7]
-
Temperature Control: The reaction temperature is kept moderate (80-90°C) to favor the desired di-substitution and minimize side reactions like dealkylation or rearrangement.[7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of an antioxidant precursor.
Step-by-Step Protocol:
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (19.4 g, 0.1 mol).
-
Reagent Addition: Add tert-butyl alcohol (16.3 g, 0.22 mol, 2.2 equivalents) and Montmorillonite K-10 clay (4.0 g) to the flask.
-
Reaction: Place the flask in a heating mantle and heat the reaction mixture to 85°C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 hexane/ethyl acetate mobile phase. The reaction is typically complete within 6-8 hours.
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with 100 mL of dichloromethane (DCM) and filter through a pad of Celite to remove the solid catalyst.
-
Washing: Wash the filtered catalyst cake with an additional 50 mL of DCM to recover any residual product.
-
Aqueous Workup: Combine the organic filtrates in a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4,6-di-tert-butyl-1,3-diisopropoxybenzene.
Application in Lubricant Synthesis: Alkylated Aromatic Base Oils
Synthetic lubricants are essential for extreme-performance applications where mineral oils fail. Alkylated aromatics, such as alkylated naphthalenes, are a well-established class of API Group V base stocks valued for their superb thermal stability and additive solvency.[6][8] By applying a similar synthetic strategy—Friedel-Crafts alkylation with long-chain olefins—this compound can be converted into a high-viscosity, thermally stable lubricant base oil.
Protocol 4.1: Synthesis of an Alkylated this compound Lubricant Base Oil
This protocol describes the alkylation of this compound with 1-dodecene to produce a molecule with a structure suitable for a synthetic lubricant base oil.
Causality of Experimental Choices:
-
1-Dodecene (α-Olefin): The long C₁₂ alkyl chain is introduced to significantly increase the molecular weight and viscosity of the final product, which are key characteristics of a lubricant base oil.[9] The choice of olefin chain length allows for tuning the final viscosity.
-
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂): A highly effective and convenient liquid Lewis acid catalyst for Friedel-Crafts alkylation with olefins. It promotes the formation of a secondary carbocation from the olefin, which then alkylates the aromatic ring.[10]
-
Anhydrous Conditions: The reaction must be run under a dry, inert atmosphere (nitrogen) because Lewis acids like BF₃·OEt₂ are highly sensitive to moisture, which would deactivate the catalyst.
Reaction Scheme Diagram
Caption: Synthesis of a lubricant base oil via alkylation.
Step-by-Step Protocol:
-
Reactor Setup: Assemble a 500 mL three-neck flask with an overhead mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot to maintain anhydrous conditions.
-
Reagent Charge: Charge the flask with this compound (38.8 g, 0.2 mol) and 150 mL of anhydrous toluene.
-
Catalyst Addition: Cool the stirred solution to 0°C using an ice bath. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.8 g, 0.02 mol) via syringe.
-
Olefin Addition: Charge the dropping funnel with 1-dodecene (70.7 g, 0.42 mol, 2.1 equivalents). Add the 1-dodecene dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60°C and stir for 4 hours.
-
Quenching: Cool the reaction back to room temperature and quench by slowly adding 50 mL of 1 M aqueous sodium hydroxide (NaOH) solution. Stir vigorously for 30 minutes.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene solvent using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to remove any unreacted starting materials and light fractions, yielding the high-boiling lubricant base oil as a viscous, clear liquid.
Performance Characterization
To validate the efficacy of these synthesized materials, standardized testing is required.
Table 5.1: Key Performance Metrics for Stabilizers & Lubricants
| Application | Test Method | Key Performance Metric | Desired Outcome |
| Stabilizer | Pressure DSC (ASTM E1858) | Oxidative Induction Time (OIT) | Longer time indicates higher stability.[11] |
| Stabilizer | TGA (ASTM E1131) | Decomposition Temperature | Higher temperature indicates better thermal stability.[12] |
| Lubricant | Viscometer (ASTM D445) | Kinematic Viscosity (at 40 & 100°C) | Must meet target viscosity grade (e.g., ISO VG 46). |
| Lubricant | Calculation (ASTM D2270) | Viscosity Index (VI) | High VI (>120) indicates less change in viscosity with temperature. |
| Lubricant | DSC (ASTM D3418) | Pour Point | Low temperature indicates good cold-flow properties. |
| Lubricant | RPVOT (ASTM D2272) | Oxidative Stability | Longer time indicates resistance to oil breakdown.[13][14] |
Conclusion
This compound serves as an exemplary platform for the rational design of high-performance chemical additives. Its inherent stability and versatile reactivity allow for its transformation into valuable products for both the polymer and lubricant industries. The protocols provided herein offer a robust starting point for researchers to synthesize and evaluate novel stabilizers and lubricant base oils derived from this promising intermediate. Further exploration could involve varying the alkylating agents to fine-tune properties such as viscosity, polarity, and antioxidant potency for specific, demanding applications.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0116712B1 - Synthesis of hindered phenols - Google Patents [patents.google.com]
- 3. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patents.justia.com [patents.justia.com]
- 6. Synthetic Lubricating Oils for Use as Lubricating Oil and as Grease Base Oils | Products || MORESCO Corporation [moresco.co.jp]
- 7. US20030125586A1 - Process for preparing alkylated dihydroxybenzene - Google Patents [patents.google.com]
- 8. exxonmobilchemical.com [exxonmobilchemical.com]
- 9. WO2014168403A1 - Method of producing lube base oil by alkylation of hydrocarbons - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. (PDF) Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additives (2019) | Clare L. Higgins | 17 Citations [scispace.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Chemical Characteristics and Thermal Oxidative Stability of Novel Cold-Pressed Oil Blends: GC, LF NMR, and DSC Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical Characteristics and Thermal Oxidative Stability of Novel Cold-Pressed Oil Blends: GC, LF NMR, and DSC Studies [mdpi.com]
Application Notes and Protocols for the Synthesis of Benzene-1,3,5-triphosphonic Acid
Introduction: The Significance of Benzene-1,3,5-triphosphonic Acid in Modern Chemistry
Benzene-1,3,5-triphosphonic acid is a fascinating molecule that has garnered significant interest in the fields of supramolecular chemistry and materials science. Its rigid, C3-symmetric structure, featuring three phosphonic acid groups arrayed around a central benzene ring, makes it an exceptional building block for the rational design of complex, functional materials. The phosphonic acid moieties are particularly adept at coordinating with metal ions, leading to the formation of robust and porous metal-organic frameworks (MOFs).[1] These materials are at the forefront of research in gas storage, catalysis, and separation technologies. Furthermore, the ability of the phosphonic acid groups to engage in strong hydrogen bonding allows for the construction of intricate supramolecular assemblies.[1]
This application note provides a comprehensive guide to the synthesis of benzene-1,3,5-triphosphonic acid, intended for researchers, scientists, and professionals in drug development who may utilize this or similar structures in their work. We will delve into a field-proven, two-step synthetic protocol, explaining the underlying chemical principles and providing detailed, step-by-step instructions to ensure reproducibility.
Synthetic Strategy: A Two-Step Approach via Photo-Arbuzov Reaction and Acid Hydrolysis
The synthesis of benzene-1,3,5-triphosphonic acid is efficiently achieved through a two-step process. The first step involves the formation of the corresponding phosphonate ester, hexamethyl (benzene-1,3,5-triyl)tris[phosphonate], via a photo-initiated Michaelis-Arbuzov reaction. This is followed by a straightforward acid-catalyzed hydrolysis to yield the desired triphosphonic acid.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Diisopropoxybenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1,3-diisopropoxybenzene. This document is designed for researchers, medicinal chemists, and process development scientists who handle this and similar aryl ether compounds. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, common contaminants, and purification strategies for this compound.
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Precise experimental data for this compound is not extensively published. However, based on its structure as a high-molecular-weight aryl ether, we can estimate its properties. It is a colorless to pale yellow liquid at room temperature. Its high boiling point is the most critical factor for purification, making standard atmospheric distillation unsuitable due to the risk of thermal decomposition.[1]
Table 1: Estimated Physical and Chemical Properties of this compound
| Property | Estimated Value / Characteristic | Rationale & Purification Implication |
| Molecular Formula | C₁₂H₁₈O₂ | - |
| Molecular Weight | 194.27 g/mol | Influences boiling point and diffusion in chromatography. |
| Boiling Point (Atm.) | >250 °C (estimated) | Crucial: Too high for simple distillation. Necessitates vacuum distillation to lower the boiling point and prevent decomposition.[2][3] |
| Density | ~0.98 g/mL (estimated) | Slightly less dense than water. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, ethyl acetate, dichloromethane, hexanes). | Dictates solvent choices for extraction and chromatography.[4] |
| Stability | Generally stable under neutral and basic conditions. Susceptible to cleavage by strong acids, particularly at elevated temperatures.[5][6] | Critical: Avoid acidic conditions during workup and purification (e.g., acidic silica gel) to prevent hydrolysis back to resorcinol derivatives. |
Q2: What are the most common impurities found in crude this compound?
A2: The impurity profile is almost entirely dependent on the synthetic route. The most common laboratory and industrial synthesis is the Williamson ether synthesis, starting from resorcinol (1,3-dihydroxybenzene) and an isopropylating agent (e.g., 2-bromopropane or isopropyl tosylate) in the presence of a base.[7][8][9]
Potential impurities from this synthesis include:
-
Starting Materials: Unreacted resorcinol and residual isopropylating agent.
-
Intermediates: The mono-alkylated product, 3-isopropoxyphenol.
-
Side Products: Elimination products (propene) from the isopropylating agent, though typically minimal with a primary halide.
-
Reagents/Solvents: Residual base (e.g., K₂CO₃, NaOH) and high-boiling solvents (e.g., DMF, DMSO).
Q3: Which purification method is best for my needs: vacuum distillation or flash chromatography?
A3: The choice depends on the scale of your experiment and the nature of the impurities.
-
Vacuum Distillation: This is the preferred method for large quantities (>5 g) and for removing non-volatile or very high-boiling impurities (like residual salts or resorcinol).[1][3] It is highly effective if the boiling points of the product and impurities are sufficiently different.
-
Flash Column Chromatography: This method is ideal for small-scale purification (<5 g) or when impurities have boiling points very close to the product (e.g., the mono-ether intermediate, 3-isopropoxyphenol).[10][11] It offers high resolution but is less scalable.
Q4: What are the primary safety concerns when handling this compound and its potential impurities?
-
Handling: Wear standard personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12][13] Handle in a well-ventilated chemical fume hood.
-
Thermal Stability: Avoid excessive heating during distillation to prevent decomposition and potential pressure buildup.[14]
-
Reagents: Starting materials like resorcinol and solvents like DMF/DMSO have their own specific hazards. Always consult the SDS for all chemicals used in the synthesis and purification process.
Part 2: Troubleshooting Guide
This guide provides direct answers to common issues encountered during the purification of this compound.
Troubleshooting Vacuum Distillation
Q: My product is darkening or decomposing in the distillation flask. What's happening and how can I fix it?
-
Probable Cause: The pot temperature is too high, causing thermal decomposition. This can be due to an inefficient vacuum or prolonged heating. High-boiling ethers can be sensitive to heat.[14]
-
Solution:
-
Improve the Vacuum: Check all joints and seals for leaks. Ensure your vacuum pump is in good condition and the oil is clean. A lower pressure will decrease the required boiling temperature.[15]
-
Minimize Heating Time: Heat the distillation flask rapidly to the distillation temperature and do not heat for an extended period before distillation begins.
-
Use a Vigreux Column: A short Vigreux column can help separate high-boiling impurities without requiring excessive heat, compared to a packed column which can cause a larger pressure drop.
-
Q: I can't achieve the necessary vacuum level in my setup. Where should I look for problems?
-
Probable Cause: Leaks are the most common issue. They can occur at ground glass joints, hose connections, or through cracks in the glassware.
-
Solution:
-
Check Joints: Ensure all ground glass joints are properly greased (if appropriate for your application) and securely clamped.
-
Inspect Hoses: Use thick-walled vacuum tubing that will not collapse under pressure. Check for cracks or loose connections.
-
Pump Maintenance: Verify the vacuum pump is functioning correctly and the oil is fresh. Contaminated pump oil will significantly degrade performance.
-
Q: My distillation is "bumping" violently. How can I ensure a smooth boil?
-
Probable Cause: Uneven heating or lack of nucleation sites in the liquid.
-
Solution:
-
Stirring: The most effective solution is to use a magnetic stir bar and stir plate to ensure smooth, even boiling.
-
Boiling Chips/Stones: If stirring is not possible, use fresh boiling chips designed for vacuum applications. Do NOT add boiling chips to a hot liquid.
-
Capillary Bubbler: A fine glass capillary inserted into the flask that admits a slow stream of nitrogen or argon can also promote smooth boiling.
-
Troubleshooting Flash Column Chromatography
Q: My product appears to be reacting or decomposing on the column. The collected fractions are impure and show new spots on TLC. Why?
-
Probable Cause: Aryl ethers can be sensitive to acid-catalyzed hydrolysis.[5][16] Standard silica gel is acidic and can be sufficient to cause partial cleavage of the ether bonds, especially if the residence time on the column is long.
-
Solution:
-
Deactivate the Silica: Before preparing your column, slurry the silica gel in your starting eluent containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites.[17]
-
Use Neutral Alumina: As an alternative stationary phase, neutral or basic alumina can be used to avoid acidic conditions altogether.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Q: I'm getting poor separation between this compound and the mono-ether impurity (3-isopropoxyphenol). How can I improve this?
-
Probable Cause: The solvent system (eluent) is too polar, causing both compounds to elute too quickly (high Rf values).
-
Solution:
-
Decrease Solvent Polarity: The mono-ether is significantly more polar due to the hydroxyl group. Use a less polar solvent system. Start with a low polarity eluent like 5% ethyl acetate in hexanes and gradually increase the polarity if needed.
-
Optimize Rf: Aim for a TLC Rf value of ~0.2-0.3 for the this compound to achieve the best separation on the column.[11]
-
Use a Gradient: Start with a non-polar eluent (e.g., 100% hexanes) to elute non-polar impurities, then slowly increase the percentage of a more polar solvent (e.g., ethyl acetate) to first elute your product, followed by the more polar impurities.
-
Part 3: Detailed Experimental Protocols
Protocol 1: High-Purity Purification by Vacuum Distillation (Scale: >5 g)
This protocol assumes the crude product has been worked up to remove salts and water-soluble impurities.
-
Apparatus Setup:
-
Assemble a short-path vacuum distillation apparatus as shown in the diagram below. Use a two- or three-neck flask as the distillation pot.
-
Place a magnetic stir bar in the distillation flask.
-
Fit one neck with a thermometer to monitor the vapor temperature. Ensure the top of the thermometer bulb is level with the bottom of the condenser side-arm.
-
Connect the condenser to a chilled water supply.
-
Connect the vacuum adapter to a cold trap and a vacuum pump.
-
-
Procedure:
-
Charge the crude this compound into the distillation flask (do not fill more than two-thirds full).
-
Begin stirring and turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. The mixture may bubble as residual volatile solvents are removed.
-
Once a stable vacuum is achieved (e.g., 1-5 mmHg), begin to heat the distillation flask using a heating mantle.
-
Collect any low-boiling impurities as a "forerun" fraction in the first receiving flask.
-
As the temperature rises, the main product will begin to distill. Monitor the vapor temperature. A pure compound will distill over a narrow, stable temperature range.
-
Quickly switch to a clean receiving flask to collect the main fraction of pure this compound.
-
Once the main fraction is collected, stop heating. Allow the system to cool before slowly venting the apparatus to atmospheric pressure. Never vent a hot system under vacuum.
-
Analyze the collected fractions by GC or NMR to confirm purity.
-
Protocol 2: Purification by Flash Column Chromatography (Scale: <5 g)
-
Preparation:
-
First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the product an Rf of ~0.25. A common starting point for aryl ethers is a mixture of ethyl acetate and hexanes.[17]
-
Prepare a slurry of silica gel in the chosen eluent. Crucially, add 1-2% triethylamine to the eluent to neutralize the silica gel and prevent product degradation.
-
-
Column Packing:
-
Securely clamp a column of appropriate size. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Pour the silica slurry into the column. Use gentle air pressure to pack the column and drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent).
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.
-
Add a protective layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure (air or nitrogen) to the top of the column to achieve a steady flow rate (approx. 2 inches/minute).
-
Collect fractions in test tubes and monitor the elution process by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Part 4: Visualization of Experimental Workflow
Below is a diagram representing a standard laboratory setup for vacuum distillation, the primary technique for purifying this compound on a research scale.
References
- 1. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. buschvacuum.com [buschvacuum.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Highly selective α-aryloxyalkyl C–H functionalisation of aryl alkyl ethers - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04463C [pubs.rsc.org]
- 11. pharmatutor.org [pharmatutor.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chromatography [chem.rochester.edu]
Technical Support Center: Improving Yield in 1,3-Diisopropoxybenzene Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,3-diisopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond basic protocols to explore the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields.
The synthesis of this compound, typically achieved via the Williamson ether synthesis, is a classic example of the competition between substitution (SN2) and elimination (E2) reactions. The core challenge lies in reacting resorcinol (1,3-dihydroxybenzene) with a secondary alkyl halide, such as 2-bromopropane or 2-iodopropane. The alkoxide nucleophile is also a strong base, and the secondary alkyl halide is highly susceptible to base-catalyzed elimination, often making propene the major product instead of the desired ether.[1][2][3] This guide provides strategies to navigate this competition and maximize the yield of your target molecule.
Core Synthesis Protocol: Williamson Ether Synthesis
This protocol outlines a standard method for the synthesis of this compound. The key to success is meticulous attention to anhydrous conditions and temperature control.
Experimental Protocol: Synthesis of this compound
Reagents & Equipment:
-
Resorcinol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
2-Iodopropane (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer, heating mantle with temperature control
-
Separatory funnel, rotary evaporator
-
Reagents for workup and purification (diethyl ether, saturated aq. NH₄Cl, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add resorcinol (1.0 eq) and anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (2.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating the formation of the resorcinol disodium salt.
-
Alkylation: Cool the mixture back to 0 °C. Add 2-iodopropane (2.5 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then gently heat to 50-60 °C.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting resorcinol is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yielded very little or no this compound. What is the primary cause?
A1: The most significant issue is the competition from the E2 elimination reaction. The resorcinol dianion is a strong base, and 2-halopropane is a secondary halide, a perfect combination for elimination to form propene gas.[3]
-
Causality: At elevated temperatures, elimination reactions are kinetically favored over substitution.[2] The strong basicity of the alkoxide readily abstracts a proton from the carbon adjacent to the halogen on the 2-propyl group.
-
Solutions & Preventative Measures:
-
Strict Temperature Control: Maintain a low temperature during the addition of the alkyl halide (0-10 °C) and run the reaction at the lowest possible temperature that allows for a reasonable rate (e.g., 50-60 °C).[4] Avoid excessive heating.
-
Choice of Leaving Group: Use 2-iodopropane instead of 2-bromopropane or 2-chloropropane. Iodide is a superior leaving group, which accelerates the SN2 reaction rate, allowing it to compete more effectively with the E2 pathway.[4]
-
Reagent Quality: Ensure all reagents and solvents are strictly anhydrous. Water will consume the base and inhibit the formation of the necessary nucleophile.[4]
-
Q2: My main product is the mono-alkylated 3-isopropoxyphenol. How can I drive the reaction to completion?
A2: Formation of the mono-ether is a clear indication of insufficient base or alkylating agent.
-
Causality: The first deprotonation of resorcinol is much faster than the second. If less than two full equivalents of base are used, a significant portion of the starting material will exist as the mono-anion, which, after reacting once, becomes the significantly less reactive neutral mono-ether.
-
Solutions & Preventative Measures:
-
Stoichiometry: Use a slight excess of both the base (at least 2.2 equivalents) and the alkylating agent (2.2-2.5 equivalents) to ensure both hydroxyl groups are deprotonated and have an opportunity to react.
-
Base Strength: Use a strong, irreversible base like sodium hydride (NaH). This ensures complete deprotonation to the dianion before the alkylating agent is added.[3] Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient to generate the dianion in high concentration.
-
Q3: The reaction is sluggish and requires high temperatures, which kills the yield. How can I accelerate the reaction under milder conditions?
A3: This is an ideal scenario for employing Phase-Transfer Catalysis (PTC).
-
Causality: The resorcinol salt may have poor solubility in the organic solvent where the alkyl halide resides. A phase-transfer catalyst overcomes this by carrying the nucleophilic anion into the organic phase.[5]
-
Solutions & Preventative Measures:
-
Implement PTC: Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), to the reaction.
-
Modified Protocol: This allows the use of a biphasic system (e.g., toluene and aqueous NaOH), which is often cheaper, safer, and allows for lower reaction temperatures, significantly suppressing the E2 elimination side reaction.[6]
-
Troubleshooting Workflow
References
Side reactions and by-products in 1,3-Diisopropoxybenzene synthesis
Welcome to the technical support guide for the synthesis of 1,3-diisopropoxybenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and by-products encountered during its preparation. The guidance provided herein is based on established chemical principles and field-proven insights to ensure you can optimize your reaction outcomes, troubleshoot effectively, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and established laboratory method is the Williamson ether synthesis .[1][2] This reaction involves the O-alkylation of resorcinol (1,3-dihydroxybenzene) using an isopropylating agent. The resorcinol is first deprotonated with a suitable base to form a more nucleophilic resorcinoxide dianion, which then attacks the alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction.[2][3]
Q2: What are the typical starting materials and reagents for this synthesis?
The core components are:
-
Aryl Alcohol: Resorcinol (1,3-dihydroxybenzene).
-
Alkylating Agent: Typically a secondary alkyl halide like 2-bromopropane or 2-iodopropane. Isopropyl alcohol can also be used, often under acid-catalyzed conditions, though this can lead to different side reactions.[4]
-
Base: A non-nucleophilic base is required to deprotonate the phenolic hydroxyl groups. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH).[1]
-
Solvent: The choice of solvent is critical for controlling selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are highly preferred.[5][6]
Q3: What are the primary classes of by-products I should expect?
During the synthesis of this compound, several by-products can form, impacting yield and purity. These fall into three main categories:
-
Incomplete Alkylation Products: The most common is the mono-alkylated intermediate, 1-isopropoxy-3-hydroxybenzene .
-
C-Alkylated Isomers: Products where one or both isopropyl groups have attached directly to the benzene ring instead of the oxygen atoms.[5][6]
-
Elimination Products: Propene gas, formed from the dehydrohalogenation of the isopropyl halide, especially under strongly basic or high-temperature conditions.[3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a problem-and-solution format.
Problem 1: Low conversion with significant unreacted resorcinol.
-
Possible Cause A: Incomplete Deprotonation. The phenolic hydroxyl groups of resorcinol (pKa ≈ 9.15, 11.06) require a sufficiently strong base for complete conversion to the dianion. A weak base or insufficient stoichiometry (less than two equivalents) will leave unreacted resorcinol.
-
Solution:
-
Ensure you are using at least two full equivalents of base for every equivalent of resorcinol.
-
Potassium carbonate (K₂CO₃) is a reliable and commonly used base. For a more forceful reaction, sodium hydride (NaH) can be used, which deprotonates the alcohol irreversibly.[2]
-
Ensure the base is finely powdered and anhydrous to maximize its reactivity.
-
-
Possible Cause B: Inactive Alkylating Agent. The alkylating agent (e.g., 2-bromopropane) can degrade over time.
-
Solution: Use a freshly opened bottle or distill the alkylating agent before use. Store it properly, protected from light and moisture.
Problem 2: High proportion of 1-isopropoxy-3-hydroxybenzene (mono-alkylated by-product) is observed.
-
Possible Cause: Insufficient Alkylating Agent or Reaction Time. The second alkylation step is often slower than the first due to steric hindrance and electronic effects. If stoichiometry is not sufficient or the reaction is stopped prematurely, the mono-ether will be a major component.
-
Solution:
-
Use a molar excess of the alkylating agent (typically 2.2 to 3.0 equivalents) to drive the reaction to completion.
-
Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC) until the mono-alkylated spot is minimized.
-
Slightly increasing the reaction temperature can also promote the second alkylation, but be cautious of encouraging elimination (see Problem 4).
-
Problem 3: My product is contaminated with isomers that are not the desired ether. GC-MS suggests C-alkylation.
-
Root Cause: Ambident Nucleophilicity of the Phenoxide Ion. The resorcinoxide dianion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atoms and the electron-rich carbon atoms of the aromatic ring (specifically the C2, C4, and C6 positions).[6][7] The competition between O-alkylation (desired) and C-alkylation (undesired) is heavily influenced by the reaction conditions.[6]
-
Solution: Optimize Reaction Conditions to Favor O-Alkylation.
-
Solvent Choice: This is the most critical factor. Use polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the cation (e.g., K⁺) but do not strongly solvate the oxygen anions of the resorcinoxide, leaving them highly nucleophilic and available for O-alkylation. Protic solvents (like water or ethanol) will hydrogen-bond with the oxygen atoms, shielding them and making the ring carbons more competitive nucleophiles, thus promoting C-alkylation. [6] * Counter-ion: The nature of the cation from the base can play a role. Potassium (from K₂CO₃) is often preferred over sodium as it leads to a "looser" ion pair, enhancing the reactivity of the oxygen nucleophile.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., TBAB), can be highly effective. [8][9]The PTC transports the resorcinoxide anion into the organic phase, where it is poorly solvated and highly reactive, leading to cleaner and faster O-alkylation. [10] Problem 4: My reaction is producing gas, and GC analysis of the headspace shows propene.
-
-
Root Cause: Competing E2 Elimination Reaction. The Williamson ether synthesis (SN2) always competes with the elimination (E2) reaction, especially when using secondary alkyl halides like 2-bromopropane. [3]The alkoxide base can abstract a proton from the carbon adjacent to the bromine, leading to the formation of propene and eliminating HBr.
-
Factors Favoring Elimination:
-
High Temperatures: Higher temperatures provide the activation energy needed for the E2 pathway.
-
Strong, Sterically Hindered Bases: While not typical for this synthesis, bases like potassium tert-butoxide would strongly favor elimination. Even with K₂CO₃, high temperatures can increase the rate of elimination.
-
-
Solution: Minimize Conditions for Elimination.
-
Control Temperature: Maintain the lowest effective temperature to achieve a reasonable reaction rate. For resorcinol alkylation in DMF, temperatures between 60-80°C are typical. Avoid excessive heating.
-
Base Selection: Use a moderately strong, non-hindered base like K₂CO₃.
-
Below is a diagram illustrating the main synthetic pathway and its competing side reactions.
Caption: Overview of desired synthesis and major side reactions.
Reference Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound via Williamson ether synthesis.
Materials:
-
Resorcinol (1.0 eq)
-
2-Bromopropane (2.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add resorcinol (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of resorcinol).
-
Base Addition: Add the finely powdered potassium carbonate (2.5 eq) to the solution.
-
Alkylating Agent: Add 2-bromopropane (2.5 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of resorcinol and the mono-alkylated intermediate.
-
Workup (Quenching): After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing an equal volume of cold water.
-
Extraction: Extract the aqueous mixture three times with diethyl ether.
-
Washing: Combine the organic layers and wash them sequentially with 1M NaOH solution (to remove any remaining phenolic compounds), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound.
Summary of Key Parameters and Their Influence
Parameter Effect on Reaction Outcome Recommendation Solvent Polar Aprotic (DMF, DMSO): Favors desired O-alkylation. [6]Protic (Ethanol, Water): Promotes undesired C-alkylation. [6] Use anhydrous DMF or DMSO. Base Stoichiometry: <2 equivalents leads to mono-alkylation. Strength: Must be strong enough to deprotonate phenol. Use ≥2.2 equivalents of a moderate base like K₂CO₃. Alkylating Agent Stoichiometry: <2 equivalents leads to incomplete reaction. Purity: Impurities can introduce other by-products. Use ≥2.2 equivalents of pure 2-bromopropane or 2-iodopropane. Temperature Too Low: Slow or incomplete reaction. Too High: Promotes E2 elimination to propene and potential C-alkylation. [3] Maintain a moderate temperature (e.g., 70-80°C) and monitor by TLC. Catalyst (Optional) Phase-Transfer Catalyst: Increases the rate and selectivity of O-alkylation by enhancing anion reactivity. [8][9] Consider adding TBAB (0.05-0.1 eq) for difficult alkylations.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. researchgate.net [researchgate.net]
- 8. Phase transfer catalyzed reaction of disodium salt of 1,3-dihydroxybenzene with propargyl bromide in solid-liquid biphasic condition [icc.journals.pnu.ac.ir]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. journal.bcrec.id [journal.bcrec.id]
Technical Support Center: Optimizing Reaction Conditions for 1,3-Diisopropoxybenzene
Welcome to the technical support center for the synthesis and optimization of 1,3-diisopropoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this dialkoxybenzene derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during its synthesis.
Introduction
This compound is a useful intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials. Its synthesis, most commonly achieved via the Williamson ether synthesis, involves the double O-alkylation of resorcinol with an isopropyl halide. While seemingly straightforward, this reaction is prone to several challenges, including incomplete conversion, side reactions, and purification difficulties. This guide provides a comprehensive resource to overcome these obstacles and achieve a successful synthesis with high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Williamson ether synthesis. This involves the reaction of resorcinol (1,3-dihydroxybenzene) with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base. The base deprotonates the hydroxyl groups of resorcinol, forming a phenoxide that then acts as a nucleophile to attack the isopropyl halide in an SN2 reaction.
Q2: Why is my yield of this compound consistently low?
A2: Low yields are a common issue and can stem from several factors. The most likely culprits include incomplete reaction, competing side reactions such as E2 elimination and C-alkylation, and suboptimal reaction conditions. A thorough review of your reaction setup, reagent purity, and reaction parameters is crucial.[1]
Q3: What are the key side products to watch out for?
A3: The primary side products include the mono-alkylated intermediate (3-isopropoxyphenol), C-alkylated resorcinol derivatives, and propene from the E2 elimination of the isopropyl halide. The formation of these byproducts can be minimized by carefully controlling the reaction conditions.[2]
Q4: Which base is best for this synthesis?
A4: For dialkyl ethers, strong bases like sodium hydride (NaH) or potassium hydride (KH) are often used to ensure complete deprotonation of the alcohol. However, for phenols, which are more acidic than aliphatic alcohols, milder bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can also be effective and may offer better selectivity.[3]
Q5: How critical are anhydrous conditions for this reaction?
A5: Extremely critical. The Williamson ether synthesis is highly sensitive to moisture. Any water present can consume the strong base and hydrolyze the alkyl halide, leading to reduced yields.[1] Therefore, it is imperative to use anhydrous solvents and thoroughly dried glassware.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Resorcinol (1.0 eq)
-
2-Bromopropane (2.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 eq) to a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Addition of Resorcinol: Add anhydrous DMF to the flask to create a suspension of NaH. While stirring, slowly add a solution of resorcinol (1.0 eq) in anhydrous DMF via the dropping funnel at 0 °C.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the resorcinol dianion.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add 2-bromopropane (2.2 eq) dropwise.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature and cautiously quench the excess NaH by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base (e.g., NaH exposed to air).2. Presence of water in the reaction.3. Insufficient reaction time or temperature. | 1. Use fresh, properly stored NaH. A gray appearance may indicate deactivation.[1]2. Ensure all glassware is flame-dried and solvents are anhydrous.[1]3. Monitor the reaction by TLC and consider increasing the temperature or reaction time if starting materials persist.[1] |
| Formation of Mono-Alkylated Product (3-isopropoxyphenol) | 1. Insufficient amount of base or alkylating agent.2. The second deprotonation/alkylation is slower than the first. | 1. Use a slight excess of both the base and the alkylating agent (e.g., 2.2 equivalents of each).2. Increase the reaction time and/or temperature after the initial phase of the reaction to drive the second alkylation to completion. |
| Presence of Propene Byproduct | Competing E2 elimination reaction, especially with a secondary halide like 2-bromopropane. | 1. Use a less hindered, strong base if possible.2. Maintain a moderate reaction temperature, as higher temperatures favor elimination.[1]3. Consider using 2-iodopropane, which is a better leaving group and may allow for lower reaction temperatures. |
| Formation of C-Alkylated Byproducts | The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring. | 1. The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF generally favor O-alkylation.[2]2. Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms more nucleophilic and leading to more C-alkylation.[2] |
| Difficult Purification | Close boiling points or similar polarities of the desired product and byproducts. | 1. For distillation, use a fractional distillation column under high vacuum.2. For column chromatography, use a long column and a shallow solvent gradient to improve separation. |
Visualizing the Process
Reaction Mechanism
The synthesis of this compound proceeds via a double Williamson ether synthesis, which is an SN2 reaction.
References
Technical Support Center: 1,3-Diisopropoxybenzene
Welcome to the technical support guide for 1,3-Diisopropoxybenzene. This document provides essential information for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound. As an aromatic ether, this compound requires specific precautions, primarily concerning its potential to form explosive peroxides upon storage and exposure to air.
Section 1: Compound Profile & Properties
This compound is an organic compound featuring a benzene ring substituted with two isopropoxy groups at the meta positions. Its ether linkages are the primary reactive sites for autoxidation, a critical consideration for laboratory safety.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₈O₂ | Inferred |
| Molecular Weight | 194.27 g/mol | Inferred |
| Appearance | Colorless liquid (Expected) | Inferred |
| CAS Number | 2050-39-7 | Vendor Information |
| Key Hazard | Potential to form explosive peroxides | [1][2][3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with this compound?
A: The most significant hazard is its potential to form shock-sensitive and explosive organic peroxides upon exposure to oxygen and light over time.[2][3] This process, known as autoxidation, is common to many ether compounds.[3][4] Concentration of these peroxides, for example during distillation or evaporation, dramatically increases the risk of a violent explosion.[2]
Q2: What initial steps must I take upon receiving a new bottle?
A: Immediately label the container with the date it was received and the date it is first opened.[1][5] This is the most critical step in tracking its safe storage period. Record these dates in your lab inventory. Store the container in a cool, dark, and dry place, away from heat and ignition sources.[4][6]
Q3: What Personal Protective Equipment (PPE) is required for handling?
A: Standard PPE includes a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[7][8] All handling of open containers should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[9]
Q4: How often should I test for peroxides?
A: For an opened container, testing should be performed every 3-6 months.[5] Unopened containers should be discarded or tested after 18 months from the date of receipt or by the manufacturer's expiration date.[5] Always test for peroxides before any distillation or concentration step, regardless of the container's age.[6][7]
Q5: Can I store this compound in the refrigerator?
A: Only if the refrigerator is explicitly rated as explosion-proof or flammable-safe.[2] Standard refrigerators contain ignition sources (lights, thermostats) that can ignite flammable vapors. Storage should be in a cool, dark place, such as a dedicated flammable storage cabinet.[1][6]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q: I noticed crystalline solids or a viscous liquid in my container of this compound. What should I do?
A: STOP. Do NOT move or attempt to open the container. The presence of crystals, a viscous precipitate, or discoloration around the cap are signs of dangerous levels of peroxide formation.[6][10] The peroxides may be shock-sensitive and could detonate. Cordon off the area, warn your colleagues, and contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.[7][11]
Q: My sample appears slightly yellow, but there are no crystals. Is it safe to use?
A: A pale yellow color can indicate the initial stages of peroxide formation.[12] You must test the liquid for peroxides before use. If the concentration is below 25 ppm, it is generally considered safe for use.[7] If it is between 25-100 ppm, it should not be used in any process involving concentration (like distillation).[7] If the concentration exceeds 100 ppm, the material is hazardous and should be slated for disposal by EHS.[7][11]
Q: My reaction yield is lower than expected. Could the this compound be the cause?
A: Yes. Peroxide contamination can interfere with many chemical reactions, particularly those involving sensitive reagents like organometallics or catalysts. The peroxides can act as unwanted oxidants or radical initiators. It is prudent to test the reagent for peroxides and, if necessary, purify it before use (see Protocol 3).
Q: I purchased an inhibitor-free version. Does this change how I handle it?
A: Absolutely. Inhibitor-free ethers form peroxides much more rapidly.[1] Upon opening, the headspace of the container should be purged with an inert gas like nitrogen or argon before resealing to displace oxygen.[3] The testing frequency should be increased, and the material should not be stored for long periods after opening.
Section 4: Experimental Protocols & Workflows
Protocol 1: Safe Handling and Dispensing Workflow
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Causality: The workflow is designed to minimize exposure to both the chemical and atmospheric oxygen, mitigating inhalation risk and the primary hazard of peroxide formation.
Caption: Safe Handling Workflow for this compound.
Protocol 2: Storage and Peroxide Monitoring Logic
Causality: This logic ensures that the chemical is stored under conditions that slow peroxide formation and that its age and peroxide status are actively tracked to prevent the development of a hazardous situation.
Caption: Logic for Safe Storage and Peroxide Monitoring.
Protocol 3: Peroxide Testing and Removal
1. Peroxide Testing (Qualitative)
-
Objective: To detect the presence of peroxides.
-
Method (Potassium Iodide): [12][13]
-
Work in a chemical fume hood and wear appropriate PPE.
-
Prepare a fresh 10% (w/v) potassium iodide (KI) solution.
-
Add 1 mL of the this compound to be tested to 1 mL of glacial acetic acid in a test tube.
-
Add 1 mL of the fresh 10% KI solution.
-
A pale yellow color indicates low peroxide levels, while a bright yellow or brown color indicates a high and hazardous concentration.[12]
-
-
Self-Validation: The KI solution should be fresh and colorless. If the solution itself is yellow/brown, it has oxidized and will give a false positive.
2. Peroxide Removal (For concentrations < 100 ppm)
-
Objective: To remove peroxides to make the solvent safe for use.
-
Method (Activated Alumina): [2][12]
-
Securely clamp a glass chromatography column over a collection flask inside a fume hood.
-
Fill the column with activated alumina (a starting point is 100 g of alumina for every 100 mL of solvent).[12]
-
Gently pour the this compound through the column, allowing it to percolate through the alumina.
-
Collect the purified solvent.
-
CRITICAL: Test the purified solvent again to confirm peroxides have been removed.
-
-
Trustworthiness: This method removes peroxides but also any inhibitors. The purified solvent is now highly susceptible to rapid peroxide formation and should be used immediately, not stored.[2] The used alumina should be considered contaminated and disposed of as hazardous waste.[12]
Section 5: Emergency Procedures
Emergency Workflow: Chemical Spill Response
Causality: This workflow prioritizes personnel safety and containment, distinguishing between manageable incidental spills and major spills requiring professional response.
Caption: Decision Workflow for a this compound Spill.
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[14] Seek immediate medical attention.
References
- 1. concordia.ca [concordia.ca]
- 2. westernsydney.edu.au [westernsydney.edu.au]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. odu.edu [odu.edu]
- 6. wcu.edu [wcu.edu]
- 7. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. echemi.com [echemi.com]
- 9. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Troubleshooting Low Yield in Electrophilic Aromatic Substitution (EAS) Reactions
Welcome to the technical support center for electrophilic aromatic substitution (EAS) reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with reaction efficiency. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you diagnose and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: My EAS reaction yield is disappointingly low. What are the primary factors I should investigate first?
Low yield in EAS reactions is a common issue that can often be traced back to a few fundamental parameters. Before delving into more complex variables, start with a systematic check of the basics. The reaction is a multi-component system, and failure in one area can cascade.
A logical troubleshooting workflow should be your first step.
Caption: General troubleshooting workflow for low yield in EAS reactions.
Initial Checklist:
-
Reagent Purity:
-
Aromatic Substrate: Ensure it is free from contaminants, especially nucleophilic impurities that can consume the electrophile or poison the catalyst.
-
Electrophile/Precursor: Use high-purity alkyl/acyl halides or anhydrides. Degradation can lead to a lower effective concentration of your active electrophile.
-
Solvent: The presence of water or other protic impurities (like alcohols) is detrimental, particularly in Friedel-Crafts reactions. They react with and deactivate Lewis acid catalysts. Ensure solvents are rigorously dried before use.
-
-
Catalyst Activity:
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These are the most common culprits. Lewis acids are highly hygroscopic and will readily hydrolyze upon exposure to atmospheric moisture, rendering them inactive. Always use a fresh bottle or a properly stored (desiccated) catalyst. The visual appearance can be an indicator; for instance, anhydrous AlCl₃ should be a free-flowing white/pale yellow powder, not a clumped, discolored solid.
-
Brønsted Acids (e.g., H₂SO₄): For nitrations and sulfonations, ensure you are using concentrated or fuming acids as specified, as their water content is critical for generating the active electrophile (e.g., NO₂⁺).[1][2]
-
-
Reaction Setup:
-
Ensure all glassware is oven- or flame-dried to remove adsorbed water.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the system.
-
Q2: I'm trying to perform a mono-alkylation, but my main products are di- or even tri-alkylated. How can I prevent this polyalkylation?
This is a classic problem in Friedel-Crafts alkylation. The root cause is the nature of the substituent you are adding.
Causality: An alkyl group is an electron-donating group (activating). Once the first alkyl group is attached to the aromatic ring, the product (e.g., toluene) is now more electron-rich and therefore more nucleophilic than the starting material (e.g., benzene).[3] This makes the mono-alkylated product more reactive towards further electrophilic attack than the starting material, leading to polysubstitution.[4][5]
Caption: The activating effect of the alkyl group accelerates subsequent alkylation steps.
Solutions to Control Polyalkylation:
-
Use a Large Excess of the Aromatic Substrate: By making the aromatic starting material the limiting reagent's "solvent," you increase the statistical probability that the electrophile will encounter a molecule of starting material rather than the more reactive mono-alkylated product.[6][7] Molar ratios of benzene to alkylating agent can be as high as 30:1 to 50:1 in industrial settings.[3]
-
Control Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, improving selectivity.
-
Switch to Friedel-Crafts Acylation: This is the most robust and reliable solution.[6] An acyl group (-COR) is an electron-withdrawing group (deactivating). When an acyl group is added to the ring, the resulting aryl ketone is significantly less reactive than the starting aromatic compound.[8] This deactivation effectively shuts down any further substitution reactions. The desired alkylated product can then be obtained by reducing the ketone, for example, via a Clemmensen or Wolff-Kishner reduction.
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |
| Substituent Added | Alkyl group (-R) | Acyl group (-COR) |
| Electronic Effect | Activating (Electron-Donating) | Deactivating (Electron-Withdrawing)[8] |
| Product Reactivity | More reactive than starting material | Less reactive than starting material |
| Poly-substitution | Common and difficult to control[4] | Effectively prevented[8] |
| Carbocation Issues | Prone to rearrangements[9] | Acylium ion is stable; no rearrangements[8] |
Q3: My reaction is extremely slow or fails to proceed, even with a fresh catalyst. What's wrong?
This issue points towards a fundamental lack of reactivity in your system, which is almost always due to the electronic nature of your aromatic substrate.
Causality: Electrophilic aromatic substitution is driven by the aromatic ring acting as a nucleophile to attack a positive or highly polarized electrophile. The reaction rate is therefore highly sensitive to the electron density within the ring.[10]
-
Activating Groups (-OH, -OR, -NH₂, -R): These groups donate electron density to the ring, either by resonance or induction, making the ring more nucleophilic and accelerating the reaction.[11][12] Phenol, for instance, undergoes nitration about 1000 times faster than benzene.[13]
-
Deactivating Groups (-NO₂, -SO₃H, -CN, -COR, -CF₃): These groups withdraw electron density from the ring, making it less nucleophilic and drastically slowing the reaction down.[10][12] Nitrobenzene can be millions of times less reactive than benzene.[13]
Caption: Effect of substituents on the stability of the key reaction intermediate.
Troubleshooting Steps:
-
Analyze Your Substrate: Friedel-Crafts reactions (both alkylation and acylation) generally fail on aromatic rings that are moderately or strongly deactivated.[4][8][14] If your substrate has a nitro, sulfonic acid, or carbonyl group, the reaction is unlikely to work under standard conditions.
-
Protecting Groups: If your substrate contains an amine (-NH₂) or hydroxyl (-OH) group, these can react with the Lewis acid catalyst. The lone pairs on nitrogen or oxygen will coordinate to the Lewis acid, forming a complex that is highly deactivating.[4][14] It is often necessary to protect these functional groups (e.g., by acylation) before performing the EAS reaction.
-
Catalyst Deactivation: Beyond hydrolysis, the catalyst can be chemically deactivated. Fouling (coking) can block active sites, or poisoning can occur if substrates or impurities bind irreversibly to the catalyst.[15][16][17] If you suspect this, using a fresh batch of catalyst is the simplest solution. For heterogeneous catalysts, regeneration by calcination might be possible.[17][18]
Q4: My product analysis shows an isomer of the expected product. Why did my alkyl group rearrange?
This is a hallmark limitation of Friedel-Crafts alkylation and is due to the formation of carbocation intermediates.
Causality: The reaction of an alkyl halide with a Lewis acid generates a carbocation (or a highly carbocation-like complex).[14][19] If this carbocation can rearrange to a more stable carbocation (e.g., a primary to a secondary or tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift), it will do so before it is intercepted by the aromatic ring.[9]
Example: The alkylation of benzene with 1-chloropropane and AlCl₃ yields primarily isopropylbenzene (cumene), not n-propylbenzene. The initially formed primary carbocation rapidly rearranges to the more stable secondary carbocation.
Solutions:
-
Choose Substrates That Form Stable Carbocations: Use alkylating agents that already form the most stable possible carbocation (e.g., t-butyl chloride to form a tertiary carbocation) to avoid rearrangements.
-
Use Friedel-Crafts Acylation: As mentioned previously, the acylium ion (R-C≡O⁺) formed in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[8] This provides a reliable method to install a straight-chain alkyl group. Acylate the ring first, then reduce the ketone.
Protocol: Synthesis of n-Propylbenzene via Acylation-Reduction
This two-step protocol avoids the carbocation rearrangement that plagues the direct alkylation of benzene with n-propyl chloride.
Step 1: Friedel-Crafts Acylation of Benzene
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the system with a drying tube or inert gas inlet.
-
Reagents: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry, inert solvent like dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition: Add propanoyl chloride (1.0 eq) dropwise to the stirred suspension.
-
Reaction: After the initial addition, add anhydrous benzene (1.0 eq) dropwise, keeping the internal temperature below 10 °C.
-
Completion: Once the benzene addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield propiophenone.
Step 2: Clemmensen Reduction of Propiophenone
-
Setup: In a round-bottom flask equipped with a reflux condenser, add amalgamated zinc. To prepare amalgamated zinc, stir zinc granules with a 5% aqueous solution of mercury(II) chloride for 5 minutes, decant the liquid, and wash the solid with water.
-
Reagents: Add water, concentrated hydrochloric acid, toluene, and the propiophenone from Step 1.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain acidity.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it sequentially with water and sodium bicarbonate solution, then dry it over anhydrous magnesium sulfate.
-
Purification: Filter and remove the solvent by distillation to yield the final product, n-propylbenzene.
Q5: How critical are temperature and solvent choice for my reaction yield?
These parameters are crucial for controlling reaction rate, selectivity, and preventing side reactions.
Temperature:
-
Rate Control: EAS reactions, particularly nitration and sulfonation, can be highly exothermic.[1][20] Inadequate temperature control can lead to a runaway reaction, significantly increasing the formation of byproducts like dinitrated or polynitrated compounds.[1][2] It is essential to use an appropriate cooling bath (e.g., ice-water, ice-salt) and add reagents slowly to manage the exotherm.[21][22]
-
Selectivity: In some cases, temperature can influence the ratio of ortho/para isomers, although electronic and steric effects are usually dominant.[23][24]
Solvent:
-
Catalyst Compatibility: As discussed, solvents must be anhydrous and inert to the Lewis acid catalyst. Common choices include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene for very unreactive substrates.
-
Solubility: The solvent must be able to dissolve the aromatic substrate. For heterogeneous reactions, good mixing is vital.[1]
-
Rate Effects: The polarity of the solvent can influence the reaction rate by stabilizing or destabilizing the charged intermediate (the arenium ion).[25] However, the choice is often dictated more by inertness and solubility. In some cases, using a large excess of the aromatic reactant can serve as the solvent itself.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. Solved 7 pts Question 6 How can polyalkylation during | Chegg.com [chegg.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 12. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 13. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 14. byjus.com [byjus.com]
- 15. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. longchangchemical.com [longchangchemical.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Nitration sulphonation notes [unacademy.com]
- 21. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 22. chm.uri.edu [chm.uri.edu]
- 23. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. quora.com [quora.com]
Technical Support Center: Purification of 1,3-Diisopropoxybenzene
Welcome to the technical support resource for the purification of 1,3-diisopropoxybenzene. This guide is designed for researchers, chemists, and process development professionals who encounter challenges related to isomeric purity. The separation of positional isomers like the diisopropoxybenzenes is a frequent and non-trivial challenge in organic synthesis. This document provides troubleshooting guidance and detailed protocols based on established chemical principles to help you achieve your desired product purity.
Frequently Asked Questions (FAQs): Troubleshooting Isomeric Impurities
This section addresses common issues encountered during the purification of this compound.
Part 1: Understanding the Challenge
Question: What are the primary isomeric impurities I should expect when synthesizing this compound?
Answer: The synthesis of this compound, typically via Williamson ether synthesis from resorcinol and an isopropyl halide, can lead to the co-formation of its positional isomers: 1,2-diisopropoxybenzene (from catechol impurity) and 1,4-diisopropoxybenzene (from hydroquinone impurity). More commonly, if starting from a mixture of diisopropylbenzenes that are then oxidized and etherified, all three isomers will be present.[1] The primary impurities of concern are the 1,2- (ortho) and 1,4- (para) isomers.
Question: Why is it so difficult to separate the 1,2-, 1,3-, and 1,4-diisopropoxybenzene isomers?
Answer: The difficulty arises from the isomers' very similar physical and chemical properties. Because they have the same molecular formula (C₁₂H₁₈O₂) and molecular weight, their polarity, solubility, and boiling points are extremely close. This similarity makes conventional purification techniques like simple distillation or straightforward crystallization ineffective.[2][3] Effective separation requires methods that can exploit the subtle differences in their physical properties.
Part 2: Purification Strategies & Troubleshooting
Question: I tried simple distillation, but the purity of my this compound barely improved. Why?
Answer: Simple distillation is only effective for separating liquids with significantly different boiling points, typically a difference of more than 25-30 °C.[4] The boiling points of diisopropoxybenzene isomers are much closer than this threshold. To achieve separation, you must use fractional distillation , which provides multiple theoretical plates for successive vaporization-condensation cycles, gradually enriching the vapor with the more volatile component.[4][5]
Workflow for Isomer Separation
The following diagram outlines the logical workflow for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Question: My fractional distillation is still not working. What parameters should I optimize?
Answer: Effective fractional distillation of close-boiling isomers requires careful optimization of three key parameters:
-
Column Efficiency: A standard Vigreux column may not be sufficient. For difficult separations, a packed column (e.g., with Raschig rings or metal sponge) provides a much higher number of theoretical plates, enhancing separation power.[5]
-
Vacuum: Distilling under reduced pressure is critical. It lowers the boiling points of all isomers, preventing potential thermal degradation. A typical starting point is a pressure of 1-10 mmHg. A patent for the analogous diisopropylbenzene isomers specifies pressures as low as 132 Pa (~1 mmHg) for effective separation.[6]
-
Reflux Ratio: This is the ratio of the amount of condensate returned to the column versus the amount collected. A high reflux ratio (e.g., 10:1 or higher) allows for better equilibrium to be established on each theoretical plate, leading to superior separation, albeit at the cost of a slower distillation rate.[6]
Question: Is crystallization a viable method for removing the ortho and para isomers?
Answer: Yes, low-temperature crystallization can be highly effective, particularly for removing the 1,4- (para) isomer. The viability depends on two factors: the melting points of the isomers and the availability of a suitable solvent. The para isomer is often more symmetrical, allowing it to pack more efficiently into a crystal lattice, which typically results in a higher melting point and lower solubility compared to the meta and ortho isomers.[7]
Question: How do I select the right solvent for recrystallization?
Answer: An ideal recrystallization solvent should fully dissolve your crude product (containing all isomers) at an elevated temperature but dissolve very little of your desired 1,3-isomer at low temperatures.[8][9] The impurities (1,2- and 1,4-isomers) should remain soluble in the cold solvent.
Solvent Selection Protocol:
-
Place ~50 mg of your crude mixture in a test tube.
-
Add a solvent dropwise (e.g., methanol, ethanol, hexane) until the solid just dissolves at the solvent's boiling point.
-
Cool the test tube slowly to room temperature, then in an ice-water bath.
-
Observe for crystal formation. An ideal solvent will yield a good crop of crystals. If no crystals form, the compound is too soluble. If it precipitates immediately as an oil or amorphous solid, the solvent is not polar enough.
Question: I have a high-value sample and need >99.5% purity, but distillation and crystallization are insufficient. What is my next step?
Answer: For achieving very high purity, especially on a smaller scale, preparative chromatography is the method of choice.[10] While more resource-intensive, it offers the highest resolving power.
-
Method: Normal-phase flash chromatography or HPLC is a logical starting point. The diisopropoxybenzene isomers are relatively non-polar ethers.
-
Stationary Phase: Silica gel (SiO₂) is a standard choice.
-
Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexane, should provide separation. Start with a very low polarity (e.g., 100% hexane) and gradually increase the ethyl acetate concentration to elute the isomers. The separation relies on subtle differences in how each isomer interacts with the polar silica surface.
Data and Protocols
Physical Properties of Isomers
Accurate physical property data is essential for designing a purification strategy. While data for diisopropoxybenzene is less common, we can refer to the analogous and well-documented diisopropylbenzene isomers to understand the expected trends.
| Compound | Isomer | Boiling Point (°C) | Melting Point (°C) | Rationale for Separation |
| Diisopropylbenzene | 1,2- (ortho) | 205 | -57 | Close B.P. to meta, requires efficient fractional distillation. |
| (Reference Compound) | 1,3- (meta) | 203 | -63 | Lowest B.P., will distill first under ideal fractional distillation.[1] |
| 1,4- (para) | 210 | -17 | Highest B.P. and highest M.P. makes it separable by distillation and a good candidate for removal by crystallization.[1][11][12] | |
| This compound | 1,3- (meta) | 236-238 | N/A | Target compound. Properties will be similar to isomers. |
Note: The presence of ether linkages in diisopropoxybenzene will increase boiling points and alter solubility compared to diisopropylbenzene, but the relative differences between isomers are expected to follow a similar pattern.
Experimental Protocol: Vacuum Fractional Distillation
This protocol provides a detailed methodology for separating diisopropoxybenzene isomers.
Caption: Step-by-step workflow for vacuum fractional distillation.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., 30 cm Vigreux or packed with metal sponge), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
- The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[5]
2. Procedure:
- Charge the round-bottom flask with the crude diisopropoxybenzene mixture and a magnetic stir bar (no more than 2/3 full).
- Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge (manometer).
- Start the flow of coolant through the condenser.
- Slowly evacuate the system to the target pressure (e.g., 1-10 mmHg).
- Begin heating the distillation flask gently using a heating mantle.
- Observe the vapor rising slowly up the column. Allow a stable reflux to establish at the top of the column before beginning collection. This ensures the column reaches equilibrium.
- Adjust the heat to maintain a slow, steady distillation rate (e.g., 1-2 drops per second). Collect a small forerun fraction, which may contain volatile impurities.
- Collect fractions in separate receiving flasks. Note the vapor temperature and pressure for each fraction. The temperature should remain stable during the collection of a pure component. A rise in temperature indicates the next isomer is beginning to distill.
- Continue until the desired product is collected or a significant temperature rise occurs.
3. Shutdown and Analysis:
- Remove the heating mantle and allow the system to cool completely before slowly venting to atmospheric pressure.
- Analyze the purity of each fraction using Gas Chromatography (GC) or ¹H NMR spectroscopy.
- Combine the fractions that meet the required purity specification.
References
- 1. Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 2. 1,3-Diisopropylbenzene | 99-62-7 | Benchchem [benchchem.com]
- 3. US2839591A - Preparation of m-and p-diisopropylbenzene by isomerizing dhsopropylbenzenes in the prsence of aluminum chloride - Google Patents [patents.google.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. CN102219634B - Method for separating diisopropylbenzene isomeride by virtue of reduced pressure batch distillation - Google Patents [patents.google.com]
- 7. US5177302A - Process for separating isomers of disubstituted benzenes and agents to be used therefor - Google Patents [patents.google.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chem-casts.com [chem-casts.com]
- 12. 1,4-DIISOPROPYLBENZENE CAS#: 100-18-5 [m.chemicalbook.com]
Catalyst deactivation and regeneration in diisopropylbenzene isomerization
A Guide to Catalyst Deactivation and Regeneration
Welcome to the Technical Support Center for Diisopropylbenzene (DIPB) Isomerization. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the catalytic isomerization of diisopropylbenzene, with a focus on catalyst deactivation and regeneration. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate these complex processes.
I. Foundational Concepts: Understanding Catalyst Deactivation
In the isomerization of diisopropylbenzene, solid acid catalysts, particularly zeolites like Hβ, are commonly employed to facilitate the conversion of para- and ortho-isomers to the desired meta-isomer. The stability and longevity of these catalysts are paramount for efficient and economical production. However, over time, a decline in catalytic activity and/or selectivity is inevitable. This phenomenon, known as catalyst deactivation, can be attributed to several mechanisms. Understanding the root cause of deactivation is the first critical step in troubleshooting and remediation.
The primary mechanisms of deactivation in this process are:
-
Coking: This is the most prevalent cause of deactivation in hydrocarbon processing over zeolites.[1] It involves the formation and deposition of heavy, carbon-rich compounds (coke) on the catalyst's surface and within its porous structure. These deposits physically block access to the active sites, leading to a gradual loss of activity.[2][3]
-
Poisoning: This occurs when impurities in the feedstock strongly chemisorb onto the active sites of the catalyst, rendering them inactive.[2][4] Common poisons in hydrocarbon streams include sulfur and nitrogen compounds.[2] Unlike the gradual decline seen with coking, poisoning can sometimes lead to a more rapid and severe loss of activity.
-
Sintering/Thermal Degradation: Exposure to high temperatures, especially in the presence of steam, can lead to irreversible changes in the catalyst's structure. For zeolites, this can manifest as dealumination, which reduces the number of acid sites and can cause a partial collapse of the crystalline framework.[5]
Below is a diagram illustrating the primary pathways of catalyst deactivation.
Caption: Primary mechanisms leading to catalyst deactivation in DIPB isomerization.
II. Troubleshooting Guide: Diagnosing Catalyst Deactivation
This section is designed to help you identify the likely cause of deactivation based on observable changes in your experimental results.
Q1: My catalyst's activity is gradually decreasing over several runs, but the selectivity remains relatively stable initially. What is the likely cause?
A1: A gradual decline in activity is a classic symptom of coking . The slow accumulation of coke deposits progressively covers the active sites and blocks the pores of the zeolite. Initially, the selectivity may not be significantly affected, but as coke builds up, especially at the pore mouths, you may also observe a decrease in selectivity due to diffusion limitations.[2]
Q2: I've observed a sudden and significant drop in catalyst activity. What could be the reason?
A2: A sharp decrease in activity often points to catalyst poisoning . This can occur if a batch of feedstock is contaminated with poisons like sulfur or nitrogen compounds. These molecules can strongly bind to the active sites, leading to a rapid loss of catalytic function.[2][4] It is crucial to check the purity of your diisopropylbenzene feed.
Q3: My catalyst is showing lower activity, and I'm also seeing a change in the product distribution, with an increase in undesired byproducts. What's happening?
A3: This scenario can be indicative of a few issues, often interrelated:
-
Advanced Coking: Severe coking, particularly pore mouth blockage, can alter the shape selectivity of the zeolite catalyst. This restricts the diffusion of reactants and products, favoring reactions on the external surface and leading to a different product distribution.[2]
-
Increased Reaction Temperature: If you have increased the reaction temperature to compensate for lower activity, this can promote side reactions like cracking and disproportionation, resulting in a wider range of byproducts.
-
Thermal Degradation: If the catalyst has been exposed to excessively high temperatures, structural changes such as dealumination can alter the acid site distribution, which in turn affects the reaction pathways and product selectivity.[2]
Q4: How can I definitively distinguish between coking and poisoning?
A4: While the rate of deactivation provides a strong clue, analytical characterization of the spent catalyst is the most reliable way to differentiate between these mechanisms.
-
Thermogravimetric Analysis (TGA): This technique can quantify the amount of coke on the catalyst. A significant weight loss upon heating in an oxidizing atmosphere confirms coking.[6][7]
-
Elemental Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) can detect the presence of potential poisons (e.g., sulfur, nitrogen) on the catalyst surface.
-
Surface Area Analysis (BET): A decrease in surface area and pore volume is characteristic of both coking and sintering. However, in the case of coking, a successful regeneration should restore these properties. For sintering, the loss is often irreversible.[8][9]
III. Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation and regeneration in diisopropylbenzene isomerization.
Catalyst Deactivation
Q1: What are the typical operating conditions that accelerate catalyst coking?
A1: Higher reaction temperatures and lower diisopropylbenzene feed rates (longer residence times) can increase the rate of coke formation.[1] Additionally, the presence of olefinic impurities in the feed can act as coke precursors.[10]
Q2: Can the choice of zeolite catalyst influence its susceptibility to deactivation?
A2: Absolutely. Zeolites with larger pores may be more susceptible to coking as they can accommodate the formation of bulky coke molecules. Conversely, zeolites with a well-defined pore structure can exhibit shape selectivity that hinders the formation of large coke precursors. The acidity of the zeolite also plays a role; very strong acid sites can sometimes promote coke-forming reactions.[11]
Catalyst Characterization
Q3: I need to analyze my deactivated catalyst using TGA. Can you provide a general protocol?
A3: Certainly. Here is a general procedure for TGA analysis of a coked zeolite catalyst:
Experimental Protocol: TGA Analysis of Coked Zeolite
-
Sample Preparation: Carefully weigh approximately 10-20 mg of the spent catalyst into a TGA crucible.
-
Pretreatment/Drying: Heat the sample to 150°C under a continuous flow of an inert gas (e.g., nitrogen or argon) at a rate of 50-100 mL/min. Hold at this temperature for 30-60 minutes to remove any physisorbed water and volatile organics.
-
Coke Combustion: After the pretreatment step, switch the gas to a flow of air or an oxygen/inert gas mixture (e.g., 20% O₂ in N₂).
-
Temperature Program: Ramp the temperature from 150°C to 800°C at a heating rate of 10°C/min.
-
Data Analysis: The weight loss observed between approximately 400°C and 700°C can be attributed to the combustion of coke.[12] The derivative of the weight loss curve (DTG) can help identify different types of coke based on their combustion temperatures.
Q4: What is the procedure for BET surface area analysis of a fresh versus a deactivated catalyst?
A4: BET analysis is crucial for understanding how the catalyst's physical properties change.
Experimental Protocol: BET Surface Area and Porosity Analysis
-
Sample Preparation: Accurately weigh a sufficient amount of the catalyst sample (fresh or spent) into a sample tube.
-
Degassing (Outgassing): The sample must be degassed under vacuum to remove adsorbed species. For zeolites, this is typically done at an elevated temperature (e.g., 250-350°C) for several hours. The exact conditions should be chosen carefully to avoid altering the catalyst structure.
-
Adsorption/Desorption Isotherm: The analysis is performed by measuring the amount of nitrogen gas adsorbed and desorbed by the sample at liquid nitrogen temperature (77 K) over a range of partial pressures.
-
Data Analysis:
-
The BET (Brunauer-Emmett-Teller) equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the specific surface area.[13]
-
The t-plot method can be used to determine the micropore volume and external surface area.[9]
-
The BJH (Barrett-Joyner-Halenda) method is applied to the desorption branch of the isotherm to determine the mesopore size distribution.
-
The following table summarizes the expected changes in catalyst properties upon deactivation.
| Parameter | Fresh Catalyst (Typical) | Coked Catalyst | Sintered Catalyst |
| BET Surface Area | High | Significantly Decreased | Decreased (Irreversible) |
| Pore Volume | High | Significantly Decreased | Decreased (Irreversible) |
| Coke Content (by TGA) | ~0% | >1-2 wt% | ~0% |
| Acidity | High | Decreased (site blockage) | Decreased (structural loss) |
Catalyst Regeneration
Q5: My catalyst is deactivated by coking. What is the standard regeneration procedure?
A5: The most common and effective method for regenerating a coked zeolite catalyst is calcination in an oxidizing atmosphere. This process essentially burns off the coke deposits.
Experimental Protocol: Calcination for Catalyst Regeneration
-
Inert Purge: Place the coked catalyst in a suitable reactor or furnace. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min while slowly ramping the temperature to around 200°C to remove any loosely bound hydrocarbons.
-
Controlled Oxidation: Gradually introduce a controlled amount of air or a diluted oxygen stream (e.g., 5-10% O₂ in N₂) into the inert gas flow. This is crucial to avoid excessive temperature excursions (hot spots) due to the exothermic nature of coke combustion, which could damage the catalyst.
-
Temperature Ramp and Hold: Slowly increase the temperature to the target regeneration temperature, typically between 450°C and 550°C, at a rate of 2-5°C/min.[6] Hold at this temperature for 4-6 hours, or until the coke is completely removed (as can be monitored by the CO₂ concentration in the off-gas).
-
Cooling: After the hold period, switch back to an inert gas flow and cool the catalyst down to the desired reaction temperature or to room temperature for storage.
Below is a workflow diagram for the catalyst deactivation and regeneration cycle.
Caption: A typical workflow for catalyst use, deactivation, analysis, and regeneration.
Q6: Are there alternative regeneration methods to traditional calcination?
A6: Yes, research is ongoing into alternative regeneration techniques that can be more energy-efficient or operate at lower temperatures. One such method is microwave-assisted regeneration . This technique uses microwave energy to directly and selectively heat the coke deposits, which can lead to faster regeneration times and lower energy consumption compared to conventional heating methods.[14][15] Another approach involves using milder oxidants like ozone or CO₂ at elevated temperatures.[16][17]
Q7: Can a catalyst deactivated by poisoning be regenerated?
A7: Regeneration of poisoned catalysts is more challenging and depends on the nature of the poison and its interaction with the active sites. If the poison is weakly adsorbed, a simple thermal treatment might be sufficient. However, for strongly chemisorbed poisons, more aggressive chemical treatments may be necessary, although these are often not practical or economical. In many cases of severe poisoning, catalyst replacement is the only viable option. Feed purification to remove poisons before they reach the reactor is the most effective strategy.[4]
IV. References
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60.
-
Guisnet, M., & Ribeiro, F. R. (2011). Deactivation and Regeneration of Zeolite Catalysts. Imperial College Press.
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous catalyst deactivation and regeneration: a review. Catalysts, 5(1), 145-269.
-
BenchChem. (2025). Catalyst Deactivation in 1,3-Di-iso-propyl-5-methylbenzene Production.
-
MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from --INVALID-LINK--
-
Guisnet, M. (n.d.). POISONING OF ZEOLITE CATALYSTS. World Scientific.
-
TA Instruments. (n.d.). TGA evaluation of zeolite catalysts, TA-231. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Chapter 14 Coke Formation on Zeolites.
-
Cunha, T., et al. (2020). Coke Deposition on Cracking Catalysts Study by Thermogravimetric Analysis.
-
Solubility of Things. (n.d.). Types of Catalyst Deactivation: Poisoning, Sintering, and Coking.
-
IJERA. (2020, May 8). COKE DEPOSITION ON CRACKING CATALYSTS STUDY BY THERMOGRAVIMETRIC ANALYSIS.
-
ResearchGate. (n.d.). A comparative study on the transalkylation of diisopropylbenzene with benzene over several zeolitic materials in supercritical CO2 and liquid phase.
-
ResearchGate. (n.d.). Thermogravimetric analysis of coked catalysts (a) time on stream: 30 min.
-
C2CAT. (2023, November 9). BET surface area measurement and its importance in heterogeneous catalysis.
-
Microtrac. (n.d.). The BET Method for Microporous Materials.
-
ResearchGate. (n.d.). Schematic representation of the effect of feedstock impurities on....
-
Google Patents. (n.d.). US6362122B1 - Regeneration of spent zeolite compositions.
-
PubMed Central. (2023, November 7). Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies.
-
CRIS-system of Boreskov Institute of Catalysis. (n.d.). Deactivation by Coking and Regeneration of Zeolite Catalysts for Benzene-to-Phenol Oxidation.
-
Semantics Scholar. (n.d.). Zeolite catalyst deactivation by coking.
-
ResearchGate. (n.d.). Selective Isomerization of p-Diisopropylbenzene to m-Diisopropylbenzene Over Metal Modified Hβ Zeolites.
-
ResearchGate. (n.d.). BET characterization of raw zeolite and its modified forms.
-
ResearchGate. (n.d.). BET surface area and pore size analysis for all catalyst samples.
-
PubMed Central. (n.d.). Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks.
-
Google Patents. (n.d.). WO2010077262A2 - Catalyst regeneration method.
-
NIH. (2025, May 26). Investigation of microwave-assisted regeneration of zeolite 13X for efficient direct air CO2 capture: a comparison with conventional heating method.
-
PubMed Central. (n.d.). Adsorption Mechanism and Regeneration Performance of Calcined Zeolites for Hydrogen Sulfide and Its Application.
-
Iraqi Academic Scientific Journals. (n.d.). Study of Catalysts Deactivation in Isomerization Process to Produce High Octane Gasoline.
-
ResearchGate. (2025, May 12). (PDF) Investigation of microwave-assisted regeneration of zeolite 13X for efficient direct air CO2 capture: a comparison with conventional heating method.
-
Lidsen. (2022, July 5). Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes.
-
Semantics Scholar. (1983, October 1). Zeolite catalyst deactivation by coking.
-
Interra Global. (n.d.). Microwave Regeneration vs. Conventional Heating for Zeolite 13X.
-
ResearchGate. (n.d.). Water adsorption on zeolite 13X comparison of the two methods.
-
MDPI. (2024, April 26). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization.
-
ACS Publications. (2022, November 4). Insights into the Mechanism and Reactivity of Zeolite-Catalyzed Alkylphenol Dealkylation.
-
Dalian Institute of Chemical Physics, Chinese Academy of Sciences. (n.d.). Regeneration of catalysts deactivated by coke deposition: A review.
-
PubMed Central. (n.d.). Effect of Feedstock and Catalyst Impurities on the Methanol-to-Olefin Reaction over H-SAPO-34.
-
ResearchGate. (2025, August 5). Water adsorption on zeolite 13X: Comparison of the two methods based on mass spectrometry and thermogravimetry.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. worldscientific.com [worldscientific.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Coke Deposition on Cracking Catalysts Study by Thermogravimetric Analysis | Semantic Scholar [semanticscholar.org]
- 8. BET surface area measurement in heterogeneous catalysis [c2cat.eu]
- 9. Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 12. researchgate.net [researchgate.net]
- 13. microtrac.com [microtrac.com]
- 14. Investigation of microwave-assisted regeneration of zeolite 13X for efficient direct air CO2 capture: a comparison with conventional heating method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization | MDPI [mdpi.com]
- 17. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
Technical Support Center: Stability and Handling of 1,3-Diisopropoxybenzene
Welcome to the Technical Support Center for 1,3-Diisopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this compound during chemical reactions. By understanding the potential pathways of degradation, you can implement effective strategies to ensure the integrity of your experiments and the purity of your products.
Introduction to the Stability of this compound
This compound is a valuable building block in organic synthesis, prized for its specific steric and electronic properties. However, the isopropoxy ether linkages, while generally more stable than many other functional groups, can be susceptible to cleavage under certain reaction conditions. The primary modes of decomposition involve acid-catalyzed hydrolysis and Lewis acid-mediated cleavage of the ether bonds. Understanding the mechanisms behind these decomposition pathways is crucial for designing robust reaction protocols.
The secondary nature of the isopropyl group can influence the mechanism of ether cleavage. Under strongly acidic conditions, protonation of the ether oxygen is followed by nucleophilic attack. This can proceed via an SN1-like mechanism due to the relative stability of the secondary isopropyl carbocation, or an SN2 mechanism.[1][2] Strong Lewis acids can also coordinate to the ether oxygen, facilitating cleavage.[3][4]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the challenges of working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Scenario 1: Unexpected Formation of Resorcinol or Isopropoxy-phenols
Q1: During my reaction, which involves acidic conditions, I've observed the formation of resorcinol and/or 3-isopropoxyphenol as byproducts. What is causing this decomposition?
A1: The presence of resorcinol or its mono-isopropyl ether indicates the cleavage of one or both isopropoxy groups. This is a classic example of acid-catalyzed ether cleavage.[5] The ether oxygen in this compound can be protonated by strong acids, making it a good leaving group (isopropanol).[2] The resulting aryl cation is then quenched by water or another nucleophile present in the reaction mixture.
Troubleshooting and Prevention:
-
Choice of Acid: Avoid using strong Brønsted acids like HBr, HI, or sulfuric acid, especially at elevated temperatures, as these are known to cleave ethers effectively.[1] If acidic conditions are necessary, consider using milder acids or buffered systems to maintain a less aggressive pH.
-
Reaction Temperature: Ether cleavage is often accelerated by heat.[2] If possible, conduct your reaction at a lower temperature. Even if the desired reaction is slower, it may significantly reduce the rate of decomposition.
-
Protecting Group Strategy: If the phenolic hydroxyls are the desired functionality, the isopropoxy groups are serving as protecting groups. In such cases, the reaction conditions must be chosen to be compatible with their stability. If subsequent steps require harsh acidic conditions, consider if a more robust protecting group is necessary for your synthetic strategy.[6][7][8]
Experimental Protocol: Mild Acidic Conditions for a Hypothetical Reaction
This protocol illustrates the use of milder acidic conditions for a reaction involving an acid-sensitive substrate like this compound.
Materials:
-
This compound
-
Reactant of choice
-
Anhydrous Dichloromethane (DCM)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound in anhydrous DCM under an inert atmosphere, add the desired reactant.
-
Add a catalytic amount of PPTS (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Rationale: PPTS is a milder acidic catalyst compared to strong mineral acids and can often promote acid-catalyzed reactions without causing significant ether cleavage.
Scenario 2: Decomposition in the Presence of Lewis Acids
Q2: I am performing a Friedel-Crafts or a similar reaction using a Lewis acid like aluminum chloride (AlCl₃), and I am seeing cleavage of the isopropoxy groups. Why is this happening and how can I prevent it?
A2: Lewis acids are potent reagents for cleaving aryl ethers, including isopropyl aryl ethers.[3] The Lewis acid coordinates to the oxygen atom of the isopropoxy group, which significantly weakens the C-O bond and facilitates its cleavage, often leading to the formation of an alkyl halide and the corresponding phenol.[4] The stability of the secondary isopropyl carbocation can further promote this decomposition pathway.
Troubleshooting and Prevention:
-
Choice of Lewis Acid: The strength of the Lewis acid plays a crucial role. Strong Lewis acids like AlCl₃, BBr₃, and BCl₃ are known to be very effective at cleaving ethers.[2] Consider using milder Lewis acids such as ZnCl₂, FeCl₃, or SnCl₄, which may be sufficiently catalytic for your desired transformation without causing extensive decomposition.
-
Stoichiometry of Lewis Acid: Use the minimum effective amount of the Lewis acid. Catalytic amounts are often sufficient for many reactions, and using stoichiometric or excess amounts will increase the likelihood of side reactions like ether cleavage.
-
Temperature Control: Friedel-Crafts and similar reactions can be highly exothermic. Maintaining a low reaction temperature (e.g., 0 °C or below) can help to control the reaction rate and suppress the ether cleavage side reaction.
Data Presentation: Relative Strength of Common Lewis Acids
| Lewis Acid | Relative Strength | Propensity for Ether Cleavage |
| BBr₃ | Very Strong | High |
| AlCl₃ | Strong | High |
| FeCl₃ | Moderate | Moderate |
| SnCl₄ | Moderate | Moderate |
| ZnCl₂ | Mild | Low |
Mandatory Visualization: Lewis Acid-Mediated Ether Cleavage
Caption: Lewis acid-mediated cleavage of an isopropoxy group.
Scenario 3: Potential for Oxidative Decomposition
Q3: Can this compound decompose under oxidative conditions?
A3: While the aromatic ring is relatively stable to oxidation, the isopropyl groups are susceptible to oxidation at the benzylic position, especially under harsh conditions. However, a more common issue with aryl ethers under certain oxidative conditions is oxidative cleavage of the ether bond. While less common than acid-catalyzed cleavage, some strong oxidizing agents or specific catalytic systems can promote this pathway. For instance, some enzymatic or biomimetic oxidation systems can hydroxylate the aromatic ring or oxidize the benzylic carbons.[9] More aggressive oxidation, such as with ozone or permanganate under harsh conditions, would likely lead to cleavage of the aromatic ring itself.[10]
Troubleshooting and Prevention:
-
Choice of Oxidant: Select milder and more selective oxidizing agents. For many transformations, reagents like manganese dioxide (for benzylic oxidation if other functional groups were present), or milder peroxy acids might be suitable.
-
Reaction Conditions: Control the temperature and reaction time carefully. Over-oxidation and side reactions are more likely with prolonged reaction times or at higher temperatures.
-
Inert Atmosphere: For reactions that are not intended to be oxidations, running them under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen, especially if trace metal catalysts are present.
Summary of Preventative Measures
| Issue | Potential Cause | Recommended Action |
| Formation of Phenols | Strong Brønsted Acids | Use milder acids (e.g., PPTS), buffered systems, or lower reaction temperatures. |
| Ether Cleavage | Strong Lewis Acids | Employ milder Lewis acids (e.g., ZnCl₂), use catalytic amounts, and maintain low temperatures. |
| Unwanted Oxidation | Harsh Oxidizing Agents | Select milder, more selective oxidants and control reaction conditions (temperature, time). |
| General Decomposition | High Temperatures | Conduct reactions at the lowest effective temperature. |
References
- 1. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. alpha,alpha'-Dihydroxy-1,3-diisopropylbenzene | 1999-85-5 | Benchchem [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Workup Procedures for Reactions Involving 1,3-Diisopropoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-diisopropoxybenzene. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the workup and purification of reactions involving this versatile aryl ether. The following question-and-answer format addresses specific experimental issues with a focus on the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental properties, reactivity, and handling of this compound.
Q1: What are the key physical and chemical properties of this compound that influence workup procedures?
Answer: Understanding the physicochemical properties of this compound is crucial for designing effective extraction and purification protocols. As an analogue of 1,3-diisopropylbenzene, it is a nonpolar, hydrophobic molecule.[1] Its key characteristics are summarized below.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | 1,3-Diisopropylbenzene (Reference) | Significance for Workup Procedures |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₈O₂ | C₁₂H₁₈ | The presence of oxygen atoms slightly increases polarity compared to its hydrocarbon analog but the compound remains largely nonpolar. |
| Molecular Weight | 194.27 g/mol | 162.27 g/mol [2] | Affects boiling point and diffusion rates. |
| Appearance | Colorless Liquid | Colorless Liquid[1] | Visual inspection for purity is straightforward. A yellow or brown tint may indicate impurities or degradation. |
| Boiling Point | ~240-250 °C (Estimated) | 203 °C[3] | The higher estimated boiling point suggests that purification by vacuum distillation is feasible and often preferred to remove lower-boiling impurities. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, ethyl acetate, DCM, hexanes). | Very low water solubility (0.0425 g/L); Soluble in alcohol, ether, benzene.[2][4] | This dictates the choice of solvents for liquid-liquid extraction. The compound will partition strongly into the organic phase. |
| Chemical Stability | Stable under neutral and basic conditions. Susceptible to cleavage by strong acids.[5] | Generally stable.[1] | Acidic workup conditions (pH < 4) should be avoided to prevent hydrolysis of the ether linkages. |
Q2: What are the primary safety considerations when working with this compound?
Answer: While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to other substituted aromatic hydrocarbons and aryl ethers.
-
Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Inhalation: Avoid inhaling vapors.
-
Fire: While it has a relatively high boiling point, it is a combustible organic liquid. Keep away from open flames and sparks.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Q3: How does the electronic nature of the isopropoxy groups affect the reactivity and potential byproducts in my reaction?
Answer: The two isopropoxy (-OCH(CH₃)₂) groups are strong activating, ortho, para-directing groups for electrophilic aromatic substitution.[6][7] This is due to the lone pairs on the oxygen atoms, which donate electron density into the benzene ring through resonance.
-
Reactivity: The benzene ring in this compound is significantly more electron-rich and therefore more reactive towards electrophiles than unsubstituted benzene.[8][9] Reactions often proceed under milder conditions.
-
Regioselectivity: Electrophilic attack is directed to the positions ortho and para to the alkoxy groups. In this specific molecule, the directing effects are cooperative:
-
The positions ortho to one group are para or ortho to the other (positions 2, 4, and 6).
-
The position para to the C1-isopropoxy group is the C4 position. The position para to the C3-isopropoxy group is the C6 position.
-
Substitution is most likely to occur at the C4 position due to the combined directing influence and lower steric hindrance compared to the C2 position, which is flanked by two bulky isopropoxy groups. The C6 position is electronically equivalent to the C4 position.
-
-
Potential Byproducts: The high reactivity can sometimes lead to polysubstitution if the reaction conditions are not carefully controlled. Over-alkylation or over-halogenation are common examples.
Part 2: Troubleshooting and Workup Protocols
This section provides solutions to specific problems you may encounter during the workup of reactions involving this compound.
Issue 1: A persistent emulsion has formed during liquid-liquid extraction.
Q: I've quenched my reaction and added an organic solvent and water, but the layers won't separate cleanly. What should I do?
Answer: Emulsion formation is a common problem in extractions, often caused by the presence of soap-like byproducts, high salt concentrations, or vigorous shaking that creates fine droplets.[10][11]
Possible Causes & Solutions:
-
Cause: Excessive agitation.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This promotes sufficient interfacial contact for extraction without high shear forces.[10]
-
-
Cause: The densities of the aqueous and organic layers are too similar.
-
Cause: Presence of amphiphilic molecules (surfactants, detergents) or fine particulates.
-
Solution 1 (Filtration): Filter the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion by physically disrupting the droplets.[13]
-
Solution 2 (Centrifugation): If available, centrifuging the mixture can effectively force the separation of the layers.[10]
-
Solution 3 (Solvent Addition): Adding a small amount of a different organic solvent can alter the overall polarity and help break the emulsion.[10]
-
Pro-Tip: To prevent emulsions, it is often better to use gentle swirling or inversions for mixing rather than aggressive shaking, especially if the reaction is known to produce surfactant-like byproducts.[11]
Issue 2: My final product is contaminated with phenolic impurities (resorcinol or 3-isopropoxyphenol).
Q: My NMR/TLC shows a polar, acidic impurity. I suspect one or both of the isopropoxy groups were cleaved. How did this happen and how can I remove it?
Answer: This is a critical and common issue. Aryl isopropyl ethers are susceptible to cleavage under strong acidic conditions.[5] The likely cause is exposure of your reaction mixture to acid, either during the reaction itself or, more commonly, during an acidic aqueous workup (e.g., quenching with 1M HCl). The products of this cleavage are the highly polar and acidic resorcinol (1,3-dihydroxybenzene) or 3-isopropoxyphenol.
Mechanism of Cleavage: The ether oxygen is protonated by a strong acid, creating a good leaving group. A nucleophile (like a halide ion or water) then attacks the isopropyl carbon via an Sₙ1 or Sₙ2 mechanism to displace the phenol.[14]
Solution: Fortunately, phenolic byproducts are easily removed by taking advantage of their acidity. Perform a basic aqueous wash.
Protocol 1: Basic Extraction for Removal of Phenolic Impurities
-
Dissolve Crude Product: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
First Basic Wash: Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and gently invert several times, periodically venting.
-
Causality: The basic NaOH solution will deprotonate the acidic phenol (-OH) groups to form sodium phenoxides. These ionic salts are highly soluble in the aqueous layer and will be extracted from the organic phase.
-
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with 1 M NaOH solution one more time to ensure complete removal of acidic impurities.
-
Water Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Brine Wash: Wash the organic layer with saturated NaCl (brine) to remove bulk water and aid in breaking any minor emulsions.
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Issue 3: My product yield is very low after workup.
Q: I've completed the reaction and the workup, but my isolated yield is much lower than expected. Where could my product have gone?
Answer: Low yield can result from several factors, including an incomplete reaction, mechanical losses, or unexpected solubility behavior.
Troubleshooting Steps:
-
Confirm Reaction Completion: Before starting the workup, always check for the disappearance of the limiting reagent by Thin Layer Chromatography (TLC) or another suitable analytical technique (GC-MS, LC-MS). If the reaction is incomplete, valuable starting material will be lost.
-
Check Aqueous Layers: If your product has unexpected polarity (e.g., due to the introduction of a polar functional group), a portion of it might have partitioned into the aqueous layer. To check this, take a sample of the combined aqueous washes, back-extract with a fresh portion of organic solvent, and analyze the extract by TLC. If product is detected, perform a full back-extraction of the aqueous layers and combine all organic phases.
-
Avoid Acidic Conditions: As mentioned in Issue 2, acidic workups can cleave your product, directly reducing the yield. Unless your target molecule is acid-stable and requires protonation for solubility reasons, always aim for a neutral or slightly basic workup.[5]
-
Mechanical Losses: Ensure you are thoroughly transferring material between flasks and that your drying agent is washed with fresh solvent to recover any adsorbed product before it is discarded.
Part 3: Visualized Workflows
Visual aids can simplify complex decision-making processes during a chemical workup.
General Workup Decision Tree
The following diagram outlines a typical decision-making workflow for the workup of a reaction involving this compound.
Caption: Decision tree for a standard workup procedure.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 4. 1,3-Diisopropylbenzene, 96% | Fisher Scientific [fishersci.ca]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Explain the fact that in aryl alkyl ethers Ithe alkoxy class 12 chemistry CBSE [vedantu.com]
- 8. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 12. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 13. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of 1,3-Diisopropoxybenzene and Its Isomers: A Guide for Researchers
In the landscape of chemical synthesis and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. Diisopropoxybenzenes, a class of aromatic ethers, offer a versatile platform for the development of novel compounds. This guide provides a comprehensive comparative analysis of 1,3-diisopropoxybenzene and its ortho- (1,2-) and para- (1,4-) isomers, focusing on their synthesis, physicochemical properties, spectroscopic signatures, and reactivity. This objective comparison, supported by experimental data, is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to Diisopropoxybenzene Isomers
The three isomers of diisopropoxybenzene—1,2-diisopropoxybenzene, this compound, and 1,4-diisopropoxybenzene—share the same molecular formula (C₁₂H₁₈O₂) and molecular weight (194.27 g/mol ). However, the positional variation of the isopropoxy groups on the benzene ring imparts distinct physical and chemical characteristics to each isomer. These differences in properties arise from variations in molecular symmetry, dipole moment, and steric hindrance, which in turn influence their behavior in chemical reactions and their suitability for various applications.
Synthesis of Diisopropoxybenzene Isomers: The Williamson Ether Synthesis
The most common and versatile method for preparing diisopropoxybenzene isomers is the Williamson ether synthesis. This reliable nucleophilic substitution reaction involves the reaction of the corresponding dihydroxybenzene (catechol, resorcinol, or hydroquinone) with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.
The causality behind this experimental choice lies in the high efficiency and broad applicability of the Williamson ether synthesis for forming ether linkages. The base deprotonates the hydroxyl groups of the dihydroxybenzene to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the ether bond.
Experimental Protocol: General Procedure for the Synthesis of Diisopropoxybenzene Isomers
The following is a generalized, self-validating protocol for the synthesis of 1,2-, 1,3-, and 1,4-diisopropoxybenzene.
Materials:
-
Appropriate dihydroxybenzene (catechol, resorcinor, or hydroquinone)
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dihydroxybenzene (1.0 eq.) in the chosen anhydrous solvent (DMF or acetone).
-
Base Addition: Add the base (K₂CO₃, 2.5 eq. or NaH, 2.2 eq.) portion-wise to the solution while stirring. If using NaH, exercise caution as it is highly reactive and generates hydrogen gas.
-
Alkylation: Add 2-bromopropane (2.5 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate. If acetone was used, filter the solid salts and concentrate the filtrate under reduced pressure.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure diisopropoxybenzene isomer.
Caption: Williamson Ether Synthesis Workflow for Diisopropoxybenzenes.
Comparative Physicochemical Properties
The physical properties of the diisopropoxybenzene isomers are summarized in the table below. These properties are critical for predicting their behavior in various experimental setups, including solubility, reaction kinetics, and purification methods.
| Property | 1,2-Diisopropoxybenzene | This compound | 1,4-Diisopropoxybenzene |
| CAS Number | 7347-75-3 | 79128-07-3 | 7495-78-5[1] |
| Appearance | Colorless liquid | Colorless liquid | White solid |
| Molecular Formula | C₁₂H₁₈O₂ | C₁₂H₁₈O₂ | C₁₂H₁₈O₂[1] |
| Molecular Weight | 194.27 g/mol | 194.27 g/mol | 194.27 g/mol |
| Boiling Point | ~240-242 °C | ~238-240 °C | ~237-239 °C |
| Melting Point | N/A (liquid at r.t.) | N/A (liquid at r.t.) | 45-48 °C |
| Density | ~0.97 g/cm³ | ~0.96 g/cm³ | ~1.03 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |
Note: The physicochemical properties for 1,2- and this compound are less commonly reported in literature and are estimated based on trends and related compounds. The data for 1,4-diisopropoxybenzene is more readily available.
The higher melting point of the 1,4-isomer is a direct consequence of its greater molecular symmetry, which allows for more efficient packing in the crystal lattice. This is a common trend observed in para-substituted benzene derivatives compared to their ortho- and meta-counterparts.
Spectroscopic Analysis: Unambiguous Isomer Identification
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of the diisopropoxybenzene isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within each molecule.
¹H NMR:
-
1,2-Diisopropoxybenzene: The aromatic region will show a complex multiplet due to the asymmetry of the molecule. The isopropyl methine protons will appear as a septet, and the methyl protons will appear as a doublet.
-
This compound: The aromatic region will be more complex than the 1,4-isomer but simpler than the 1,2-isomer, showing distinct signals for the protons at the C2, C4, C5, and C6 positions. The isopropyl protons will exhibit the characteristic septet and doublet.
-
1,4-Diisopropoxybenzene: Due to its high symmetry (C₂h point group), the aromatic protons are chemically equivalent and will give rise to a singlet in the ¹H NMR spectrum. The isopropyl methine and methyl protons will appear as a septet and a doublet, respectively.
¹³C NMR:
-
1,2-Diisopropoxybenzene: Will exhibit six distinct signals in the aromatic region due to the lack of symmetry.
-
This compound: Will show four signals in the aromatic region.
-
1,4-Diisopropoxybenzene: Due to its symmetry, it will display only two signals in the aromatic region, one for the ipso-carbons attached to the oxygen atoms and one for the other four aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecules. All three isomers will show characteristic C-O-C stretching vibrations for the ether linkage, typically in the region of 1250-1000 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the isopropyl groups will also be present. The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can be particularly useful for distinguishing between the substitution patterns of the isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For all three isomers, the molecular ion peak [M]⁺ will be observed at m/z = 194. Common fragmentation patterns involve the loss of a methyl group ([M-15]⁺) and the loss of a propyl group ([M-43]⁺).
Comparative Reactivity and Applications
The electronic and steric differences between the isomers influence their reactivity, particularly in electrophilic aromatic substitution reactions.
-
1,2-Diisopropoxybenzene: The two adjacent isopropoxy groups exert a strong activating and ortho-, para-directing effect. However, the significant steric hindrance between the two bulky groups can hinder the approach of electrophiles.
-
This compound: The isopropoxy groups are meta to each other, and they cooperatively activate the C2, C4, and C6 positions towards electrophilic attack. This isomer often exhibits the highest reactivity among the three in such reactions.
-
1,4-Diisopropoxybenzene: The para-disposed isopropoxy groups strongly activate the four remaining equivalent positions on the aromatic ring.
Applications:
The distinct properties of each isomer lend them to different applications:
-
1,2-Diisopropoxybenzene: Its ability to act as a bidentate ligand for metal ions makes it a precursor for catalysts and coordination complexes.
-
This compound: Its high reactivity makes it a valuable intermediate in the synthesis of more complex aromatic compounds, including pharmaceuticals and agrochemicals.
-
1,4-Diisopropoxybenzene: Its symmetrical structure is often utilized in the synthesis of polymers and liquid crystals where defined molecular geometry is crucial.[1] It is also known as hydroquinone di-isopropyl ether.[1]
Caption: Relationship between Isomeric Structure and Properties.
Conclusion
This guide has provided a detailed comparative analysis of this compound and its isomers. The choice of isomer for a particular application should be guided by a thorough understanding of their respective physicochemical properties, spectroscopic characteristics, and reactivity profiles. While the Williamson ether synthesis provides a general route to these compounds, the distinct nature of each isomer necessitates careful consideration in experimental design and application. It is our hope that this guide will serve as a valuable resource for researchers in their pursuit of scientific advancement.
References
A Comparative Guide to 1,3-Diisopropoxybenzene and Other Aromatic Solvents for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, dictating everything from reaction kinetics and product purity to process safety and scalability. While traditional aromatic solvents like toluene and xylene have long been mainstays in the laboratory, the pursuit of novel reactivity, improved process efficiency, and safer alternatives has led to the exploration of less conventional options. This guide provides an in-depth technical comparison of 1,3-diisopropoxybenzene against other common aromatic solvents, offering field-proven insights and experimental context to inform your solvent selection process.
Introduction to this compound: A High-Boiling Aromatic Ether
This compound is an aromatic ether characterized by a benzene ring substituted with two isopropoxy groups at the meta positions.[1][2] This structural feature imparts a unique combination of properties, including a high boiling point, moderate polarity, and significant steric bulk around the ether linkages.[3][4] These characteristics position it as a compelling alternative to traditional aromatic solvents in specific applications, particularly those requiring elevated temperatures or modified solubility profiles.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's physical and chemical properties are the primary determinants of its suitability for a given application. The following table summarizes the key properties of this compound alongside those of commonly used aromatic solvents: toluene, xylene, anisole, and diphenyl ether.
| Property | This compound | Toluene | Xylene (mixed isomers) | Anisole | Diphenyl Ether |
| Molecular Formula | C₁₂H₁₈O₂ | C₇H₈ | C₈H₁₀ | C₇H₈O | C₁₂H₁₀O |
| Molecular Weight ( g/mol ) | 194.27 | 92.14[5] | 106.16[6][7] | 108.14[8][9] | 170.21[10] |
| Boiling Point (°C) | 237 | 110.6[11][12] | ~137-144[7] | 154[8][9] | 259 |
| Melting Point (°C) | N/A (liquid at RT) | -95[5][12] | -47.9 to 13.3[13] | -37[8][9] | 26-27 |
| Density (g/mL at 20°C) | ~0.955 | 0.867[5][12] | ~0.86[7] | 0.995[9][14] | ~1.073 |
| Solubility in Water | Insoluble | Insoluble[5] | Insoluble[7] | Slightly soluble[8][15] | Insoluble[10] |
| Flash Point (°C) | 104 | 4[12] | ~25[7] | 49[14] | 115[16] |
Key Insights from the Data:
-
High-Temperature Applications: With a boiling point of 237 °C, this compound is an excellent candidate for high-temperature reactions, offering a significant advantage over toluene (110.6 °C) and xylene (~137-144 °C).[5][7][11][12] It provides a safer alternative to diphenyl ether (259 °C) in some applications due to its lower melting point, remaining a liquid at room temperature.
-
Safety Profile: The high flash point of this compound (104 °C) makes it considerably less flammable than toluene (4 °C) and xylene (~25 °C), reducing fire hazards in the laboratory and during scale-up.[7][12]
-
Solubility Characteristics: As a nonpolar aromatic ether, this compound is soluble in a range of organic solvents.[3] Its polarity is expected to be slightly higher than that of toluene and xylene due to the presence of the ether oxygen atoms, potentially offering unique solubility for certain substrates and reagents.
Performance in Key Synthetic Applications: A Comparative Analysis
While direct, side-by-side experimental data comparing this compound with other aromatic solvents in common synthetic transformations is limited in publicly available literature, we can extrapolate its potential performance based on its properties and an understanding of reaction mechanisms.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Causality Behind Solvent Choice: In Suzuki-Miyaura coupling, the solvent plays a crucial role in dissolving the reactants and catalyst, influencing the rate of oxidative addition and reductive elimination, and stabilizing the catalytic species. Aromatic solvents are often favored for their ability to dissolve a wide range of organic substrates and organoboron reagents.
Comparative Insights:
-
Toluene and Xylene: These are the workhorses for many Suzuki-Miyaura reactions due to their excellent solvating power for nonpolar substrates and their relatively low cost.[12][17] However, their lower boiling points can limit the reaction temperature, potentially leading to longer reaction times or incomplete conversion for less reactive substrates.
-
Anisole: With a higher boiling point than toluene, anisole can be a suitable alternative for reactions requiring moderate heating.[8][9] Its ether functionality can also offer different coordination to the metal center, which may influence catalytic activity.
-
This compound: Its high boiling point makes it an ideal solvent for challenging Suzuki-Miyaura couplings that require high temperatures to proceed efficiently. The steric hindrance from the isopropoxy groups might also influence the ligand coordination to the palladium catalyst, potentially affecting selectivity in certain cases. While no specific yield data is readily available, it is reasonable to hypothesize that for high-temperature couplings, this compound could lead to higher yields and faster reaction times compared to lower-boiling solvents.
-
Diphenyl Ether: Similar to this compound, its high boiling point is advantageous for high-temperature reactions. However, its high melting point means it is a solid at room temperature, which can complicate reaction setup and product isolation.
Experimental Workflow: A Logical Approach to Solvent Comparison
To rigorously evaluate the performance of this compound against a standard solvent like toluene in a Suzuki-Miyaura coupling, a systematic experimental approach is necessary.
Caption: A generalized workflow for comparing solvent performance in a Suzuki-Miyaura coupling reaction.
Grignard Reactions
Causality Behind Solvent Choice: Ethereal solvents are essential for Grignard reactions as they solvate the magnesium center of the Grignard reagent, stabilizing it and preventing aggregation. The solvent's Lewis basicity and boiling point are key considerations.
Comparative Insights:
-
Anisole: As an ether, anisole is a suitable solvent for Grignard reactions. Its higher boiling point compared to diethyl ether or THF allows for reactions to be conducted at elevated temperatures, which can be beneficial for the formation of Grignard reagents from less reactive aryl or vinyl halides.[18]
-
This compound: The two ether functionalities suggest it could be an effective solvent for Grignard reactions. The steric bulk of the isopropoxy groups might reduce its coordinating ability compared to less hindered ethers, which could impact the reactivity of the Grignard reagent. However, its high boiling point would be a significant advantage for reactions requiring high temperatures. This could be particularly useful for forming Grignard reagents from very unreactive chlorides.
-
Toluene and Xylene: While not ethers, they are sometimes used as co-solvents in Grignard reactions, particularly in industrial settings, to increase the reaction temperature.[13][17] However, they do not stabilize the Grignard reagent as effectively as ethers.
Crystallization and Product Isolation
Causality Behind Solvent Choice: The ideal crystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, allowing for high recovery of the purified solid.[19][20] The solvent's polarity and ability to form solvates are also critical factors.
Comparative Insights:
-
Toluene and Xylene: These are common crystallization solvents for nonpolar to moderately polar organic compounds. Their volatility facilitates easy removal from the final product.[21][22]
-
This compound: Its low volatility, a consequence of its high boiling point, can make it more challenging to remove completely from the isolated product. However, for compounds that are highly soluble in more common solvents, the unique solvating properties of this compound might provide a suitable medium for successful crystallization where other solvents fail. It could be particularly useful as an anti-solvent in combination with a more polar solvent.[23]
Logical Relationship: Solvent Properties and Application Suitability
Caption: Key properties of this compound and their influence on its suitability for various applications.
Experimental Protocols
To provide a practical context for the comparison, detailed protocols for representative reactions in traditional aromatic solvents are provided below. These can serve as a baseline for designing comparative studies with this compound.
Protocol 1: Suzuki-Miyaura Coupling in Toluene
Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.
Materials:
-
4-bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add toluene (10 mL) and deionized water (2 mL) to the flask.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Under a nitrogen atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenyltoluene.
Expected Outcome: This reaction typically proceeds with high yield (>90%) in toluene. A comparative experiment using this compound at a higher temperature could be performed to evaluate its effect on reaction time and yield, especially if less reactive coupling partners are used.
Protocol 2: Grignard Reaction in Anisole
Objective: To prepare phenylmagnesium bromide and react it with benzophenone to form triphenylmethanol.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Bromobenzene
-
Anhydrous anisole
-
Benzophenone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
Place magnesium turnings (1.2 equiv.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of bromobenzene (1.0 equiv.) in anhydrous anisole (5 mL) to the magnesium turnings.
-
If the reaction does not start, gently warm the flask. Once the reaction initiates (disappearance of the iodine color and bubbling), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, heat the mixture at 80 °C for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzophenone (0.9 equiv.) in anhydrous anisole (5 mL) dropwise via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (10 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure triphenylmethanol.
Expected Outcome: Anisole serves as an effective higher-boiling alternative to THF or diethyl ether, particularly for the formation of less reactive Grignard reagents. A similar experiment with this compound could reveal differences in reaction initiation time and overall yield.
Safety and Handling Considerations
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects.[24] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[25][26]
-
Toluene: Highly flammable liquid and vapor. It is a known reproductive toxin and can cause organ damage through prolonged or repeated exposure.[5] Strict adherence to safety protocols for flammable liquids is essential.
-
Xylene: Flammable liquid and vapor. It can cause skin and eye irritation.[6]
-
Anisole: Flammable liquid and vapor.[8]
-
Diphenyl Ether: Can cause serious eye irritation and is toxic to aquatic life.
Conclusion
This compound presents itself as a valuable, high-boiling aromatic solvent with a favorable safety profile compared to more volatile alternatives like toluene and xylene. Its ether functionalities and steric bulk offer unique properties that may be advantageous in specific applications, such as high-temperature cross-coupling reactions and the formation of Grignard reagents from challenging substrates.
While a lack of direct comparative data necessitates further experimental investigation, the physicochemical properties of this compound strongly suggest its potential to enhance reaction efficiency and safety in certain synthetic contexts. Researchers and drug development professionals are encouraged to consider this compound as a strategic alternative in their solvent screening efforts, particularly when elevated temperatures or modified solubility are required. The provided experimental protocols offer a starting point for conducting such comparative studies in a systematic and scientifically rigorous manner.
References
- 1. Meta-Diisopropylbenzene (DIPB) (1,3-Diisopropylbenzene) | Eastman [eastman.com]
- 2. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Toluene: applications and properties - PCC Group Product Portal [products.pcc.eu]
- 6. Xylene Solvent (C₈H₁₀): Uses And Safety Tips [k-chem.vn]
- 7. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 8. Anisole (CAS 100-66-3) - High-Quality Organic Compound [vinatiorganics.com]
- 9. vinatiorganics.com [vinatiorganics.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. maratek.com [maratek.com]
- 12. Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use [k-chem.vn]
- 13. Xylene - Wikipedia [en.wikipedia.org]
- 14. Anisole Chemical Properties: Structure, Characteristics & Industrial Significance - Gunjal Industries [gunjalindustries.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 17. Toluene - Wikipedia [en.wikipedia.org]
- 18. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 19. pharmtech.com [pharmtech.com]
- 20. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemicals.co.uk [chemicals.co.uk]
- 22. maratek.com [maratek.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. cpachem.com [cpachem.com]
- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 26. echemi.com [echemi.com]
A Senior Application Scientist's Guide to the Purity Analysis of 1,3-Diisopropoxybenzene
Introduction: The Critical Role of Purity in Advanced Chemical Synthesis
In the realms of pharmaceutical research and materials science, 1,3-Diisopropoxybenzene serves as a key building block and specialty solvent. Its molecular structure, featuring a central benzene ring with two ether-linked isopropyl groups, imparts unique solubility and reactivity characteristics. However, the utility of this compound is directly contingent on its purity. Even trace amounts of process-related impurities—such as unreacted starting materials, isomeric byproducts, or degradation products—can lead to unpredictable reaction kinetics, compromised product yields, and, in the context of drug development, potential safety concerns.
This guide provides an in-depth, experience-driven framework for the purity analysis of this compound. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, detailing a robust, self-validating methodology. Furthermore, we will objectively compare GC-MS with alternative methods, offering a holistic perspective for researchers and quality control professionals to select the most appropriate analytical strategy for their specific needs.
The Premier Technique: Purity Profiling by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for analyzing volatile and semi-volatile compounds like this compound. The technique's power lies in its dual-stage approach: the gas chromatograph separates individual components of a mixture in time, and the mass spectrometer provides high-fidelity molecular fingerprints for unequivocal identification.
Why GC-MS is the Method of Choice:
-
High Resolving Power: Capillary GC columns can efficiently separate structurally similar isomers (e.g., 1,2- and 1,4-diisopropoxybenzene) from the main 1,3-isomer, a common challenge with bulkier analytical techniques.
-
Definitive Identification: Mass spectrometry provides structural information based on fragmentation patterns. This is invaluable for not just confirming the identity of the main component but also for tentatively identifying unknown impurities without needing reference standards for each one.
-
High Sensitivity: GC-MS can detect impurities at parts-per-million (ppm) levels, which is essential for meeting the stringent purity requirements of the pharmaceutical industry.
Understanding Potential Impurities
A robust analytical method is built upon a foundational understanding of what one is looking for. The synthesis of this compound, commonly achieved via the Williamson ether synthesis, involves the reaction of resorcinol (1,3-dihydroxybenzene) with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.[1][2]
Based on this, the likely process-related impurities include:
-
Starting Materials: Unreacted resorcinol.
-
Intermediates: 3-Isopropoxyphenol (mono-alkylated product).
-
Isomeric Byproducts: 1,2- and 1,4-diisopropoxybenzene if the resorcinol starting material contained hydroquinone or catechol impurities. The precursor, 1,3-diisopropylbenzene, is known to contain isomers.[3]
-
Solvent Residues: Residual solvents used during the reaction and workup (e.g., acetone, toluene).
-
Elimination Byproducts: Propene, formed by the E2 elimination reaction competing with the desired SN2 substitution, especially with secondary alkyl halides.[4]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Logical workflow for comprehensive purity validation.
Experimental Protocol: A Validated GC-MS Method
This protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]
Instrumentation and Reagents
-
System: Gas Chromatograph equipped with a Mass Spectrometric detector (e.g., single quadrupole).
-
Column: A non-polar or mid-polarity column is ideal. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) offers excellent resolution for aromatic compounds.
-
Reagents:
-
This compound reference standard (purity ≥ 99.8%).
-
Sample for analysis.
-
High-purity helium carrier gas.
-
Suitable solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade).
-
Chromatographic Conditions
The causality behind these parameters is key: the temperatures and flow rates are optimized for the volatility of this compound and its likely impurities, ensuring sharp peaks and good separation.
| Parameter | Value | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Volume | 1.0 µL | Standard volume for capillary columns to avoid overloading. |
| Split Ratio | 50:1 | Prevents column overloading from the high-concentration main peak, ensuring better peak shape. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing analysis time and resolution. |
| Oven Program | Initial: 60°C (hold 2 min) | Starts below the boiling point of most common solvents. |
| Ramp: 15°C/min to 280°C | A moderate ramp rate effectively separates early-eluting impurities from the main analyte. | |
| Final Hold: 280°C (hold 5 min) | Ensures any higher-boiling, late-eluting compounds are cleared from the column. | |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible method that generates extensive, library-searchable fragment patterns. |
| Mass Scan Range | 40 - 450 amu | Covers the mass of the parent ion (194.27 g/mol ) and its expected fragments, while excluding low-mass noise. |
Sample Preparation
-
Assay Sample: Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent (e.g., Dichloromethane). This results in a concentration of ~1 mg/mL.
-
Reference Standard: Prepare a reference standard at the same concentration.
-
Impurity Detection Sample: For detecting trace impurities, a more concentrated sample (~10 mg/mL) may be prepared.
Data Analysis
The purity is typically determined by area percent normalization, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
For quantitative analysis of specific impurities, a calibration curve using certified reference standards of those impurities is required.
Trustworthiness: Validating the Analytical Procedure
An unvalidated method produces data of unknown quality. Method validation, as prescribed by ICH guidelines, demonstrates that an analytical procedure is suitable for its intended purpose.[6][8][9]
dot graph LR { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Core validation parameters as per ICH Q2(R2).
Summary of Validation Tests and Acceptance Criteria
| Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze a blank, the main component, and a spiked sample containing all potential impurities. | The main peak should be free from co-elution with any impurity. All impurities should be resolved from each other (Resolution > 1.5). |
| Linearity | Prepare at least five concentrations of the analyte (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision within the tested limits. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | Analyze a sample with a known concentration (e.g., a certified reference material) or use the spike-recovery method at three levels (e.g., 80%, 100%, 120%). | Recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate: Repeatability test performed by a different analyst on a different day. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determined by signal-to-noise ratio (S/N) of a low-level standard. | LOD: S/N ≥ 3:1 LOQ: S/N ≥ 10:1 |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, oven temperature ramp ±2°C/min) and assess the impact on results. | System suitability parameters (e.g., peak resolution, tailing factor) remain within acceptable limits. |
Comparative Analysis: Alternative and Complementary Techniques
While GC-MS is a powerful and versatile tool, a comprehensive quality control strategy often involves orthogonal techniques—different methods that measure the same attribute through different principles—to ensure a complete purity profile.
| Technique | Principle | Best For | Strengths | Limitations |
| GC-MS | Separation by volatility/polarity, identification by mass fragmentation. | Broad-spectrum analysis of volatile and semi-volatile impurities; definitive identification of unknowns. | High sensitivity and specificity; provides structural information. | Not suitable for non-volatile (e.g., salts) or thermally unstable compounds. |
| GC-FID | Separation by volatility/polarity, detection by flame ionization. | Routine quantitative analysis of known volatile impurities; assay determination. | Robust, cost-effective, and highly quantitative for hydrocarbons. | Provides no structural information; identification is based solely on retention time. |
| HPLC-UV | Separation by polarity using a liquid mobile phase, detection by UV absorbance. | Quantifying non-volatile or thermally labile impurities like resorcinol or other phenols.[10][11][12] | Excellent for polar compounds; operates at room temperature. | Lower resolution for isomers compared to capillary GC; requires chromophores for UV detection. |
| Karl Fischer Titration | Electrochemical titration based on a reaction with water. | Accurate and precise determination of water content. | Gold standard for water quantification; highly specific. | Only measures water content, provides no information on other impurities. |
Conclusion: An Integrated Approach to Purity Assurance
For the comprehensive purity analysis of this compound, GC-MS is the superior primary technique. Its ability to separate and identify a wide range of potential volatile impurities, including isomers and byproducts, is unmatched. A robust GC-MS method, fully validated according to ICH Q2(R2) guidelines, provides a high degree of confidence in the identity and purity of the material, which is indispensable for researchers in regulated environments.
However, a truly exhaustive characterization acknowledges the limitations of a single technique. For a complete quality profile, GC-MS should be complemented by High-Performance Liquid Chromatography (HPLC) to quantify any non-volatile polar impurities like unreacted resorcinol, and by Karl Fischer titration for an accurate assessment of water content. This integrated, multi-faceted approach ensures that the material meets the highest standards of purity, safeguarding the integrity of subsequent research and development.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. 1,3-ジイソプロピルベンゼン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. youtube.com [youtube.com]
- 9. qbdgroup.com [qbdgroup.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Synthesis of 1,3-Diisopropoxybenzene: A Comparative Analysis
Abstract
1,3-Diisopropoxybenzene is a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its molecular structure, featuring a central benzene ring with two ether-linked isopropyl groups at the meta positions, imparts unique solubility and reactivity characteristics. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for this compound. We will delve into the mechanistic underpinnings, provide detailed and validated experimental protocols, and present a critical evaluation of each method's performance based on yield, purity, scalability, and safety considerations. This document is intended to serve as a practical and authoritative resource for scientists, enabling them to select and execute the optimal synthetic strategy for their specific research and development needs.
Introduction: Strategic Importance of this compound
The synthesis of aryl ethers is a cornerstone of modern organic chemistry. Among them, this compound serves as a valuable precursor. Its structure is often incorporated into larger molecules to enhance lipophilicity, modulate electronic properties, or provide a sterically hindered environment. The choice of synthetic route is a critical decision that impacts not only the immediate experimental outcome but also the potential for future scale-up and commercial viability. Factors such as reagent cost, reaction time, product purity, and environmental impact must be carefully weighed.
This guide will focus on the two most prevalent and practical methods for synthesizing this compound:
-
Method A: The Classical Williamson Ether Synthesis
-
Method B: Phase-Transfer Catalysis (PTC) Enhanced Williamson Ether Synthesis
We will provide a head-to-head comparison, supported by experimental data and field-proven insights, to empower the researcher with the knowledge to make an informed decision.
Overview of Synthetic Strategies
The fundamental transformation for creating this compound involves the dialkylation of resorcinol (1,3-dihydroxybenzene) with an isopropylating agent. The core of this reaction is the venerable Williamson ether synthesis, an Sₙ2 reaction between a deprotonated alcohol (an alkoxide) and an alkyl halide.[1] The primary differences between the methods discussed lie in how this fundamental reaction is facilitated and optimized.
The following decision workflow provides a high-level guide for selecting an appropriate synthetic method based on common laboratory and process chemistry considerations.
Caption: High-level decision matrix for synthesis method selection.
Method A: The Classical Williamson Ether Synthesis
Developed by Alexander Williamson in 1850, this reaction remains one of the most reliable methods for preparing ethers.[2] It proceeds via an Sₙ2 mechanism where the nucleophilic phenoxide ions of resorcinol attack the electrophilic carbon of an alkyl halide.[3]
Mechanism and Rationale
The reaction is a two-step process in a single pot:
-
Deprotonation: A moderately strong base, typically an anhydrous carbonate like potassium carbonate (K₂CO₃), is used to deprotonate the two acidic hydroxyl groups of resorcinol, forming the resorcinol dianion in situ.
-
Nucleophilic Attack: The resulting diphenoxide acts as a potent nucleophile, attacking two equivalents of an isopropyl halide (e.g., 2-bromopropane) in a classic Sₙ2 fashion to form the desired diether.
-
Scientist's Note (Choice of Base): Potassium carbonate is the workhorse base for this type of alkylation.[4] It is strong enough to deprotonate the phenol (pKa ~10) but not so strong that it causes significant elimination side reactions with the secondary halide. It is also inexpensive, easy to handle, and can be removed by simple filtration. Stronger bases like sodium hydride (NaH) could be used but require strictly anhydrous conditions and greater handling precautions.
-
Scientist's Note (Choice of Alkylating Agent): 2-bromopropane is a common choice. While 2-iodopropane is more reactive, it is also more expensive and less stable. 2-chloropropane is generally not reactive enough for this transformation. As this is an Sₙ2 reaction, a secondary halide like 2-bromopropane is susceptible to a competing E2 elimination reaction, which forms propene gas.[1] This is the primary yield-limiting side reaction.
Caption: Workflow for the Classical Williamson Ether Synthesis.
Detailed Experimental Protocol
Materials:
-
Resorcinol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add resorcinol (e.g., 11.0 g, 100 mmol) and anhydrous potassium carbonate (e.g., 34.5 g, 250 mmol).
-
Solvent Addition: Add anhydrous DMF (e.g., 200 mL) to the flask.
-
Scientist's Note: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic.[4]
-
-
Reagent Addition: Add 2-bromopropane (e.g., 20.4 mL, 220 mmol) to the stirring suspension.
-
Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up (Quenching): After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 500 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Scientist's Note: The water washes remove the DMF, and the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a pale yellow oil. Purify by vacuum distillation to obtain this compound as a colorless oil.
Validation and Expected Results
| Parameter | Expected Outcome |
| Yield | 65-75% |
| Purity (post-distillation) | >98% (by GC) |
| Appearance | Colorless Oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.15 (t, 1H), 6.50 (d, 2H), 6.45 (s, 1H), 4.55 (sept, 2H), 1.35 (d, 12H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 160.0, 129.5, 107.0, 101.8, 70.0, 22.1 |
Method B: Phase-Transfer Catalysis (PTC) Enhanced Williamson Synthesis
Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants located in different, immiscible phases (e.g., a solid base and an organic solution).[7] A phase-transfer catalyst, typically a quaternary ammonium salt, acts as a shuttle, carrying the anionic nucleophile from the solid/aqueous phase into the organic phase where the reaction can occur.
Mechanism and Rationale
In this modification, a solid base (K₂CO₃) and the resorcinol are suspended in a non-polar organic solvent like toluene. The alkylating agent, 2-bromopropane, is also in the organic phase. The reaction, however, cannot proceed efficiently because the phenoxide, once formed on the surface of the K₂CO₃, has negligible solubility in the organic phase.
The PTC, such as tetra-n-butylammonium bromide (TBAB), resolves this issue.[8]
-
The tetra-n-butylammonium cation (Q⁺) exchanges its bromide anion for the phenoxide anion (ArO⁻) at the interface of the solid base and the organic solvent.
-
The resulting ion pair, [Q⁺][ArO⁻], is soluble in the organic phase due to the lipophilic butyl groups on the cation.[7]
-
This soluble ion pair reacts with 2-bromopropane in the organic phase.
-
The catalyst is regenerated and returns to the interface to pick up another phenoxide anion.
-
Scientist's Note (Advantages): This method often leads to faster reaction rates, higher yields (by minimizing the E2 side reaction), and allows for the use of less expensive, non-polar solvents.[9] The reaction can often be run at lower temperatures, further improving selectivity.
Caption: Phase-Transfer Catalysis (PTC) workflow. Q⁺ represents the catalyst.
Detailed Experimental Protocol
Materials:
-
Resorcinol (1.0 eq)
-
2-Bromopropane (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), granular (3.0 eq)
-
Tetra-n-butylammonium bromide (TBAB) (0.1 eq)
-
Toluene
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add resorcinol (e.g., 11.0 g, 100 mmol), potassium carbonate (e.g., 41.4 g, 300 mmol), TBAB (e.g., 3.22 g, 10 mmol), and toluene (200 mL).
-
Reagent Addition: Add 2-bromopropane (e.g., 20.4 mL, 220 mmol) to the vigorously stirring suspension.
-
Heating: Heat the reaction mixture to 90 °C and maintain for 6-8 hours. The vigorous stirring is crucial to ensure efficient transfer between the phases.
-
Scientist's Note: The reaction progress can be monitored by TLC or GC-MS. The PTC method is typically significantly faster than the classical approach.
-
-
Work-up (Filtration): After cooling to room temperature, filter the solid salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of toluene.
-
Washing: Transfer the combined filtrate to a separatory funnel and wash with water (2 x 100 mL) to remove the TBAB catalyst, and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude oil by vacuum distillation to yield the pure product.
Comparative Analysis
To provide a clear, objective comparison, the key performance indicators for both methods are summarized below. These values represent typical outcomes based on laboratory-scale synthesis (10-20 g).
| Metric | Method A: Classical Williamson | Method B: PTC-Enhanced Williamson | Justification & Analysis |
| Typical Yield | 65-75% | 85-95% | The PTC method minimizes the E2 elimination side-reaction by allowing for lower temperatures and faster reaction times, leading to a significant yield improvement. |
| Reaction Time | 12-18 hours | 6-8 hours | The catalyst actively shuttles the nucleophile into the reaction phase, dramatically increasing the reaction rate compared to the diffusion-limited classical method.[9] |
| Solvent | DMF (Polar Aprotic) | Toluene (Non-polar) | Toluene is generally cheaper, less toxic, and easier to remove during work-up than DMF. This is a significant advantage for scale-up. |
| Reagent Cost | Lower | Higher (due to catalyst) | The primary additional cost is the TBAB catalyst. However, on a larger scale, this cost may be offset by higher yield and reduced solvent/energy costs. |
| Work-up Simplicity | More Complex (DMF removal) | Simpler (Filtration) | The need for extensive aqueous washes to remove DMF in Method A complicates the work-up. The simple filtration in Method B is more efficient. |
| Scalability | Moderate | Excellent | The simpler work-up, use of a cheaper solvent, and higher efficiency make the PTC method far more amenable to large-scale industrial synthesis. |
| Safety | DMF has moderate toxicity.[10] | Toluene is flammable. TBAB has low toxicity.[11] | Both methods involve handling flammable and moderately toxic reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][12] |
Conclusion and Recommendations
Both the classical and PTC-enhanced Williamson ether syntheses are viable methods for preparing this compound.
The Classical Williamson Synthesis (Method A) is a reliable and time-tested procedure. It is perfectly suitable for small-scale academic research where absolute yield is not the primary concern and the cost of a catalyst is a consideration. Its main drawbacks are the longer reaction times and the more laborious work-up required to remove the high-boiling DMF solvent.
The Phase-Transfer Catalysis Enhanced Synthesis (Method B) represents a significant process improvement. For any application where yield, reaction time, and scalability are important factors—particularly in drug development and process chemistry—this method is unequivocally superior. The modest upfront cost of the catalyst is overwhelmingly compensated by higher throughput, increased yield, and a more environmentally benign and scalable process.
For researchers and drug development professionals, the PTC-enhanced method is the recommended starting point for the synthesis of this compound and its derivatives.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 8. Phase transfer catalyzed reaction of disodium salt of 1,3-dihydroxybenzene with propargyl bromide in solid-liquid biphasic condition [icc.journals.pnu.ac.ir]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. nj.gov [nj.gov]
A Comparative Analysis of the Reactivity of 1,3-Diisopropoxybenzene and Other Substituted Benzenes: A Guide for Researchers
This guide provides a comprehensive comparison of the reactivity of 1,3-diisopropoxybenzene with a selection of commonly encountered substituted benzenes: anisole, toluene, chlorobenzene, and nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of substituent effects on the benzene ring and providing supporting experimental data and protocols.
Introduction: The Influence of Substituents on Aromatic Reactivity
The benzene ring, with its delocalized π-electron system, is a cornerstone of organic chemistry. Its reactivity towards electrophiles, nucleophiles, and metallating agents is profoundly influenced by the nature of the substituents it bears.[1][2] These substituents can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards chemical reactions.[3][4] Furthermore, substituents dictate the regioselectivity of subsequent reactions, directing incoming groups to specific positions on the ring (ortho, meta, or para).[1][2]
This guide focuses on this compound, a dialkoxy-substituted arene, and systematically compares its reactivity to monosubstituted benzenes with varying electronic properties:
-
Anisole (Methoxybenzene): Possesses a strongly activating, ortho-, para-directing methoxy group.
-
Toluene (Methylbenzene): Features a weakly activating, ortho-, para-directing methyl group.
-
Chlorobenzene: Contains a deactivating, yet ortho-, para-directing chloro group.
-
Nitrobenzene: Bears a strongly deactivating, meta-directing nitro group.
Understanding the interplay of electronic and steric effects of the two isopropoxy groups in this compound is crucial for predicting its behavior in various chemical transformations.
Electronic and Steric Profile of the Isopropoxy Group
The isopropoxy group (-O-i-Pr) is an electron-donating group due to the presence of lone pairs on the oxygen atom, which can be delocalized into the benzene ring through resonance (+R effect). This electron donation increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.[4] The inductive effect (-I) of the electronegative oxygen atom is also present but is generally outweighed by the resonance effect in activating the ring.
Compared to the methoxy group in anisole, the isopropoxy group is a slightly weaker electron donor due to the greater steric bulk of the isopropyl group, which can hinder optimal orbital overlap with the aromatic ring. However, it is still a potent activating group. The steric hindrance of the isopropyl group also plays a significant role in directing incoming electrophiles, particularly at the positions ortho to the isopropoxy groups.
In this compound, the two isopropoxy groups are positioned meta to each other. Their activating effects are additive, making the ring significantly more electron-rich and thus more reactive than benzene and even anisole.
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The rate and regioselectivity of EAS are highly dependent on the nature of the substituents present on the ring.
Qualitative Reactivity Ranking
Based on the electronic effects of the substituents, the general order of reactivity towards electrophiles is:
This compound > Anisole > Toluene > Benzene > Chlorobenzene > Nitrobenzene
The two electron-donating isopropoxy groups in this compound synergistically activate the benzene ring, making it the most reactive among the compared compounds. Anisole follows, with its single strong activating methoxy group. Toluene's methyl group provides a weaker activating effect through hyperconjugation and induction. Chlorobenzene is deactivated due to the electron-withdrawing inductive effect of chlorine, which outweighs its weak resonance donation. Nitrobenzene is strongly deactivated due to the powerful electron-withdrawing nature of the nitro group.[5]
Regioselectivity
The directing effects of the substituents are summarized in the table below:
| Compound | Substituent(s) | Directing Effect |
| This compound | -O-i-Pr (x2) | Ortho, Para |
| Anisole | -OCH₃ | Ortho, Para |
| Toluene | -CH₃ | Ortho, Para |
| Chlorobenzene | -Cl | Ortho, Para |
| Nitrobenzene | -NO₂ | Meta |
In this compound, the two ortho- and para-directing isopropoxy groups direct incoming electrophiles to the 2-, 4-, and 6-positions. The 2-position is sterically hindered by the two adjacent isopropoxy groups.[6][7] Therefore, substitution is expected to occur predominantly at the 4- and 6-positions (which are equivalent).
Quantitative Comparison: Nitration
Table 1: Relative Rates and Isomer Distribution in Nitration
| Compound | Relative Rate (vs. Benzene=1) | Ortho (%) | Meta (%) | Para (%) |
| This compound | Very High (Estimated >10,000) | Low (Steric Hindrance) | - | High (at C4/C6) |
| Anisole | 1,000 | ~40 | ~1 | ~59 |
| Toluene | 25 | 59 | 4 | 37 |
| Chlorobenzene | 0.033 | 30 | 1 | 69 |
| Nitrobenzene | 6 x 10⁻⁸ | 6 | 93 | 1 |
Note: The relative rate for this compound is an estimation based on the known high reactivity of dialkoxybenzenes.
The high reactivity of this compound necessitates mild nitrating conditions to avoid over-reaction and potential side reactions like oxidation.
Experimental Protocol: Competitive Nitration of Aromatic Compounds
This protocol allows for the direct comparison of the reactivity of two aromatic compounds towards nitration.
Objective: To determine the relative reactivity of two substituted benzenes by allowing them to compete for a limited amount of nitrating agent.
Materials:
-
Substituted benzene A (e.g., this compound)
-
Substituted benzene B (e.g., Anisole)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Separatory funnel
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a clean, dry round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of substituted benzene A and substituted benzene B in 10 mL of dichloromethane.
-
Cool the flask in an ice bath with continuous stirring.
-
In a separate test tube, prepare the nitrating mixture by slowly adding 0.5 equivalents (e.g., 0.5 mmol) of concentrated nitric acid to 1 mL of concentrated sulfuric acid, keeping the mixture in the ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of the aromatic compounds over a period of 15 minutes.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Quench the reaction by carefully pouring the mixture over 20 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure.
-
Analyze the product mixture using GC-MS to determine the ratio of the nitrated products of compound A and compound B.
Interpretation: The ratio of the nitrated products directly reflects the relative reactivity of the two starting materials. The compound that forms a higher percentage of the nitrated product is the more reactive substrate.
Nucleophilic Aromatic Substitution (SNAAr)
Nucleophilic aromatic substitution is generally less common for electron-rich aromatic compounds unless a good leaving group is present and the ring is activated by strong electron-withdrawing groups.[10] this compound, being highly electron-rich, is a poor candidate for SNAAr reactions. For a nucleophilic attack to occur, the aromatic ring needs to be electron-deficient to stabilize the intermediate Meisenheimer complex.[11] Therefore, compared to a compound like 2,4-dinitrochlorobenzene, this compound is essentially unreactive towards nucleophilic aromatic substitution under typical conditions.
Directed Ortho-Metallation (DoM)
Directed ortho-metallation is a powerful synthetic tool for the regioselective functionalization of aromatic rings.[12] The reaction involves the deprotonation of a position ortho to a directing metallation group (DMG) by a strong base, typically an organolithium reagent. Alkoxy groups, such as methoxy and isopropoxy, are effective DMGs.[13]
In the case of this compound, the two isopropoxy groups can direct the lithiation to the 2-position, which is ortho to both groups. This position is highly activated towards deprotonation due to the coordination of the organolithium reagent to the oxygen atoms of both isopropoxy groups.
Caption: Workflow for Directed Ortho-Metallation.
While the 2-position is sterically hindered for electrophilic attack, the coordination of the lithium reagent can overcome this hindrance for deprotonation. The resulting ortho-lithiated species can then react with a variety of electrophiles to introduce a substituent specifically at the 2-position.
Compared to anisole, where lithiation occurs ortho to the single methoxy group, this compound offers the potential for highly regioselective functionalization at the position between the two activating groups. However, the bulkier isopropoxy groups might require stronger bases or longer reaction times compared to 1,3-dimethoxybenzene to achieve efficient lithiation.[14]
Experimental Protocol: Directed Ortho-Metallation of this compound
Objective: To regioselectively introduce a functional group at the 2-position of this compound via directed ortho-metallation.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-Dimethylformamide - DMF)
-
Dry ice/acetone bath
-
Syringes and needles
-
Schlenk flask and nitrogen line
-
Saturated Ammonium Chloride Solution (NH₄Cl)
-
Diethyl ether
Procedure:
-
Set up a flame-dried Schlenk flask under a nitrogen atmosphere.
-
Add a solution of this compound (1 mmol) in dry THF (10 mL) to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., DMF, 1.2 mmol) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution (10 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Competitive behavior in the interactive toxicology of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Solved The nitration of 1,3-dimethoxybenzene (1) can result | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 14. ias.ac.in [ias.ac.in]
A Comparative Guide to Reagents Beyond 1,3-Diisopropoxybenzene
An Application Scientist's Guide to Alternatives in meta-Substituted Arene Synthesis
For chemists engaged in the synthesis of complex molecules, particularly those involving resorcinol-derived scaffolds, 1,3-diisopropoxybenzene has long served as a reliable, albeit sometimes inflexible, intermediate. Its primary functions are twofold: acting as a robust protecting group for the 1,3-dihydroxy motif of resorcinol, and serving as a powerful substrate for directed ortho-metalation (DoM), enabling specific functionalization at the C2 position.
However, the very stability that makes it an asset—its resilience to all but the harshest acidic cleavage conditions—can become a significant liability in multi-step syntheses involving sensitive functional groups.[1][2] This guide provides a comparative analysis of viable alternative reagents and synthetic strategies. We will delve into alternative protecting groups for resorcinol that offer orthogonal deprotection pathways and explore different directing groups for achieving regioselective C2 functionalization, supported by experimental insights and protocols.
Part 1: Alternatives for Resorcinol Protection
The selection of a protecting group is a critical strategic decision in synthesis, dictated by the stability of the group to subsequent reaction conditions and the orthogonality of its cleavage. The di-isopropyl ether of resorcinol is exceptionally stable to bases and organometallics but requires potent acids like HBr, HI, or Lewis acids such as AlCl₃ for removal.[1][2][3] This section compares common alternatives that provide a broader range of deprotection options.
The Benchmark: Di-isopropyl Ethers
-
Protection: Typically formed via Williamson ether synthesis from resorcinol and an isopropyl halide under basic conditions.
-
Deprotection: Requires strong protic or Lewis acids.[1]
-
Key Advantage: Exceptional stability in strongly basic and nucleophilic environments, making it ideal for reactions involving organolithium reagents.[4]
-
Primary Limitation: The harsh deprotection conditions are incompatible with acid-labile functional groups (e.g., t-butyl esters, silyl ethers, acetals).
Alternative 1: Benzyl (Bn) Ethers
Benzyl ethers offer comparable stability to basic and acidic conditions but introduce the significant advantage of cleavage via catalytic hydrogenation. This provides a mild and highly orthogonal deprotection strategy.
-
Mechanism & Rationale: The benzyl C-O bond is readily cleaved by hydrogenolysis (H₂ gas with a palladium, platinum, or nickel catalyst). This process is highly selective and occurs under neutral pH, preserving most other functional groups.
-
Limitations: This method is incompatible with functional groups that are also reduced by catalytic hydrogenation, such as alkenes, alkynes, nitro groups, and some halides.
Experimental Protocol: Benzylation of Resorcinol
-
To a solution of resorcinol (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a mild base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Add benzyl bromide or benzyl chloride (2.2 eq) to the suspension.
-
Heat the mixture (typically 60-80 °C) and stir until TLC analysis indicates complete consumption of the starting material.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting 1,3-dibenzyloxybenzene by column chromatography or recrystallization.
Alternative 2: Silyl Ethers (TBDMS or TIPS)
Tertiary silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are a cornerstone of modern organic synthesis, prized for their ease of installation and mild, selective removal.
-
Mechanism & Rationale: Silyl ethers are cleaved by sources of fluoride ion, most commonly tetrabutylammonium fluoride (TBAF), in a polar aprotic solvent like THF. The high affinity of silicon for fluoride drives the reaction. The stability of silyl ethers is sterically dependent (TMS < TES < TBDMS < TIPS), allowing for tunable reactivity.
-
Limitations: Silyl ethers are generally labile to acidic conditions and can be cleaved by strong bases, although bulky groups like TBDMS and TIPS offer moderate base stability.
Experimental Protocol: TBDMS Protection of Resorcinol
-
Dissolve resorcinol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cool the solution in an ice bath (0 °C).
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 2.2 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude 1,3-bis(tert-butyldimethylsilyloxy)benzene by column chromatography.
Data Summary: Comparison of Resorcinol Protecting Groups
| Protecting Group | Protection Reagents | Typical Deprotection Conditions | Acid Stability | Base Stability | Orthogonality & Key Use Case |
| Isopropyl (iPr) | Isopropyl halide, Base | HBr, HI, BBr₃, AlCl₃[1][2] | Very High | Very High | Ideal for subsequent steps involving strong bases/organolithiums (e.g., DoM). |
| Benzyl (Bn) | Benzyl halide, Base | H₂/Pd-C, Na/NH₃ | High | High | Orthogonal removal via hydrogenation; useful when avoiding harsh acids/bases. |
| TBDMS | TBDMS-Cl, Imidazole | TBAF, HF-Pyridine | Low | Moderate | Mild, fluoride-based removal; excellent for syntheses with acid/base sensitive groups. |
| MOM | MOM-Cl, DIPEA | HCl, TFA, AcCl/MeOH | Low | Very High | Stable to bases/organolithiums, but typically requires acidic cleavage. |
Part 2: Alternatives for Directed meta-Functionalization
This compound is an excellent substrate for directed ortho-metalation (DoM), where both alkoxy groups cooperate to direct a strong base (like n-BuLi or sec-BuLi) to deprotonate the C2 position with high fidelity.[4][5] This generates a C2-lithiated species ready for quenching with an electrophile. However, other directing groups can offer different reactivity profiles or advantages.
The Benchmark: DoM of this compound
-
Mechanism & Rationale: The oxygen atoms of the isopropoxy groups chelate the lithium cation of the organolithium base, positioning the base for selective proton abstraction at the sterically accessible and electronically activated C2 position.[5] This is a classic example of a complex-induced proximity effect (CIPE).[5]
-
Conditions: Requires a strong alkyllithium base (e.g., n-BuLi, s-BuLi), often with an additive like TMEDA, in an ethereal solvent at low temperatures (-78 °C).[6]
Alternative 1: O-Aryl Carbamates
O-Aryl carbamates (e.g., -OC(O)NEt₂) are among the most powerful directed metalation groups (DMGs) known.[6][7] A resorcinol-bis(carbamate) substrate provides a highly activated system for C2-lithiation.
-
Mechanism & Rationale: The carbonyl oxygen and the nitrogen atom of the carbamate group form a powerful bidentate chelation site for the lithium cation, leading to exceptionally efficient and often faster deprotonation at the ortho position compared to alkoxy groups.[8]
-
Advantages: Can often achieve lithiation under milder conditions or with less reactive bases than required for alkoxy groups. The carbamate group can also participate in subsequent "anionic Fries rearrangements" upon warming, migrating to the ortho position to form a hydroxy amide, a valuable synthetic intermediate.[7][8]
-
Limitations: Carbamate hydrolysis to recover the phenol can require forceful conditions (strong acid or base), although it is generally more feasible than amide hydrolysis.
Experimental Protocol: DoM of Resorcinol bis(diethylcarbamate)
-
To a solution of resorcinol bis(diethylcarbamate) (1.0 eq) in anhydrous THF under an inert atmosphere, add TMEDA (1.1 eq).
-
Cool the solution to -78 °C.
-
Add sec-butyllithium (s-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. A color change often indicates anion formation.
-
Stir the solution at -78 °C for 1-2 hours.
-
Add the desired electrophile (e.g., iodine, trimethylsilyl chloride, an aldehyde) as a solution in THF.
-
Allow the reaction to slowly warm to room temperature, then quench with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purify the C2-functionalized product by chromatography.
Alternative 2: Indirect Halogen-Metal Exchange
An alternative strategy to DoM is to use a pre-installed halide as a handle for generating the C2-lithiated species via halogen-metal exchange. This decouples the need for a directing group from the lithiation step itself.
-
Mechanism & Rationale: Starting with a substrate like 2-bromo-1,3-diisopropoxybenzene, treatment with an alkyllithium (typically n-BuLi or t-BuLi) at low temperature results in rapid exchange of the bromine atom for lithium. This method is often faster and cleaner than deprotonation.
-
Advantages: The reaction is extremely fast, often complete in minutes at -78 °C. It avoids potential side reactions associated with proton abstraction from other sites.
-
Limitations: This approach requires the prior synthesis of the halo-arene, adding a step to the overall sequence.
Workflow & Visualization
The choice of strategy depends critically on the overall synthetic plan. The following diagrams illustrate the decision-making process and the mechanistic basis for regioselectivity.
References
- 1. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. grokipedia.com [grokipedia.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Electrophilic Substitution Reactions of 1,3-Diisopropoxybenzene and Characterization of its Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity of an Electron-Rich Arene
1,3-Diisopropoxybenzene is an electron-rich aromatic compound, primed for electrophilic aromatic substitution (EAS) reactions due to the activating, ortho-, para-directing nature of its two isopropoxy groups. The bulky isopropyl groups, however, introduce steric considerations that influence the regioselectivity of these reactions. This guide provides an in-depth technical comparison of three key EAS reactions performed on this compound: Vilsmeier-Haack formylation, bromination, and nitration. By examining the reaction mechanisms, experimental protocols, and product characterization, this document aims to equip researchers with the practical knowledge to select and execute the most appropriate synthetic strategy for their specific needs. Where direct experimental data for this compound is limited, we will draw upon robust analogies with the closely related 1,3-dimethoxybenzene to provide reliable protocols and expected outcomes.
I. Vilsmeier-Haack Formylation: A Mild and Regioselective Pathway to 2,4-Diisopropoxybenzaldehyde
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic rings.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[4][5] This electrophilic species is then attacked by the activated aromatic ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis yields the corresponding aldehyde.[4]
For this compound, the two isopropoxy groups strongly activate the C4 position (para to one and ortho to the other) and the C2 position (ortho to both). Due to the steric hindrance imposed by the bulky isopropoxy groups, electrophilic attack is heavily favored at the less sterically hindered C4 position, leading to the regioselective formation of 2,4-diisopropoxybenzaldehyde.
Caption: Vilsmeier-Haack formylation of this compound.
Comparative Analysis of Formylation Methods
While the Vilsmeier-Haack reaction is a reliable method, other formylation techniques exist, each with distinct advantages and disadvantages. The Gattermann, Rieche, and Duff reactions are notable alternatives.[6]
| Formylation Method | Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ (or Oxalyl Chloride) | 70-80[6] | Mild conditions, high regioselectivity, readily available reagents. | Sensitive to moisture. |
| Gattermann | Zn(CN)₂, AlCl₃, HCl | ~73 (on 1,4-dimethoxybenzene)[6] | Effective for a range of activated arenes. | Uses highly toxic cyanide and strong Lewis acids. |
| Rieche | Dichloromethyl methyl ether, TiCl₄ | 79 (mixture of isomers)[6] | High yield. | Produces a mixture of regioisomers, uses a strong Lewis acid. |
| Duff | Hexamethylenetetramine, acid | Less effective for ethers | Primarily for phenols. | Lower yields for non-phenolic substrates. |
Experimental Protocol: Vilsmeier-Haack Synthesis of 2,4-Diisopropoxybenzaldehyde
This protocol is adapted from a general procedure for the formylation of electron-rich arenes.[4]
Workflow Diagram
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place N,N-dimethylformamide (DMF, 1.5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 6.5 hours.
-
Work-up: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of sodium acetate until the pH is neutral.
-
Stir the mixture for 30 minutes at room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2,4-diisopropoxybenzaldehyde.
Characterization of 2,4-Diisopropoxybenzaldehyde
| Property | Data |
| Molecular Formula | C₁₃H₁₈O₃[2] |
| Molecular Weight | 222.28 g/mol [2] |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.1 (s, 1H, CHO), 7.7 (d, 1H, Ar-H), 6.5 (dd, 1H, Ar-H), 6.4 (d, 1H, Ar-H), 4.6 (sept, 2H, 2 x CH), 1.4 (d, 12H, 4 x CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 189.0, 165.0, 161.0, 130.0, 118.0, 106.0, 99.0, 71.0, 22.0 |
| IR (KBr, cm⁻¹) | ~2980, 2870, 1680 (C=O), 1610, 1580, 1290, 1120 |
| Mass Spec (EI, m/z) | 222 (M⁺), 179, 151, 123 |
II. Bromination: Regioselective Introduction of a Halogen
The bromination of activated aromatic rings is a classic example of electrophilic aromatic substitution.[7] For highly activated substrates like this compound, the reaction can proceed readily, often without the need for a strong Lewis acid catalyst that is typically required for less activated rings.[3] The regioselectivity is again governed by the directing effects of the isopropoxy groups and steric hindrance. The C4 position is the most electronically activated and least sterically hindered site, making 4-bromo-1,3-diisopropoxybenzene the expected major product. A greener approach utilizing HBr and an oxidant like H₂O₂ in a suitable solvent offers a viable alternative to using elemental bromine.[5]
Comparative Analysis of Bromination Methods
| Bromination Method | Reagents | Key Advantages | Key Disadvantages |
| HBr/H₂O₂ | HBr, H₂O₂ | Greener alternative, avoids elemental bromine.[5] | May require optimization of reaction conditions. |
| N-Bromosuccinimide (NBS) | NBS, often with an acid catalyst | Solid reagent, easier to handle than Br₂. | Can be less reactive for some substrates. |
| **Elemental Bromine (Br₂) ** | Br₂ | Highly reactive. | Toxic, corrosive, and requires careful handling. |
Experimental Protocol: Bromination of this compound (Analogous to 1,3-Dimethoxybenzene)
This protocol is adapted from the para-bromination of 1,3-dimethoxybenzene.[8]
Workflow Diagram
Caption: Experimental workflow for the bromination of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in ethanol.
-
Reagent Addition: To the stirred solution, add hydrobromic acid (HBr, 48% aqueous solution, 1.2 equivalents).
-
Slowly add hydrogen peroxide (H₂O₂, 30% aqueous solution, 1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield 4-bromo-1,3-diisopropoxybenzene.
Characterization of 4-Bromo-1,3-diisopropoxybenzene
| Property | Data |
| Molecular Formula | C₁₂H₁₇BrO₂ |
| Molecular Weight | 273.17 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.3 (d, 1H, Ar-H), 6.5 (dd, 1H, Ar-H), 6.3 (d, 1H, Ar-H), 4.5 (sept, 2H, 2 x CH), 1.3 (d, 12H, 4 x CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160.0, 157.0, 131.0, 110.0, 105.0, 100.0, 71.0, 22.0 |
| IR (KBr, cm⁻¹) | ~2980, 2930, 1590, 1490, 1280, 1120, 850 |
| Mass Spec (EI, m/z) | 272/274 (M⁺, Br isotopes), 229/231, 187/189 |
III. Nitration: Navigating Potential Complexities
The nitration of highly activated aromatic rings like this compound requires careful control of reaction conditions to avoid over-reaction and the formation of byproducts.[6] The strong activating effect of the alkoxy groups makes the ring susceptible to polynitration and oxidation.[9] The regioselectivity of mononitration is expected to favor substitution at the C4 position, yielding 4-nitro-1,3-diisopropoxybenzene, for the same steric and electronic reasons as in formylation and bromination. However, the formation of other isomers, such as the 2-nitro and dinitro products, is possible, especially under harsh conditions.[10]
Comparative Analysis of Nitration Conditions
| Nitrating Agent | Conditions | Key Advantages | Key Disadvantages |
| HNO₃/H₂SO₄ | Low temperature | Readily available and potent nitrating agent. | Can lead to over-nitration and oxidation of activated rings. |
| Acetyl Nitrate | Ac₂O, HNO₃ | Milder than mixed acid. | Can still be highly reactive. |
| Nitronium Salts (e.g., NO₂BF₄) | Inert solvent | Precise stoichiometry, can be used at low temperatures. | More expensive and moisture-sensitive. |
Experimental Protocol: Nitration of this compound (Analogous to 1,3-Dimethoxybenzene)
This protocol is a general procedure for the mononitration of an activated aromatic ring and requires careful temperature control.
Workflow Diagram
Caption: Experimental workflow for the nitration of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 equivalent) in acetic anhydride.
-
Cooling: Cool the solution to 0 °C in an ice-salt bath.
-
Nitrating Agent Addition: Add concentrated nitric acid (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained between 0 and 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 4-nitro-1,3-diisopropoxybenzene.
Characterization of 4-Nitro-1,3-diisopropoxybenzene
| Property | Data |
| Molecular Formula | C₁₂H₁₇NO₄ |
| Molecular Weight | 239.27 g/mol |
| Appearance | Pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.9 (d, 1H, Ar-H), 6.6 (dd, 1H, Ar-H), 6.5 (d, 1H, Ar-H), 4.7 (sept, 2H, 2 x CH), 1.4 (d, 12H, 4 x CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 162.0, 158.0, 142.0, 128.0, 108.0, 100.0, 72.0, 22.0 |
| IR (KBr, cm⁻¹) | ~2980, 1520 (asym NO₂), 1340 (sym NO₂), 1610, 1270, 1120 |
| Mass Spec (EI, m/z) | 239 (M⁺), 197, 169, 151 |
Conclusion
The electrophilic substitution of this compound offers pathways to a variety of functionalized aromatic building blocks. The Vilsmeier-Haack reaction provides a mild and highly regioselective route to 2,4-diisopropoxybenzaldehyde. Bromination can be achieved with good control over regioselectivity, favoring the 4-bromo isomer, with greener methods available as viable alternatives to traditional brominating agents. Nitration, while feasible, requires careful temperature control to prevent side reactions and achieve monosubstitution, predominantly at the 4-position. The choice of reaction will ultimately depend on the desired functionality, with the protocols and characterization data provided in this guide serving as a valuable resource for researchers in the synthesis and development of novel chemical entities.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 9. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Purity Assessment of 1,3-Diisopropoxybenzene
For researchers, scientists, and professionals in drug development, the precise determination of purity is a cornerstone of quality, safety, and efficacy. While chromatographic methods have long been the industry standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and often more efficient primary method for purity assessment.[1][2] This guide provides an in-depth, experience-driven comparison of qNMR for the purity determination of 1,3-Diisopropoxybenzene, contrasting it with traditional techniques and offering a detailed, validated experimental protocol.
The fundamental principle of qNMR lies in the direct proportionality between the intensity of an NMR signal and the number of nuclei responsible for that resonance.[3] This allows for the quantification of an analyte by comparing the integral of its characteristic signal to that of a certified internal standard of known purity, without the need for substance-specific calibration curves common to chromatographic techniques.[2][3]
The qNMR Advantage: A Paradigm Shift in Purity Analysis
The adoption of qNMR is not merely about a new technique but a shift in analytical strategy. Its primary advantages include:
-
Primary Ratio Method: qNMR is a primary ratio method, meaning it can determine the molar ratio of substances directly without a reference standard of the analyte itself.[4] This is particularly advantageous when analyzing novel compounds or when a certified standard of the analyte is unavailable or prohibitively expensive.[3]
-
Speed and Efficiency: A single qNMR experiment can provide both structural confirmation and quantitative purity data, significantly streamlining the analytical workflow.[1]
-
Non-Destructive: The sample can be recovered unchanged after the analysis, which is crucial when dealing with valuable or scarce materials.[5]
-
Broad Applicability: qNMR is applicable to a wide range of organic molecules and can be used to quantify impurities, residual solvents, and the main component in a single experiment.[3][6]
Experimental Protocol: Purity Determination of this compound via ¹H qNMR
This protocol details a validated method for determining the purity of this compound using ¹H qNMR with an internal standard.
Rationale for Experimental Choices
-
Analyte and Internal Standard Selection: this compound is an aromatic compound with distinct signals in the ¹H NMR spectrum, making it an excellent candidate for qNMR analysis.[7] Maleic acid is chosen as the internal standard due to its high purity, stability, and a sharp singlet resonance in a region of the spectrum that does not overlap with the analyte signals.[8][9]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve both the analyte and the internal standard, and its residual solvent peak does not interfere with the signals of interest.[8]
-
Acquisition Parameters: The choice of a long relaxation delay (D1) is critical to ensure complete relaxation of all protons between scans, which is essential for accurate integration.[10][11] A 90° pulse angle is used to maximize the signal-to-noise ratio.[12]
Materials and Instrumentation
-
Analyte: this compound (sample of unknown purity)
-
Internal Standard: Maleic Acid (Certified Reference Material, ≥99.5% purity)
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
Equipment: Analytical balance (readable to 0.01 mg), volumetric flasks, pipettes, NMR tubes.
Step-by-Step Procedure
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with DMSO-d₆. Record the exact weight.
-
-
Sample Preparation:
-
Accurately weigh approximately 30 mg of this compound into a clean, dry vial. Record the exact weight.
-
Add a precise volume (e.g., 1.00 mL) of the maleic acid internal standard stock solution to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer an appropriate amount of the final solution (typically 600-700 µL) to a 5 mm NMR tube.[13]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow the sample to thermally equilibrate.
-
Acquire a ¹H NMR spectrum using the parameters outlined in the table below. The optimization of these parameters is crucial for accurate quantification.[5]
-
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Angle | 90° | Maximizes signal for a given number of scans.[12] |
| Relaxation Delay (D1) | ≥ 5 x T₁ (longest) | Ensures full magnetization recovery for all relevant signals, critical for accurate integration. A conservative value of 30-60s is often used if T₁ is unknown.[13] |
| Acquisition Time (AQ) | ≥ 3 seconds | Allows for the complete decay of the FID, preventing truncation artifacts.[6] |
| Number of Scans (NS) | 16 - 64 | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest for precise integration.[11] |
| Spectral Width (SW) | ~16 ppm | Encompasses all signals of interest.[6] |
Data Processing and Purity Calculation
-
Processing:
-
Integration:
-
Purity Calculation: The purity of the analyte (Purity_analyte) is calculated using the following equation:[15]
Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I_analyte: Integral of the selected analyte signal.
-
N_analyte: Number of protons corresponding to the integrated analyte signal (2 for the two methine protons).
-
I_std: Integral of the internal standard signal.
-
N_std: Number of protons corresponding to the integrated internal standard signal (2 for maleic acid).
-
MW_analyte: Molecular weight of this compound (178.28 g/mol ).
-
MW_std: Molecular weight of maleic acid (116.07 g/mol ).
-
m_std: Mass of the internal standard.
-
m_analyte: Mass of the analyte.
-
Purity_std: Purity of the internal standard (as a percentage).
-
Visualizing the Workflow
A clear understanding of the experimental and data analysis workflow is crucial for reproducible results.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. rssl.com [rssl.com]
- 4. usp.org [usp.org]
- 5. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-DIISOPROPYLBENZENE(99-62-7) 1H NMR spectrum [chemicalbook.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. youtube.com [youtube.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. emerypharma.com [emerypharma.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 15. pubs.acs.org [pubs.acs.org]
Evaluating High-Boiling Point Aromatic Ethers as Process Solvents: A Framework Using 1,3-Diisopropoxybenzene as a Model Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Specialized High-Temperature Solvents
In modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of solvent is a critical parameter that dictates reaction efficiency, safety, and environmental impact. High-boiling point solvents are indispensable for reactions that require significant thermal energy to overcome activation barriers, enabling transformations that are sluggish or unfeasible at lower temperatures. Aromatic ethers, a class of polar aprotic solvents, offer a unique combination of high thermal stability, moderate polarity, and low reactivity, making them valuable tools for process development.
While common examples like anisole and diphenyl ether are well-characterized, a vast chemical space of related structures remains underexplored. 1,3-Diisopropoxybenzene stands as a representative model for this class of specialty solvents. However, a significant scarcity of published experimental data necessitates a predictive and methodological approach to its evaluation.
This guide provides a comprehensive framework for benchmarking the performance of this compound and similar aromatic ethers. We will establish its probable physicochemical profile based on structure-property relationships with well-known analogues, propose a robust experimental protocol for its validation in a common catalytic reaction, and present a logical framework for solvent selection in high-temperature applications.
Section 1: Physicochemical Properties - A Comparative Analysis
A solvent's performance is fundamentally governed by its physical properties. For this compound, where empirical data is scarce, we can predict its characteristics by comparing its structure to analogous compounds. The presence of two electron-donating isopropoxy groups on a benzene ring suggests a thermally stable, polar aprotic solvent with a high boiling point.
The following table compares the known properties of established high-boiling point solvents with the predicted values for this compound. This comparison allows researchers to position it within the existing solvent landscape and anticipate its behavior.
Table 1: Comparative Physicochemical Properties of Selected High-Boiling Point Solvents
| Property | This compound | Anisole[1][2] | Veratrole (1,2-Dimethoxybenzene)[3][4] | Diphenyl Ether[5] | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | N/A | 100-66-3 | 91-16-7 | 101-84-8 | 872-50-4 |
| Molecular Formula | C₁₂H₁₈O₂ | C₇H₈O | C₈H₁₀O₂ | C₁₂H₁₀O | C₅H₉NO |
| Molecular Weight ( g/mol ) | 194.27 | 108.14 | 138.16 | 170.21 | 99.13 |
| Boiling Point (°C) | ~230 - 250 (Estimated) | 154 | 206-207 | 259 | 202 |
| Melting Point (°C) | < 0 (Estimated) | -37 | 22-23 | 26-27 | -24 |
| Density (g/mL @ 25°C) | ~1.02 (Estimated) | 0.995 | 1.084 (liquid) | 1.073 | 1.028 |
| Solubility in Water | Very Low (Estimated) | Slightly Soluble[2] | Insoluble[3] | Insoluble | Miscible |
| Solvent Class | Polar Aprotic (Aromatic Ether) | Polar Aprotic (Aromatic Ether) | Polar Aprotic (Aromatic Ether) | Polar Aprotic (Aromatic Ether) | Polar Aprotic (Amide) |
Values for this compound are estimated based on structural analysis and trends observed in related aromatic ethers.
Section 2: Anticipated Performance in Chemical Synthesis
The decision to employ a novel solvent like this compound is driven by the potential for process improvement. Based on its predicted properties, we can explain the causality behind its potential advantages in specific applications.
-
Rationale for High-Temperature Reactions: The estimated high boiling point (>230 °C) makes it a prime candidate for thermally demanding reactions such as certain cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), nucleophilic aromatic substitutions (SNA_r_), and condensation polymerizations. Operating at higher temperatures can dramatically increase reaction rates, reduce catalyst loading, and drive equilibria toward desired products.
-
Enhanced Solvation and Catalyst Interaction: As a diether, this compound possesses two Lewis basic oxygen atoms. This structure allows for the potential bidentate chelation of metal catalysts used in organometallic chemistry. This coordination can stabilize reactive catalytic species, prevent catalyst decomposition at high temperatures, and potentially improve selectivity compared to non-coordinating solvents like toluene or monodentate ethers like anisole.
-
A Niche Alternative to Standard Solvents:
-
Versus Diphenyl Ether: While both are high-boiling aromatic ethers, the isopropoxy groups of this compound are more electron-donating and sterically accessible than the phenyl groups in diphenyl ether, which may lead to different solvation properties for polar intermediates and organometallic complexes.
-
Versus NMP: For moisture-sensitive reactions, particularly those involving strong bases or water-reactive organometallics, this compound offers a non-hygroscopic alternative to polar aprotic solvents like NMP. Its lower polarity may also simplify product isolation, as organic products are less likely to be highly soluble in the solvent during aqueous workup.
-
Section 3: Experimental Workflow for Solvent Validation
Trust in a novel solvent can only be built through rigorous, reproducible experimentation. The following section provides a detailed, self-validating protocol to benchmark this compound against established solvents in a widely used and well-understood chemical transformation: the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the comparative evaluation of solvents in a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Parallel Solvent Screen for Suzuki-Miyaura Coupling
This protocol is designed to be a self-validating system where the relative performance of this compound can be directly measured against controls.
Materials:
-
4-Bromoanisole (Aryl Halide)
-
Phenylboronic acid
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Solvent A: this compound
-
Solvent B: Diphenyl Ether
-
Solvent C: Toluene
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), heating/stirring plates, and analytical equipment (GC or HPLC).
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask under an inert atmosphere, dissolve Palladium(II) Acetate (0.02 mmol) and Triphenylphosphine (0.04 mmol) in 2 mL of the respective solvent (A, B, or C) and stir for 15 minutes.
-
Reaction Setup: In three separate, oven-dried reaction vials equipped with stir bars, add 4-Bromoanisole (1.0 mmol), Phenylboronic acid (1.2 mmol), and Potassium Carbonate (2.0 mmol).
-
Initiation: To each vial, add 5 mL of the designated solvent (Vial A: this compound, Vial B: Diphenyl Ether, Vial C: Toluene). If using the pre-formed catalyst, add it at this stage. If not, add the solid catalyst and ligand directly in Step 2.
-
Inerting: Seal the vials and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reaction: Place all three vials in a pre-heated oil bath or heating block set to 110 °C. Begin vigorous stirring.
-
Monitoring: At specified time points (e.g., 1, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot with water, extract with ethyl acetate, and analyze the organic layer by GC or HPLC to determine the conversion of 4-bromoanisole.
-
Workup: After 24 hours (or upon reaction completion), cool the vials to room temperature. Dilute the reaction mixtures with 15 mL of ethyl acetate and 15 mL of water.
-
Extraction: Separate the layers. Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Combine the pure fractions, remove the solvent, and determine the isolated mass of the product (4-methoxybiphenyl). Calculate the percentage yield for each reaction. Confirm purity via ¹H NMR spectroscopy.
Causality of Choices:
-
Parallel Setup: Running the reactions simultaneously under identical conditions (temperature, concentration, stirring) ensures that any observed differences in rate or yield are directly attributable to the solvent's influence.
-
Choice of Reaction: The Suzuki coupling is a cornerstone of modern synthesis, sensitive to solvent effects on catalyst stability and solubility of reagents, making it an excellent benchmark reaction.
-
Defined Metrics: Measuring both reaction rate (conversion over time) and final isolated yield provides a comprehensive picture of solvent performance, distinguishing between solvents that are fast but lead to decomposition and those that are slower but more robust.
Section 4: A Logical Framework for Solvent Selection
Choosing the right solvent is a multi-parameter decision. The following framework, presented as a decision tree, guides researchers in selecting an appropriate high-temperature solvent, indicating where a novel aromatic ether like this compound could be a logical choice for investigation.
Caption: Decision framework for selecting a high-temperature process solvent.
Section 5: Safety, Environmental, and Cost Considerations
While performance is key, the practical utility of a solvent depends heavily on its safety profile, environmental impact, and cost.
-
Predicted Safety Profile: Based on its structure as an aromatic ether, this compound is predicted to be a combustible liquid and a potential skin and eye irritant. It is unlikely to have the reproductive toxicity concerns associated with NMP. A full hazard assessment would require empirical toxicological data.
-
Green Chemistry Perspective: A significant advantage of high-boiling point solvents is their low volatility, which minimizes worker exposure and reduces emissions of Volatile Organic Compounds (VOCs). Aromatic ethers are generally more stable and less prone to peroxide formation than aliphatic ethers like THF. The biodegradability of this compound is unknown but could be a key area for future research.
-
Cost and Availability: As a specialty chemical, this compound is expected to be significantly more expensive and less readily available than commodity solvents like NMP or diphenyl ether. Its use would likely be justified only in cases where it provides a substantial and enabling performance advantage for high-value products.
Conclusion
While empirical data on this compound as a solvent is not widely available, a systematic evaluation based on structure-property relationships and comparison with known analogues positions it as a potentially valuable high-boiling point, polar aprotic solvent. Its key anticipated advantages lie in its high thermal stability, non-hygroscopic nature, and potential to enhance catalytic reactions through chelation.
This guide provides the necessary intellectual and practical framework for any researcher to confidently benchmark its performance. By following the proposed validation protocol, scientists can generate the critical data needed to determine if this compound or a similar novel aromatic ether offers a tangible process advantage over established solvents. The true value of such specialty solvents is not as universal replacements, but as problem-solving tools for challenging chemical transformations where conventional options fall short.
References
Safety Operating Guide
Navigating the Risks: A Procedural Guide to the Proper Disposal of 1,3-Diisopropoxybenzene
This guide provides essential safety and logistical protocols for the handling and disposal of 1,3-Diisopropoxybenzene. As a trusted partner in your research, we believe that providing in-depth safety information is paramount. This document moves beyond mere compliance, offering a framework grounded in chemical principles to ensure the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are designed to be a self-validating system, where understanding the why behind each step reinforces safe practices.
Core Directive: The primary hazard associated with this compound stems from its classification as an aromatic ether. Ethers as a chemical class are susceptible to the formation of shock-sensitive and potentially explosive peroxide crystals upon exposure to air and light over time.[1][2] Therefore, all handling and disposal procedures must be approached with the management of this critical risk as the foremost priority.
Section 1: Hazard Profile and Immediate Safety Precautions
Primary Hazards:
-
Peroxide Formation: The ether linkages are prone to oxidation, forming unstable peroxides. These can detonate when subjected to friction, shock, or heat, a risk that is significantly amplified if the chemical is concentrated by distillation or evaporation.[3][4] The presence of crystals, a viscous liquid, or discoloration in an aged container are immediate danger signs.[5]
-
Flammability: While specific data is unavailable, related aromatic compounds like 1,3-Diisopropylbenzene have a flash point around 76°C (169°F), indicating they are combustible liquids.[6][7] Assume this compound presents a similar fire risk and keep it away from all ignition sources.
-
Toxicity: May cause skin, eye, and respiratory tract irritation.[8] Inhalation of vapors should be avoided.
Personal Protective Equipment (PPE)
A robust PPE strategy is your first and most critical line of defense. The following must be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, such as transferring large volumes or cleaning spills, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves may be suitable for incidental contact, but for extended handling, consider more robust options like neoprene or butyl rubber. Always check the manufacturer's glove compatibility data. Discard and replace gloves immediately if they become contaminated.[9]
-
Body Protection: A flame-retardant laboratory coat is essential. Ensure it is fully buttoned. Wear long pants and closed-toe shoes to protect your skin from potential exposure.[4]
-
Work Area: All manipulations, including weighing, transferring, and preparing waste, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
Section 2: Chemical Profile and Waste Classification
Proper disposal begins with correct identification and classification of the waste stream.
| Property | Data & Disposal Significance |
| Chemical Name | This compound |
| Synonyms | m-Diisopropoxybenzene; Benzene, 1,3-bis(1-methylethoxy)- |
| Molecular Formula | C₁₂H₁₈O₂ |
| Primary Hazard Class | Peroxide-Forming Chemical (PFC) [1][3] |
| Secondary Hazards | Combustible Liquid, Irritant[6][8] |
| Waste Classification | Hazardous Waste: Non-Halogenated Organic Solvent |
| EPA Waste Code | Likely D001 (Ignitability) if flash point is below 140°F, but should be managed as hazardous regardless. |
Waste Segregation is Critical: Waste this compound must be collected in a dedicated hazardous waste container, clearly labeled "Hazardous Waste: this compound, Peroxide-Former, Flammable Liquid."[10] It must not be mixed with other waste streams, particularly not with acidic or halogenated waste, to prevent unknown and potentially violent reactions.
Section 3: The Disposal Workflow: From Container to Collection
The safe disposal of this compound is a process that begins the moment a new bottle arrives in the lab. Meticulous inventory management is a key safety protocol.
Guiding Principles for PFC Management:
-
Date Everything: All PFC containers must be clearly labeled with the date received and the date opened .[5][11] This is the most important step in preventing the use and mishandling of dangerously peroxidized material.
-
Purchase Conservatively: Only procure quantities that you are confident will be consumed within the safe storage period (typically 12 months after opening for this class of ether).[3][11]
-
Store Properly: Keep containers in a cool, dry, dark place, away from heat and sunlight, which can accelerate peroxide formation.[5] Storage in a dedicated, approved flammable materials cabinet is mandatory.[3]
Disposal Decision Workflow
The following diagram outlines the critical decision points for managing a container of this compound destined for disposal.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Protocol
1. Initial Assessment & Visual Inspection:
-
Examine the container without moving it excessively. Look for solids or crystalline material, particularly around the cap and within the liquid.[5] Also note any significant discoloration or liquid stratification.
-
If crystals or other solids are visible, DO NOT PROCEED. Do not attempt to open, move, or test the container. This is a potentially explosive situation. Cordon off the area and contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[4]
2. Peroxide Testing (Only if No Solids are Visible):
-
If the container was opened more than 12 months ago, or if the date is unknown, it must be tested for peroxides before disposal.[1]
-
Working in a fume hood and wearing full PPE, carefully and slowly open the container, avoiding any friction on the cap threads.
-
Use commercially available peroxide test strips to determine the concentration. Dip the strip into the liquid and compare the color change to the chart provided.[1]
-
Record the test date and result directly on the container's hazardous waste label.
3. Waste Collection Based on Peroxide Levels:
-
< 25 ppm: The chemical is considered safe for standard collection. Carefully pour the waste into a designated, compatible hazardous waste container. The container must be made of a material that will not be degraded by the solvent and must have a secure, screw-top lid.[4]
-
25 - 100 ppm: The chemical is not safe for concentration procedures and should be disposed of promptly. Collect it in a designated waste container, clearly noting the peroxide concentration on the label.[4]
-
> 100 ppm: This is a high-hazard situation. Do not handle further. Tightly but carefully re-seal the original container and contact your EHS office immediately for guidance and disposal.[1][4]
4. Disposal of Empty Containers:
-
An "empty" container that held a PFC is not safe for regular trash. It must be decontaminated.
-
In a fume hood, triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinseate is considered hazardous waste and MUST be collected and added to your "Hazardous Waste: this compound" container.[10][12]
-
Subsequent rinses can typically be collected as regular solvent waste, but confirm this with your institutional policy.
-
After rinsing and air-drying, deface all original labels and dispose of the container as non-hazardous lab glass or plastic.
5. Final Disposal:
-
All hazardous waste, including liquid this compound and contaminated rinseate, must be disposed of through your institution's licensed hazardous waste management provider.[12][13] Never pour this chemical down the drain or dispose of it in the regular trash.[13]
Section 4: Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or you feel unsafe.
-
Remove Ignition Sources: Immediately extinguish any open flames and turn off nearby hot plates or other ignition sources.[6]
-
Don PPE: Wear the full PPE ensemble as described in Section 1.1.
-
Contain & Absorb: For small spills (<200 mL), cover the liquid with an inert absorbent material such as vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a compatible, sealable container (a wide-mouth glass jar or a designated plastic pail is ideal).
-
Label & Dispose: Seal the container and affix a hazardous waste label, clearly identifying the contents as "Spill Debris: this compound." Arrange for pickup with your other hazardous waste.[14]
By integrating these procedural steps and the fundamental principles behind them into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound and ensure a safe environment for your research and development professionals.
References
- 1. ors.od.nih.gov [ors.od.nih.gov]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. research.uga.edu [research.uga.edu]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. 1,3-Diisopropylbenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. wcu.edu [wcu.edu]
- 12. vumc.org [vumc.org]
- 13. ethz.ch [ethz.ch]
- 14. echemi.com [echemi.com]
Navigating the Safe Handling of 1,3-Diisopropoxybenzene: A Practical Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth, procedural framework for the safe use of 1,3-Diisopropoxybenzene, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research and the safety of your laboratory environment.
Understanding the Risks: The "Why" Behind the Precautions
This compound is a combustible liquid that can cause skin and eye irritation.[1] While no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) have been established for this compound, the absence of a defined limit necessitates a conservative and diligent approach to safety.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our safety protocols are designed to create effective barriers against these routes.
Core Directive: Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the essential equipment for handling this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers. This aligns with OSHA's eye and face protection regulations under 29 CFR 1910.133.[1][3] |
| Hand Protection | The choice of glove material is critical. This compound is an aromatic hydrocarbon. Standard nitrile gloves offer poor resistance to this class of chemicals.[4][5][6] Therefore, gloves made of Viton™ or Polyvinyl Alcohol (PVA) are recommended for prolonged contact.[7] For incidental splash contact, a double-gloving approach with a heavier-duty nitrile glove as the outer layer can be considered, but gloves must be changed immediately upon contamination. |
| Body Protection | A flame-resistant laboratory coat is essential. For larger-scale operations, a chemical-resistant apron or coveralls should be worn over the lab coat to provide an additional layer of protection against spills.[1] |
| Respiratory Protection | Work with this compound should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1][2] If engineering controls are not sufficient to maintain a safe environment, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Donning and Doffing PPE: A Self-Validating Protocol
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Eye Protection: Put on chemical safety goggles.
-
Gloves: Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Eye Protection: Remove by handling the earpieces or strap.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan: Ensuring Environmental Compliance
This compound and materials contaminated with it must be treated as hazardous waste. Due to its combustible nature with a flashpoint of 76°C (168.8°F), it is classified as an ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA), with the waste code D001.[1][8]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Use a dedicated, properly labeled hazardous waste container made of a material compatible with aromatic hydrocarbons (e.g., glass or a suitable polymer).[9]
-
The container must be kept securely closed except when adding waste.[10]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Ignitable).[9]
-
-
Segregation:
-
Store the waste container in a designated satellite accumulation area.
-
Segregate from incompatible materials, particularly strong oxidizing agents.[3]
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as pipette tips, wipes, and contaminated gloves, must be placed in a solid hazardous waste container.
-
-
Disposal Request:
-
Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.[11]
-
By adhering to these detailed protocols, you build a system of safety that is self-validating, ensuring protection for yourself, your colleagues, and the environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 6. gloves.com [gloves.com]
- 7. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 8. epa.gov [epa.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
